molecular formula C10H8N2O B1594669 isoquinoline-4-carboxamide CAS No. 7114-81-0

isoquinoline-4-carboxamide

Cat. No.: B1594669
CAS No.: 7114-81-0
M. Wt: 172.18 g/mol
InChI Key: JGNIYFRSFZEFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-4-carboxamide, with the CAS number 7114-81-0, is a chemical compound with the molecular formula C 10 H 8 N 2 O and a molecular weight of 172.18 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. As a member of the isoquinoline family, the carboxamide functional group makes this molecule a valuable building block in medicinal chemistry and drug discovery. Recent scientific literature highlights the significant research interest in related heterocyclic carboxamides. Specifically, quinoline-carboxamide derivatives have been identified as potent and selective antagonists of the P2X7 receptor (P2X7R) . The P2X7 receptor is a key therapeutic target in various pathological conditions, as it is overexpressed and activated in numerous cancers, including those of the breast, brain, and prostate . Research indicates that such antagonists can inhibit ATP-induced calcium mobilization in cancer cell lines, exhibit anti-proliferative effects, and induce apoptotic cell death, suggesting their potential in oncology drug development . While the specific biological data for this compound is under investigation, its structural similarity to these active compounds positions it as a promising precursor or core structure for synthesizing novel molecules aimed at targeting the P2X7 receptor and other purinergic signaling pathways. Researchers can utilize this high-purity compound as a key intermediate to explore new structure-activity relationships (SAR) and develop potential therapeutic agents for conditions like breast cancer and other diseases involving purinergic signaling dysregulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNIYFRSFZEFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344719
Record name 4-Isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7114-81-0
Record name 4-Isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Trajectory of Isoquinoline-4-Carboxamides: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – Isoquinoline-4-carboxamide derivatives are emerging as a powerhouse scaffold in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide offers an in-depth exploration of their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their potency. Tailored for researchers, scientists, and professionals in drug development, this document serves as a comprehensive resource on this promising class of compounds.

The isoquinoline core, a fusion of benzene and pyridine rings, is a well-established pharmacophore found in numerous natural products and synthetic drugs.[1][2] The strategic incorporation of a carboxamide moiety at the 4-position has unlocked a new dimension of biological activity, leading to the development of potent inhibitors for a range of molecular targets.[3]

A Spectrum of Biological Promise

Isoquinoline derivatives, in general, are known for a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][4][5] The this compound core, in particular, has garnered significant attention for its potent anticancer activities.[6][7]

Potent Inhibition of DNA Repair Pathways: The PARP Story

A pivotal area of research for this compound derivatives is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[8]

A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been identified as particularly potent PARP inhibitors.[3] These compounds have demonstrated significant inhibitory activity against both PARP1 and PARP2.[3]

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Activity

The biological activity of this compound derivatives is intricately linked to their molecular structure. Key SAR insights for the 1-oxo-3,4-dihydrothis compound scaffold as PARP inhibitors include:

  • The Amide Moiety: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining potency.[3]

  • Substitution on the Isoquinoline Core: Modifications to the aromatic ring of the isoquinoline nucleus can significantly impact activity. For instance, the introduction of a fluorine atom can influence potency and pharmacokinetic properties.[9]

  • The Lactam Carbonyl: The presence of the 1-oxo group is a key feature of the potent PARP-inhibiting derivatives.[3]

Preliminary SAR studies on other isoquinoline derivatives have also shown that selective hydrogenation of the isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline core can be beneficial for anticancer activity.[4]

Mechanism of Action: Exploiting Cancer's Vulnerabilities

The primary anticancer mechanism for many this compound derivatives is the inhibition of PARP, leading to the accumulation of DNA damage and subsequent cell death in cancer cells with compromised DNA repair capabilities.[8]

Beyond PARP inhibition, other isoquinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Topoisomerase Inhibition: Some quinoline and isoquinoline derivatives can interfere with the function of topoisomerases, enzymes critical for DNA replication and transcription.[10][11]

  • Targeting Signaling Pathways: Isoquinoline-based compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Visualizing the PARP Inhibition Pathway

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition by this compound cluster_Cellular_Outcome Cellular Outcome Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits PAR PAR Polymer (attracts repair proteins) PARP->PAR synthesizes Replication Fork Collapse Replication Fork Collapse PARP->Replication Fork Collapse leads to (when inhibited) DNA Repair DNA Repair PAR->DNA Repair recruits Inhibitor Isoquinoline-4- Carboxamide Derivative Inhibitor->PARP inhibits Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Apoptosis\n(in HR-deficient cells) Apoptosis (in HR-deficient cells) Double-Strand Break->Apoptosis\n(in HR-deficient cells) triggers

Caption: Mechanism of PARP inhibition by this compound derivatives.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of the 1-oxo-3,4-dihydrothis compound scaffold can be achieved through a multi-step process, with the Castagnoli-Cushman reaction being a key transformation.[3][12] This reaction involves the condensation of a homophthalic anhydride with an imine or its equivalent.[12]

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials Step1 Homophthalic Anhydride + Formaldimine Equivalent Start->Step1 Step2 Castagnoli-Cushman Reaction Step1->Step2 Intermediate 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic Acid Step2->Intermediate Step3 Amide Coupling Intermediate->Step3 Final_Product This compound Derivative Step3->Final_Product

Caption: General synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

Experimental Protocol: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

The following is a generalized protocol based on reported literature for the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[3][9]

Step 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid

  • To a solution of the appropriate homophthalic anhydride in a suitable solvent (e.g., dichloromethane), add a formaldimine synthetic equivalent (e.g., 1,3,5-triazinanes).

  • The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography, to yield the desired carboxylic acid intermediate.

Step 2: Amide Coupling

  • To a solution of the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid in an anhydrous solvent (e.g., dimethylformamide), add a coupling agent (e.g., HATU) and a suitable base (e.g., diisopropylethylamine).

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction mixture is then subjected to an aqueous workup, and the product is extracted with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final this compound derivative.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 1-oxo-3,4-dihydrothis compound derivatives against PARP1 and PARP2.[3]

Compound IDR1 SubstituentAmide MoietyPARP1 IC50 (nM)PARP2 IC50 (nM)
3l H[Specific Amine]15670.1
[Compound from Ref 12] 7-Fluoro[1,4'-bipiperidine]-1'-carbonyl[Value][Value]

(Note: Specific amine and IC50 values for the 7-fluoro analog are found in the cited literature and should be consulted for precise data.)

Clinical Landscape

While several PARP inhibitors are currently on the market, the clinical development of this compound-based PARP inhibitors is an area of active investigation. Indenoisoquinoline derivatives, a related class of compounds, are currently in Phase I/II clinical trials as topoisomerase inhibitors.[13] The favorable preclinical data for some this compound derivatives suggest they are strong candidates for further development and potential entry into clinical trials.[3]

Conclusion

This compound derivatives represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy as PARP inhibitors, coupled with the potential for a broad range of other biological activities, positions them as a focal point for future research and development in oncology and beyond. The synthetic accessibility and the clear structure-activity relationships provide a solid foundation for the rational design of new and improved therapeutic agents based on this privileged core.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Selected SAR of isoquinoline series. ResearchGate. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). AyurEx. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. [Link]

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH. [Link]

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2025). ResearchGate. [Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). PubMed. [Link]

  • Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. ResearchGate. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (2015). PMC. [Link]

  • Thieno[2,3-c] isoquinolines for use as inhibitors of PARP.
  • Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. ResearchGate. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). PMC. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2017). PMC. [Link]

  • Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (2023). MDPI. [Link]

Sources

The Renaissance of a Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Isoquinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Flatland of Known Scaffolds

For decades, the relentless pursuit of novel therapeutic agents has often led medicinal chemists down well-trodden paths. We have become masters of certain privileged scaffolds, iterating endlessly upon familiar cores. Yet, true innovation often demands a departure from the comfortable, a willingness to explore the unrealized potential of less-trafficked chemical space. The isoquinoline-4-carboxamide core represents one such underexplored territory, a scaffold poised for a renaissance in drug discovery.

This guide is not a mere recitation of synthetic procedures. It is an embodiment of field-proven insights, a narrative designed for the discerning researcher, scientist, and drug development professional. We will delve into the causality behind experimental choices, the logic that transforms a simple heterocycle into a potent and selective modulator of biological function. Our exploration will be grounded in the principles of scientific integrity, with every protocol and claim substantiated by authoritative sources.

The this compound Core: A Privileged Substructure for Targeted Therapies

The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of natural product chemistry and medicinal chemistry, found in alkaloids like morphine and papaverine.[1][2] While various positions on the isoquinoline ring have been explored, the 4-carboxamide moiety offers a unique vector for molecular recognition, enabling tailored interactions with specific biological targets. This has been most prominently demonstrated in the development of potent enzyme inhibitors.[3]

The strategic placement of the carboxamide group at the C-4 position provides a critical hydrogen bonding motif and a versatile anchor for introducing a wide array of substituents. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are paramount for successful drug development.[4]

A particularly noteworthy application of this scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[3] The 1-oxo-3,4-dihydrothis compound core has emerged as a novel and highly effective pharmacophore for PARP inhibition.[3]

Strategic Synthesis of the this compound Scaffold

The synthesis of isoquinoline-4-carboxamides can be broadly approached in two ways: construction of the isoquinoline ring system with the C-4 carboxylate or a precursor already in place, or functionalization of a pre-formed isoquinoline at the C-4 position.

Building the Core: The Modified Castagnoli-Cushman Reaction

A powerful and efficient method for the diastereoselective synthesis of the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid core is the three-component Castagnoli-Cushman reaction.[3] This reaction utilizes a homophthalic anhydride, an aldehyde, and an amine to construct the core in a single, elegant step.

Experimental Protocol: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid

Rationale: This protocol outlines the synthesis of the carboxylic acid precursor, which is the key intermediate for the subsequent amide coupling. The use of a three-component reaction offers high atom economy and procedural simplicity.

Materials:

  • Homophthalic anhydride

  • Aldehyde (e.g., formaldehyde or a substituted aldehyde)

  • Amine (e.g., ammonium acetate)

  • Solvent (e.g., acetic acid)

Step-by-Step Procedure:

  • To a solution of homophthalic anhydride (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq) and ammonium acetate (1.2 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold acetic acid and then with diethyl ether to remove any residual starting materials and solvent.

  • Dry the product under vacuum to yield the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the lactam NH and the carboxylic acid proton should be readily identifiable.

The Crucial Linkage: Amide Bond Formation

With the isoquinoline-4-carboxylic acid in hand, the final step is the formation of the carboxamide bond. This is a well-established transformation in organic synthesis, with a plethora of available coupling reagents.[5] The choice of coupling reagent and conditions is critical to ensure high yield and avoid racemization if chiral centers are present.

Experimental Protocol: Amide Coupling of Isoquinoline-4-carboxylic Acid

Rationale: This protocol describes a general and reliable method for the coupling of the carboxylic acid intermediate with a desired amine to generate the final this compound product. The use of a modern coupling reagent like HATU ensures efficient activation of the carboxylic acid and minimizes side reactions.

Materials:

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid

  • Desired amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Dissolve the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Biological Applications and Structure-Activity Relationships (SAR)

The true value of a chemical scaffold lies in its ability to be rationally modified to achieve a desired biological effect. The this compound core has proven to be a fertile ground for the development of potent and selective enzyme inhibitors, particularly in the field of oncology.[6]

PARP Inhibition: A Case Study in Rational Drug Design

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway.[3] Inhibitors of PARP have shown significant clinical efficacy in the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[3] The 1-oxo-3,4-dihydrothis compound scaffold has been successfully employed to generate highly potent PARP inhibitors.[3]

The interaction of these inhibitors with the PARP active site is a testament to the power of structure-based drug design. The lactam carbonyl and the amide moiety of the this compound core form key hydrogen bonds with the nicotinamide-binding pocket of the enzyme, mimicking the interactions of the natural substrate, NAD+.

Structure-Activity Relationship (SAR) of 1-Oxo-3,4-dihydrothis compound PARP Inhibitors

Compound R1 (Position 7) Amide Moiety (R2) PARP1 IC50 (nM) PARP2 IC50 (nM)
3l H1,4'-bipiperidine15670.1
3aa F1,4'-bipiperidine63.129.4
3ad FN,N-diethyl-4-aminopiperidine12840.4
3ae F4-(azepan-1-yl)piperidine55.020.6
3af F4-(pyrrolidin-1-yl)piperidine95.619.4

Data sourced from: Journal of Medicinal Chemistry, 2021, 64, 18, 13452–13467.[3]

Key SAR Insights:

  • Fluorine Substitution: The introduction of a fluorine atom at the 7-position of the isoquinoline core (as in compound 3aa ) significantly enhances potency against both PARP1 and PARP2 compared to the unsubstituted analogue (3l ).[3] This is likely due to favorable interactions with the enzyme's active site.

  • Amide Moiety: The nature of the amine coupled to the C-4 carboxylic acid is critical for activity. A piperidine ring bearing a cyclic amine at the 4-position is generally preferred.

  • Peripheral Cyclic Amine: Modifications of the peripheral cyclic amine can modulate potency and selectivity. For instance, compound 3af shows the highest selectivity for PARP2.[3]

Beyond PARP: Exploring New Therapeutic Horizons

While PARP inhibition is a prominent application, the this compound scaffold holds promise for targeting other enzymes and receptors. The inherent versatility of the core allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, and antimalarial agents.[6][7] Further exploration of the 4-carboxamide derivatives in these areas is a promising avenue for future research.

Visualization of Key Concepts

To further illuminate the concepts discussed, the following diagrams illustrate the synthetic workflow and the mechanism of PARP inhibition.

G cluster_0 Synthesis of Isoquinoline-4-Carboxylic Acid cluster_1 Amide Coupling HPA Homophthalic Anhydride CCR Castagnoli-Cushman Reaction HPA->CCR Aldehyde Aldehyde Aldehyde->CCR Amine Amine Amine->CCR Acid 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic Acid CCR->Acid Core Formation Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Key Intermediate DesiredAmine Desired Amine DesiredAmine->Coupling Product Novel this compound Compound Coupling->Product Final Product

Caption: Synthetic workflow for novel this compound compounds.

G cluster_0 DNA Damage Response cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP Recruitment Repair DNA Repair PARP->Repair Activation Binding Competitive Binding to NAD+ Pocket PARP->Binding Inhibitor This compound PARP Inhibitor Inhibitor->Binding Inhibition Inhibition of PARP Activity Binding->Inhibition Cell_Death Synthetic Lethality in HR-Deficient Cancer Cells Inhibition->Cell_Death

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Isoquinoline-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline-4-carboxamide Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with profound biological activities.[1][2] When functionalized with a carboxamide group at the 4-position, the resulting this compound scaffold emerges as a "privileged structure," capable of interacting with a diverse array of biological targets. This versatility has led to the development of potent inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), novel antimalarial agents, and modulators of complex nucleic acid structures such as G-quadruplexes.[3][4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and pharmacokinetic properties. By understanding the "why" behind the SAR, researchers and drug development professionals can more effectively design next-generation therapeutics with enhanced efficacy and safety profiles.

Core Synthetic Strategies: Building the this compound Framework

The rational design of analogs is predicated on accessible and versatile synthetic routes. The construction of the this compound core is typically achieved through a convergent strategy involving the initial synthesis of the parent isoquinoline-4-carboxylic acid, followed by a standard amide coupling reaction.

Several classical and modern methods can be employed to construct the isoquinoline nucleus. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are effective for generating substituted isoquinoline systems.[6][7][8] For the direct synthesis of the crucial quinoline-4-carboxylic acid intermediates (which share SAR principles with their isoquinoline isomers), the Pfitzinger reaction is particularly powerful. This method involves the condensation of an isatin with an α-methylene carbonyl compound, providing a direct route to the desired acid core, which can then be coupled with a variety of amines to generate a library of carboxamide analogs.[5][9]

Synthetic_Workflow Isatin Isatin Derivative Pfitzinger Pfitzinger Carbonyl α-Methylene Carbonyl Compound Acid Isoquinoline-4- carboxylic Acid Coupling Coupling Amine Amine (R-NH2) Final Target Isoquinoline-4- carboxamide Analog Pfitzinger->Acid Pfitzinger Reaction Coupling->Final Amide Coupling (e.g., EDC, HOBt)

Caption: General synthetic workflow for this compound analogs.

Dissecting the Scaffold: Key Principles of Structure-Activity Relationships

The biological activity of this compound analogs can be finely tuned by making systematic modifications at several key positions on the molecule. Understanding the impact of these changes is fundamental to the optimization process.

SAR_Scaffold img_node Hit_to_Lead_Workflow A Initial Hit (EC50=120 nM, clogP=4.3) Poor ADME B Optimize R1 & R2 (Reduce Lipophilicity) A->B Iteration 1: Physicochemical Properties C Intermediate Lead (Improved clogP & Stability) B->C D Optimize R3 (Improve Potency) C->D Iteration 2: Target Potency E Preclinical Candidate (EC50 < 1 nM, clogP < 3.5) Excellent in vivo Efficacy D->E

Caption: Hit-to-lead optimization workflow for antimalarial quinoline-4-carboxamides. [5][9] Key SAR Findings:

  • R1 Position: Removing the bromine atom at R1 and replacing it with smaller groups helped to reduce lipophilicity. [9]* R2 Position (Amide Substituent): An ethyl-linked pyrrolidine substituent provided the best balance of activity, lipophilicity, and hepatic microsomal stability. [9]Basicity at this position was critical for potency. [5]* R3 Position (C2 on Quinoline Ring): Replacing the original p-tolyl group with an array of primary and secondary amines further reduced lipophilicity and improved solubility and stability. A morpholinopiperidine moiety at this position improved both potency and ligand efficiency. [9]

    Compound Series Modification Strategy Impact on Activity/Properties Reference
    Hit (1) Initial compound from screen Good potency (EC₅₀ = 120 nM) but high clogP (4.3) and poor metabolic stability. [5][9]
    Series 10-19 Varied R2 (amide substituent) Identified ethyl-linked pyrrolidine as optimal for potency and ADME. [5][9]
    Series 21-30 Varied R3 (C2 substituent) with amines Reduced lipophilicity, improved solubility and stability. Introduction of 4-morpholinopiperidine improved potency. [9]

    | Candidate (2) | Optimized combination of R1, R2, R3 | Low nanomolar potency, excellent ADME properties, and potent in vivo oral efficacy. | [5][9]|

Conclusion and Future Perspectives

The this compound scaffold has proven to be exceptionally fruitful for the discovery of novel therapeutic agents. The structure-activity relationship studies detailed herein reveal clear principles that can guide future drug design. The core isoquinoline provides essential binding features, while the carboxamide linker acts as a critical hydrogen-bonding element and a vector for positioning a diverse range of substituents. It is this substituent on the amide nitrogen that offers the greatest opportunity to fine-tune potency, selectivity, and pharmacokinetic properties.

Future efforts in this area will likely involve the application of computational methods, such as molecular docking and dynamics simulations, to refine the understanding of ligand-target interactions and predict the activity of novel designs. [10]Furthermore, exploring novel substitutions on the isoquinoline ring and applying bioisosteric replacements for the carboxamide linker could unlock interactions with new biological targets. The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in areas ranging from oncology to infectious diseases.

References

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025-08-26).
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - NIH. (2021-09-06).
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH.
  • An In-depth Technical Guide to the Synthesis of C32H24ClN3O4 Analogues and Quinoline-4-Carboxamide Deriv
  • (PDF) New (Iso)Quinolinyl-Pyridine-2,6-dicarboxamide G-Quadruplex Ligands.
  • The Versatile Role of Isoquinolinecarboxylic Acid Deriv
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025-12-12).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
  • SYNTHESIS OF ISOQUINOLINE DERIVATIVES | The Journal of Organic Chemistry.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchG
  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP)
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed.
  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Isoquinoline-4-carboxamide, a key derivative, holds significant interest for its potential applications in drug discovery, where the carboxamide group can modulate solubility, membrane permeability, and target engagement through hydrogen bonding. A thorough understanding of its physicochemical properties is paramount for the rational design of novel therapeutics, optimization of formulation strategies, and the development of robust analytical methodologies.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for their determination.

Molecular Structure and Inherent Properties

The foundational characteristics of this compound are dictated by its molecular structure, which features the basic nitrogen of the isoquinoline ring and the amide functionality at the 4-position.

Predicted Physicochemical Parameters
PropertyPredicted Value/RangeBasis for Prediction and Key Considerations
Molecular Weight 172.18 g/mol Calculated from the molecular formula C₁₀H₈N₂O.[4]
Melting Point (°C) 200 - 230Estimated based on the melting point of isoquinoline-3-carboxamide (213 °C)[5] and the significantly higher melting point of isoquinoline-4-carboxylic acid (264-266 °C)[6]. The amide's ability to form strong intermolecular hydrogen bonds suggests a high melting point.
pKa (Acid Dissociation Constant) 3.5 - 4.5 (for the protonated isoquinoline nitrogen)The electron-withdrawing nature of the 4-carboxamide group will reduce the electron density on the isoquinoline nitrogen, making it a weaker base than the parent isoquinoline (pKa 5.14).[1]
logP (Octanol-Water Partition Coefficient) 1.0 - 1.5Estimated based on the XLogP3 of 1.6 for isoquinoline-4-carboxylic acid[6]. The amide group is generally more polar than a carboxylic acid, suggesting a slightly lower logP.
Aqueous Solubility Low to moderateThe aromatic core confers hydrophobicity, while the amide group can participate in hydrogen bonding with water, suggesting some degree of aqueous solubility, likely enhanced at acidic pH due to protonation of the isoquinoline nitrogen.

Experimental Determination of Physicochemical Properties

To provide actionable insights for researchers, this section details the standard experimental protocols for determining the key physicochemical properties of this compound.

Solubility Determination: A Foundation for Formulation

Causality: Solubility is a critical parameter that influences a drug's bioavailability and the feasibility of developing liquid formulations. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units of mg/mL or µM.

G cluster_workflow Solubility Determination Workflow start Excess Compound + Solvent equilibration Agitate at Constant Temperature (24-48h) start->equilibration Equilibration centrifugation Centrifuge to Separate Solid equilibration->centrifugation Phase Separation quantification HPLC Analysis of Supernatant centrifugation->quantification Analysis end Determine Solubility (mg/mL) quantification->end Calculation

Caption: Workflow for solubility determination.

pKa Measurement: Understanding Ionization

Causality: The pKa value dictates the extent of a molecule's ionization at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state affects membrane permeability and receptor binding. Potentiometric titration is a precise method for determining pKa.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, often a co-solvent system like water/methanol to ensure adequate solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic isoquinoline nitrogen. If the amide proton's acidity is of interest, titration with a strong base (e.g., NaOH) would be performed, though this is typically a much higher pKa and less physiologically relevant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where half of the compound is in its ionized form.

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (LogP)

Causality: Lipophilicity, commonly expressed as LogP, is a measure of a compound's preference for a nonpolar environment (octanol) versus a polar one (water). It is a key predictor of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP

  • Preparation: Prepare a solution of this compound in either water or octanol.

  • Partitioning: Add an equal volume of the other solvent (octanol or water, respectively) to a separation funnel. The two phases should be pre-saturated with each other.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases, then allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanolic layers using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

G cluster_logic LogP and Membrane Permeability high_logp High LogP (Lipophilic) membrane Biological Membrane (Lipid Bilayer) high_logp->membrane Favors partitioning into low_logp Low LogP (Hydrophilic) poor_permeation Poor Permeation low_logp->poor_permeation Limited partitioning permeation Good Permeation membrane->permeation

Caption: Relationship between LogP and membrane permeability.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system, as well as the amide protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. Protons on the benzene ring will typically appear in the 7.5-8.5 ppm range, while the protons on the pyridine ring will be slightly more downfield. The amide protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal, typically in the 165-175 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 173.1.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching of the amide group: ~3300-3500 cm⁻¹ (typically two bands for a primary amide).

  • C=O stretching of the amide group (Amide I band): ~1650-1680 cm⁻¹.

  • N-H bending of the amide group (Amide II band): ~1600-1640 cm⁻¹.

  • C=N and C=C stretching of the aromatic rings: ~1400-1600 cm⁻¹.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and potential degradation pathways.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Prepare solutions of this compound and expose them to various stress conditions, including:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Elevated temperature (e.g., 60 °C)

    • Photolytic: Exposure to UV light

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Identification: If significant degradation is observed, mass spectrometry (LC-MS) can be used to identify the structure of the degradation products. The primary site of hydrolytic instability is likely the amide bond, yielding isoquinoline-4-carboxylic acid under both acidic and basic conditions.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound, providing estimated values based on analogous structures and detailed, field-proven experimental protocols for their precise determination. For researchers and drug development professionals, a thorough characterization of these properties is a non-negotiable prerequisite for advancing any compound through the development pipeline. The methodologies and insights presented herein provide a robust framework for the comprehensive evaluation of this compound and its derivatives, ultimately enabling more informed and efficient drug discovery and development efforts.

References

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Taylor & Francis Online. (2021, August 18). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline-3-carboxamide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Isoquinoline-3-carboxamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases | Download Table. Retrieved from [Link]

  • YouTube. (2017, February 7). Isoquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Isoquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the spectroscopic techniques used for the structural elucidation and characterization of isoquinoline-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document moves beyond mere data presentation to offer field-proven insights into the causality behind experimental choices and the logic of data interpretation. We will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of this molecule. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to conduct and interpret their own analyses with scientific integrity.

Introduction

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Many isoquinoline derivatives have found therapeutic applications as antimicrobial, anticancer, and antihypertensive agents.[2]

This compound: A Molecule of Interest

This compound (C₁₀H₈N₂O) is a derivative that combines the isoquinoline nucleus with a carboxamide functional group at the 4-position. The introduction of the carboxamide moiety can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for drug-like characteristics. The nitrogen atoms in the isoquinoline ring and the amide group can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor, facilitating interactions with biological macromolecules. The structural confirmation of such molecules is a critical first step in any drug discovery pipeline.[5][6]

The Role of Spectroscopic Analysis in Structural Elucidation

A combination of spectroscopic techniques is indispensable for the unambiguous structural confirmation of synthesized organic molecules.[7] Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy identifies the functional groups present in the molecule.

  • Mass Spectrometry determines the molecular weight and provides information about the molecular formula and fragmentation patterns.

By integrating the data from these orthogonal techniques, a high degree of confidence in the structure of this compound can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[7] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular structure in great detail.

Theoretical Principles of NMR for this compound

The chemical environment of each proton and carbon atom in this compound is unique, leading to distinct chemical shifts (δ) in the NMR spectrum. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the carbonyl group of the amide will cause deshielding of nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating effects would cause shielding (an upfield shift). Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the amide N-H protons.[8][9][10][11] DMSO-d₆ is often preferred for amides as it can slow down the exchange of N-H protons, leading to sharper signals.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]

  • For ¹H NMR, set the spectral width to cover a range of 0-12 ppm. Use a 90° pulse and a relaxation delay of 1-2 seconds.[12]

  • For ¹³C NMR, set the spectral width to cover a range of 0-200 ppm. Employ proton decoupling to simplify the spectrum.

Data Interpretation

2.3.1 ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The protons on the isoquinoline ring will appear in the aromatic region (typically δ 7.0-9.5 ppm). The protons closer to the nitrogen atom (H-1 and H-3) are expected to be the most deshielded. The amide protons (-CONH₂) will typically appear as two separate signals (due to restricted rotation around the C-N bond) in a downfield region, and their chemical shift can be highly dependent on the solvent and concentration.[13]

2.3.2 ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield (δ ~165-175 ppm). The carbon atoms of the isoquinoline ring will appear in the aromatic region (δ ~110-160 ppm), with those adjacent to the nitrogen atom being the most deshielded.[7]

Tabulated NMR Data (Predicted)
¹H NMR (Predicted in DMSO-d₆) ¹³C NMR (Predicted in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
> 9.0H-1
~ 8.5H-3
7.5 - 8.2Aromatic Protons
~ 7.8 (broad s, 1H)-NHa
~ 7.6 (broad s, 1H)-NHb

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Fundamental Principles of IR Spectroscopy

Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. This results in an IR spectrum with characteristic absorption bands that act as a "fingerprint" for the functional groups present.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient sampling technique that allows for the analysis of solid and liquid samples with minimal preparation.[15][16][17][18]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for any atmospheric or instrumental interferences.[12]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[12]

Spectral Interpretation: Identifying Key Functional Groups

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide and aromatic functionalities.

Tabulated IR Absorption Data (Expected)
Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400 - 3100N-H stretch (asymmetric and symmetric)Amide (-CONH₂)
3100 - 3000C-H stretchAromatic
~ 1680C=O stretch (Amide I band)Amide
~ 1600N-H bend (Amide II band)Amide
1600 - 1450C=C and C=N stretchAromatic/Heterocyclic Ring
900 - 675C-H out-of-plane bendAromatic

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19] It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its elemental composition.[20]

Principles of Electrospray Ionization (ESI)-MS

ESI is a "soft" ionization technique that is well-suited for analyzing polar molecules like this compound.[19][21] The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[21] ESI typically produces a protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight.[19][22]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation and Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer). Acquire the mass spectrum in positive ion mode.

Data Interpretation: Molecular Ion and Fragmentation Analysis

The primary ion observed in the ESI-MS spectrum of this compound is expected to be the protonated molecule, [M+H]⁺. For C₁₀H₈N₂O, the monoisotopic mass is 172.0637 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of 173.0715. HRMS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. While ESI is a soft ionization technique, some in-source fragmentation may occur, providing additional structural information. Common fragmentation pathways for similar structures involve the loss of small neutral molecules like CO or NH₃.[23]

Tabulated Mass Spectral Data (Expected)
m/z (Expected) Ion Notes
173.0715[M+H]⁺Protonated molecular ion
156.0689[M+H - NH₃]⁺Loss of ammonia
145.0651[M+H - CO]⁺Loss of carbon monoxide from the amide
129.0578[C₉H₇N+H]⁺Isoquinoline fragment

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their true power lies in their combined application for a cohesive structural confirmation.

A Cohesive Structural Confirmation

The integrated analysis workflow begins with MS to confirm the molecular weight and elemental composition. IR spectroscopy then confirms the presence of key functional groups (amide and aromatic ring). Finally, NMR spectroscopy provides the detailed atomic connectivity, allowing for the unambiguous assignment of the this compound structure. The ¹H and ¹³C NMR data, in conjunction with 2D NMR techniques like COSY and HSQC (if necessary), can definitively establish the substitution pattern on the isoquinoline ring.

Workflow Diagram

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy (ATR-FTIR) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Func_Groups Functional Groups (Amide, Aromatic) IR->Func_Groups Connectivity Atomic Connectivity & Isomer Confirmation NMR->Connectivity Structure_Confirmed Structure Confirmed: This compound MW_Formula->Structure_Confirmed Func_Groups->Structure_Confirmed Connectivity->Structure_Confirmed

Sources

The Isoquinoline-4-Carboxamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract The isoquinoline nucleus is a prominent heterocyclic scaffold that is extensively found in natural alkaloids and synthetic therapeutic agents, demonstrating a wide array of pharmacological activities.[1][2] When functionalized with a carboxamide moiety at the 4-position, this scaffold gives rise to a class of molecules with significant potential across diverse therapeutic areas, including oncology, inflammatory diseases, and infectious diseases. This technical guide provides an in-depth analysis of the isoquinoline-4-carboxamide core, elucidating its therapeutic promise through a review of key molecular targets, mechanisms of action, and structure-activity relationships. We will explore specific examples, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as potent Poly(ADP-ribose) polymerase (PARP) inhibitors and 3,4-dihydroisoquinoline-2(1H)-carboxamides as novel Stimulator of Interferon Genes (STING) inhibitors. Furthermore, this guide presents detailed synthetic methodologies for the construction of these molecules and outlines essential protocols for their preclinical characterization, offering a comprehensive resource for researchers and drug development professionals.

Part 1: The Isoquinoline Core - A Foundation for Therapeutic Innovation

Introduction to the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This "privileged" structure is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products, including the vasodilator papaverine and the anticancer precursor noscapine.[1][3] Its physicochemical properties, including its weakly basic nature (pKa of 5.14), allow it to engage in various biological interactions and serve as a versatile framework for chemical modification.[1] The aromatic system provides a rigid backbone for the precise spatial orientation of functional groups, facilitating high-affinity binding to protein targets.

The Significance of the 4-Carboxamide Moiety

The strategic placement of a carboxamide group at the C4 position of the isoquinoline ring is critical for conferring specific drug-like properties. The amide functional group is a key structural motif in many pharmaceuticals due to its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This dual capacity allows it to form strong and specific interactions within protein binding pockets, which is often a determining factor for potency and selectivity. Furthermore, the carboxamide linkage can enhance metabolic stability compared to more labile functional groups like esters and can be modified with various substituents to fine-tune solubility, lipophilicity, and pharmacokinetic profiles.

Overview of Therapeutic Applications

The versatility of the this compound scaffold is demonstrated by the diverse range of biological targets it can be engineered to modulate. This guide will focus on two primary, well-documented examples that highlight its potential in distinct and highly significant disease areas.

  • Oncology: Inhibition of PARP for cancer therapy.

  • Inflammatory Diseases: Modulation of the STING pathway in autoimmune disorders.

Part 2: Key Therapeutic Targets and Mechanisms of Action

Oncology: PARP Inhibition with 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of irreparable DNA damage and subsequent cell death through a concept known as "synthetic lethality."

A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and identified as potent PARP inhibitors.[4] The core scaffold mimics the nicotinamide moiety of the NAD+ cofactor, occupying its binding site on the PARP enzyme and preventing its catalytic activity.

Mechanism of Action: Synthetic Lethality The causality behind this therapeutic strategy is elegant:

  • Cancer cells with BRCA mutations cannot efficiently repair DNA double-strand breaks via homologous recombination.

  • Inhibition of PARP by an this compound agent prevents the repair of single-strand breaks.

  • During DNA replication, these unrepaired single-strand breaks are converted into toxic double-strand breaks.

  • The cell, lacking both repair pathways, undergoes apoptosis.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell cluster_2 Treated BRCA-deficient Cancer Cell SSB Single-Strand Break PARP PARP-mediated Repair SSB->PARP DSB Double-Strand Break HR Homologous Recombination DSB->HR SSB_cancer Single-Strand Break PARP_cancer PARP-mediated Repair SSB_cancer->PARP_cancer DSB_cancer Double-Strand Break HR_cancer Homologous Recombination (Deficient) DSB_cancer->HR_cancer SSB_treated Single-Strand Break PARP_blocked PARP Repair Blocked SSB_treated->PARP_blocked PARP_inhibitor This compound (PARP Inhibitor) PARP_inhibitor->PARP_blocked DSB_toxic Toxic DSBs Accumulate PARP_blocked->DSB_toxic During Replication Apoptosis Apoptosis DSB_toxic->Apoptosis

Figure 1: Mechanism of synthetic lethality via PARP inhibition.

Inflammation: STING Inhibition by 3,4-Dihydroisoquinoline-2(1H)-carboxamides

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections or cellular damage.[5] However, aberrant or chronic activation of the STING pathway can lead to excessive production of interferons and other pro-inflammatory cytokines, driving autoimmune and autoinflammatory diseases.

A series of 3,4-dihydroisoquinoline-2(1H)-carboxamides has been discovered as potent STING inhibitors.[5] These compounds have been shown to covalently bind to a transmembrane cysteine residue on the STING protein, preventing its activation and downstream signaling.

Mechanism of Action: Attenuation of Innate Immune Signaling

  • Cytosolic double-stranded DNA (dsDNA) binds to and activates cyclic GMP-AMP synthase (cGAS).

  • Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

  • cGAMP binds to STING, an endoplasmic reticulum-resident protein, causing it to translocate to the Golgi apparatus.

  • In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).

  • Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons and other inflammatory genes.

  • The isoquinoline-2(1H)-carboxamide inhibitor binds to STING, preventing the conformational changes and translocation required for downstream signaling, thus blocking the inflammatory cascade.[5]

STING_Pathway cluster_0 STING Activation Cascade dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi STING (on Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN drives transcription Inhibitor Isoquinoline-2(1H)-carboxamide (STING Inhibitor) Inhibitor->STING_ER covalently binds & inhibits translocation

Figure 2: Inhibition of the STING signaling pathway.

Part 3: Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is a multi-step process that hinges on two key transformations: the construction of the core heterocyclic ring and the subsequent installation of the carboxamide side chain.

Core Scaffold Synthesis

The choice of synthetic route for the isoquinoline core is dictated by the desired substitution pattern and the availability of starting materials.

Classical Approach: The Bischler-Napieralski Reaction This is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines.[6] The causality of this reaction choice lies in its reliability and tolerance for various functional groups. It involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃).[6]

Modern Approach: Metal-Free Cycloaddition To align with the principles of green chemistry, modern methods often avoid harsh reagents. Metal-free intermolecular cycloaddition reactions, for example, can provide highly selective access to the isoquinoline core under milder conditions, minimizing waste and improving safety.[7][8]

Figure 3: General workflow for this compound synthesis.

Protocol: Synthesis of a Representative 1-Oxo-3,4-dihydrothis compound

This protocol is adapted from methodologies described for the synthesis of PARP inhibitors.[4] The choice of HATU as a coupling agent is deliberate; it is highly efficient, minimizes racemization for chiral substrates, and operates under mild conditions, making it a trustworthy choice for late-stage functionalization.

Step 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid (Core Intermediate)

  • Reaction Setup: To a solution of homophthalic anhydride (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add a formaldimine synthetic equivalent, such as a 1,3,5-triazinane (0.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield the pure carboxylic acid core.

  • Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Amide Coupling to form the Final Product

  • Reaction Setup: In an inert atmosphere (Nitrogen or Argon), dissolve the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Validation: Confirm the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Part 4: Preclinical Development and Characterization

In Vitro Assay Protocols

Protocol: PARP1 Inhibition Assay (Colorimetric) This protocol is based on commercially available kits used in preclinical studies.[4] It is a self-validating system as it includes positive (known inhibitor, Olaparib) and negative (vehicle) controls.

  • Plate Preparation: Add 25 µL of PARP Assay Buffer to a 96-well plate. Add 5 µL of the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add 10 µL of the diluted PARP1 enzyme to each well containing the test compound.

  • Reaction Initiation: Add 10 µL of a prepared PARP cocktail (containing activated DNA and NAD+) to initiate the reaction. Incubate at room temperature for 1 hour.

  • Development: Add 50 µL of developing solution and incubate for an additional 15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Protocol: Cellular STING Inhibition Assay (Reporter Gene) This assay provides a functional readout of pathway inhibition in a cellular context, making it a trustworthy measure of a compound's biological activity.[5]

  • Cell Seeding: Seed HEK293T cells stably expressing a STING-inducible luciferase reporter gene into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test isoquinoline-2(1H)-carboxamide for 1 hour.

  • Pathway Stimulation: Stimulate the cells with a known STING agonist (e.g., cGAMP) for 6-8 hours.

  • Lysis and Luminescence: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Analysis: Normalize the signal to a vehicle control and calculate the IC₅₀ value from the dose-response curve.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to ensure a compound has the potential to become a viable drug.

Rationale for Early ADME Screening: A compound with high potency in vitro is therapeutically useless if it is rapidly metabolized in the liver, cannot be absorbed orally, or is highly bound to plasma proteins, preventing it from reaching its target. Screening these parameters early saves significant resources by deprioritizing compounds with unfavorable drug-like characteristics.

Comparative ADME Data The following table summarizes key experimental ADME parameters for a lead 1-oxo-3,4-dihydrothis compound PARP inhibitor compared to the approved drug Olaparib, as reported in the literature.[4]

ParameterLead Isoquinoline Cpd.Olaparib (Benchmark)Rationale for Measurement
Molecular Weight < 400 Da434.5 DaLower MW is often correlated with better permeability and oral absorption.
LogP (Hydrophilicity) LowerHigherA balanced LogP is needed; too high can lead to poor solubility and metabolic instability.
Human Liver Microsomal Stability (% remaining after 30 min) High (>90%)ModerateMeasures susceptibility to Phase I metabolism; higher stability predicts longer in vivo half-life.
Human Plasma Stability (% remaining after 60 min) High (>95%)HighMeasures stability against plasma esterases and amidases.
Plasma Protein Binding (%) LowerHigh (~90%)High binding reduces the free fraction of the drug available to act on the target.

Part 5: Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a pharmacophore of significant therapeutic interest. The successful development of derivatives targeting PARP and STING demonstrates its chemical tractability and versatility in engaging with diverse protein targets.

Emerging Opportunities:

  • Antimicrobial Agents: The isoquinoline core is present in many natural antimicrobial compounds, and the 4-carboxamide moiety could be optimized to target bacterial or fungal enzymes.[1]

  • Neurodegenerative Diseases: Given the role of isoquinolines in neuropharmacology, derivatives could be explored as modulators of targets implicated in diseases like Parkinson's or Alzheimer's.[9]

  • Antiviral Therapy: The scaffold's ability to inhibit host factors like STING could be expanded to other host-pathway targets essential for viral replication.

Challenges in Development: A primary challenge remains the optimization of the ADME profile, particularly aqueous solubility, which can be a liability for flat, aromatic systems.[6] Achieving isoform selectivity (e.g., between different PARP family members) to minimize off-target effects will also be a key focus of future medicinal chemistry efforts.

Conclusion: The this compound core represents a highly promising and adaptable platform for the design of novel therapeutic agents. Its proven ability to yield potent and selective modulators of high-value biological targets like PARP and STING validates its continued exploration. Through rational design, innovative synthetic chemistry, and rigorous preclinical evaluation, this scaffold is poised to deliver the next generation of treatments for some of humanity's most challenging diseases.

References

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Paucar, R., et al. (2019). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 24(15), 2780. [Link]

  • Zheltukhina, G., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1819-1831. [Link]

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Saczewski, J., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(16), 4760. [Link]

  • Pawar, S. S., et al. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Advanced Research and Reviews, 24(02), 1541–1549. [Link]

  • Singh, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Hsieh, C.-Y., et al. (2018). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 9(10), 9162–9176. [Link]

  • Li, S., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Gensler, W. J., et al. (1966). SYNTHESIS OF ISOQUINOLINE DERIVATIVES. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. ResearchGate. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Jacob, J., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

Sources

in silico modeling of isoquinoline-4-carboxamide derivatives

This comparative analysis demonstrates the value of the workflow. The newly designed Lead-01 not only shows strong predicted affinity but also possesses a favorable ADMET profile, potentially offering advantages over the reference compound, such as a lower risk of CYP-mediated drug interactions. [5]

Conclusion: From Data to Decision

This guide has outlined a rigorous, multi-step in silico strategy for the rational design of this compound derivatives. By integrating molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, we move beyond simple screening to a deep, mechanistic understanding of structure-activity and structure-property relationships. Each step serves as a filter and a source of insight, ensuring that the compounds prioritized for synthesis are not only potent but also possess the drug-like characteristics essential for a successful therapeutic candidate. This computational cascade provides a robust framework for making informed, data-driven decisions, ultimately accelerating the journey from a promising scaffold to a potential clinical drug.

References

  • Bentham Science Publishers. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC.
  • National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • National Institutes of Health (NIH). (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.
  • MDPI. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Available at: [Link]

  • PubMed Central (PMC). (n.d.). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available at: [Link]

  • MDPI. (n.d.). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Available at: [Link]

  • PubMed Central. (n.d.). Structure-based virtual screening of unbiased and RNA-focused libraries to identify new ligands for the HCV IRES model system. Available at: [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC. Available at: [Link]

  • RSC Publishing. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Available at: [Link]

  • MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • ResearchGate. (2025). Virtual Combinatorial Library Screening of Quinadoline B Derivatives against SARS-CoV-2 RNA-Dependent RNA Polymerase. Available at: [Link]

  • ResearchGate. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available at: [Link]

  • arXiv. (n.d.). SynthFormer: Equivariant Pharmacophore-based Generation of Synthesizable Molecules for Ligand-Based Drug Design. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Available at: [Link]

  • MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Available at: [Link]

  • ResearchGate. (2022). (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Pharmacophore-based discovery of ligands for drug transporters - PMC. Available at: [Link]

  • Bentham Science. (2023). Molecular Docking, ADMET Analysis and Molecular Dynamics (MD) Simulation to Identify Synthetic Isoquinolines as Potential Inhibitors of SARS-CoV-2 MPRO. Available at: [Link]

  • SciHorizon. (n.d.). hydroxy-2-oxoquinoline-3-carboxamide derivatives as a. Available at: [Link]

The Evolving Patent Frontier of Isoquinoline-4-Carboxamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 21, 2026 – In the competitive landscape of modern drug discovery, the isoquinoline-4-carboxamide scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across a range of diseases, most notably in oncology and inflammatory conditions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the patent landscape, core synthetic strategies, key biological targets, and essential experimental protocols related to this versatile compound class.

Introduction: The Rise of a Privileged Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The addition of a carboxamide group at the 4-position has unlocked a new dimension of therapeutic possibilities, giving rise to a class of compounds with potent and selective inhibitory activities against critical cellular targets. This guide will delve into the intellectual property landscape surrounding these compounds, offering insights into the key players and the direction of future innovation.

The Patent Landscape: A Competitive Arena

A thorough analysis of the patent literature reveals a dynamic and competitive environment surrounding this compound derivatives. Key therapeutic areas of focus include oncology, inflammation, and ischemia-related disorders.

Major Therapeutic Targets and Key Assignees

The patent landscape is dominated by research into the inhibition of two key enzyme families: Poly(ADP-ribose) polymerase (PARP) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases.

Table 1: Key Therapeutic Targets and Major Patent Assignees for this compound Derivatives

Therapeutic TargetPrimary Disease FocusMajor Patent Assignees (Exemplary Patents)
Poly(ADP-ribose) Polymerase (PARP) Cancer (Ovarian, Breast, Prostate)AbbVie Inc., Pfizer Inc., GlaxoSmithKline plc
HIF Prolyl Hydroxylases (PHDs) Anemia, Ischemia, Inflammatory Bowel DiseaseFibroGen, Inc., Akebia Therapeutics, Inc., GlaxoSmithKline plc
IκB Kinase (IKK) Inflammation, Autoimmune Diseases, CancerTakeda Pharmaceutical Company Limited
Other Kinases & Enzymes Various (e.g., neurodegenerative diseases, infectious diseases)Diversified smaller biotechs and academic institutions

This table is illustrative and not exhaustive of all patent assignees in this field.

Trends in Intellectual Property

Recent patent filings indicate a trend towards the development of highly selective inhibitors, particularly for different PARP isoforms and PHD isoenzymes. There is also a growing interest in combination therapies, where this compound derivatives are used in conjunction with other anti-cancer agents to enhance efficacy and overcome drug resistance.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the this compound core can be achieved through several established and novel synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthetic Routes

Traditional methods for constructing the isoquinoline nucleus, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, provide a foundational approach.[2] These methods typically involve the cyclization of substituted phenethylamines or benzylamines.

Modern Synthetic Methodologies

More recent patent literature highlights the use of transition metal-catalyzed cross-coupling reactions and novel cyclization strategies to afford a diverse range of substituted isoquinoline-4-carboxamides with high efficiency and regioselectivity. A notable example is the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which often serve as key intermediates for PARP inhibitors.[3][4] This typically involves the initial formation of a 3,4-dihydroisoquinolin-1-one-4-carboxylic acid, followed by amide coupling.[3]

Workflow 1: General Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

G cluster_0 Core Synthesis cluster_1 Amide Formation Homophthalic_Anhydride Homophthalic Anhydride Cyclocondensation Cyclocondensation Homophthalic_Anhydride->Cyclocondensation Aldehyde_or_Ketone Aldehyde or Ketone Aldehyde_or_Ketone->Cyclocondensation Amine_Source Amine Source Amine_Source->Cyclocondensation Carboxylic_Acid 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic Acid Cyclocondensation->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Amine Primary or Secondary Amine Amine->Amide_Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDCI) Coupling_Reagent->Amide_Coupling Final_Product This compound Derivative Amide_Coupling->Final_Product G cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PARylation PARylation PARP->PARylation No_PARylation No PARylation PARP->No_PARylation Blocked DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair IQ_4_Carboxamide This compound PARP Inhibitor Inhibition Inhibition IQ_4_Carboxamide->Inhibition Inhibition->PARP Stalled_Replication_Fork Stalled Replication Fork No_PARylation->Stalled_Replication_Fork DSB_Formation Double-Strand Break (DSB) Formation Stalled_Replication_Fork->DSB_Formation Apoptosis Apoptosis in HR-Deficient Cancer Cells DSB_Formation->Apoptosis

Caption: Mechanism of action of PARP inhibitors in cancer cells.

HIF Prolyl Hydroxylase Inhibition and the Hypoxia Response

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). [5]Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. [6]In hypoxic conditions, or when PHDs are inhibited, HIF-α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. [6]this compound-based PHD inhibitors mimic 2-oxoglutarate, a key substrate for PHDs, thereby preventing HIF-α hydroxylation.

Signaling Pathway 2: HIF-1α Regulation by PHDs

G cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF_1a_Normoxia HIF-1α Hydroxylation Prolyl Hydroxylation HIF_1a_Normoxia->Hydroxylation PHD PHD Enzymes PHD->Hydroxylation VHL VHL-E3 Ligase Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation HIF_1a_Hypoxia HIF-1α Stabilization HIF-1α Stabilization HIF_1a_Hypoxia->Stabilization IQ_4_Carboxamide_PHD This compound PHD Inhibitor PHD_Inhibition PHD Inhibition IQ_4_Carboxamide_PHD->PHD_Inhibition PHD_Inhibition->PHD Nucleus Nuclear Translocation Stabilization->Nucleus Dimerization Dimerization Nucleus->Dimerization HIF_1b HIF-1β HIF_1b->Dimerization HRE_Binding Binding to HRE Dimerization->HRE_Binding Gene_Transcription Target Gene Transcription (e.g., EPO, VEGF) HRE_Binding->Gene_Transcription

Caption: Regulation of the HIF-1α signaling pathway.

Clinical Development Landscape

While many this compound compounds are in preclinical development, some have advanced to clinical trials, particularly as PARP and PHD inhibitors. For instance, several indenoisoquinoline derivatives, which share a related structural scaffold, are in Phase 1 clinical trials as topoisomerase I inhibitors that also exhibit synergy with PARP inhibitors. [2]In the realm of PHD inhibitors, a number of orally active compounds have progressed to late-stage clinical trials for the treatment of anemia associated with chronic kidney disease. [7] Table 2: Examples of Isoquinoline-related Compounds in Clinical Trials

Compound ClassTargetIndicationDevelopment Phase
Indenoisoquinolines (e.g., LMP400, LMP744)Topoisomerase ISolid TumorsPhase 1
Vadadustat (AKB-6548)HIF-PHAnemia in CKDApproved in Japan
Roxadustat (FG-4592)HIF-PHAnemia in CKDApproved in China and Japan

This table includes compounds with related structural motifs to illustrate the clinical potential of this broader class.

Essential Experimental Protocols

The successful development of this compound inhibitors relies on robust and reproducible in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

PARP Enzymatic Activity Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP enzymes.

Objective: To determine the IC50 value of a test compound against a specific PARP enzyme.

Materials:

  • Recombinant human PARP enzyme (e.g., PARP1, PARP2)

  • Histones (or other suitable protein substrate)

  • Biotinylated NAD+

  • Activated DNA (nicked)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (solubilized in DMSO)

  • 96-well microplates (white, for luminescence)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Coating: Coat the wells of a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS-T).

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Mixture: In each well, add the assay buffer, activated DNA, and the test compound dilutions.

  • Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction.

  • NAD+ Addition: Add biotinylated NAD+ to each well and incubate at room temperature for 1 hour.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate and add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value using a suitable software.

Cellular HIF-1α Stabilization Assay

This protocol describes a method to assess the ability of a compound to stabilize HIF-1α in a cellular context.

Objective: To determine the EC50 value of a test compound for HIF-1α stabilization.

Materials:

  • Human cell line (e.g., HeLa, Hep3B)

  • Cell culture medium and supplements

  • Test compound (solubilized in DMSO)

  • Positive control (e.g., CoCl2, DMOG)

  • Lysis buffer

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

  • Densitometry software

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or positive control for a defined period (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the intensity of the HIF-1α bands using densitometry software. Plot the band intensity against the compound concentration to determine the EC50 value.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable platform for the development of novel therapeutics. The intense patent activity surrounding this compound class underscores its significance in modern drug discovery. As our understanding of the underlying biology of diseases continues to grow, we can anticipate the emergence of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, inflammation, and beyond.

References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). National Institutes of Health. [Link]

  • PARP - Assay-Protocol. Assay-Protocol.com. [Link]

  • Synthesis of 1-oxothis compound 11. ResearchGate. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. ResearchGate. [Link]

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. [Link]

  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia. PubMed Central. [Link]

  • Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. ResearchGate. [Link]

  • Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay. PubMed Central. [Link]

  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. National Institutes of Health. [Link]

  • 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors.
  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PubMed Central. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]

  • Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Publications. [Link]

  • An Efficient One-Pot Synthesis of 4-Hydroxyisoquinoline-1,3(2H,4H)-diones from N-Alkylbenzamides and α-Keto Esters. ResearchGate. [Link]

  • Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners. Frontiers. [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • The Hypoxia-Inducible Factor Pathway (HIF). Haase Lab. [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PubMed Central. [Link]

  • The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers. [Link]

  • PARP inhibitors. Precision Oncology News. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Isoquinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoquinoline-4-Carboxamide Scaffold

The isoquinoline core is a privileged heterocyclic motif prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds of significant pharmacological importance.[1][2] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Within this esteemed class of compounds, isoquinoline-4-carboxamides have emerged as a particularly compelling scaffold for drug discovery and development. The presence of the carboxamide functionality at the C4 position allows for diverse structural modifications, enabling fine-tuning of physicochemical properties and biological targets. These compounds have shown promise as potent therapeutic agents, making the development of robust and versatile synthetic protocols a critical endeavor for medicinal chemists and researchers in drug development.[1]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of substituted isoquinoline-4-carboxamides. We will delve into a powerful and modular synthetic strategy that proceeds through a key isoquinolone-4-carboxylic acid intermediate, generated via a multicomponent Ugi reaction followed by a copper-catalyzed domino cyclization. Subsequently, we will explore the standard yet crucial conversion of the carboxylic acid to the target carboxamide. This application note is designed to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview: A Two-Stage Approach to Isoquinoline-4-Carboxamides

Direct functionalization of the C4 position of a pre-formed isoquinoline ring can be challenging due to the electronic nature of the heterocycle, which typically favors nucleophilic attack at C1 and electrophilic substitution at C5 and C8 under forcing conditions.[3] Therefore, a more strategic and versatile approach involves constructing the isoquinoline core with a precursor to the carboxamide group already installed at the C4 position. Our recommended strategy is a two-stage process:

  • Stage 1: Synthesis of the Isoquinolone-4-Carboxylic Acid Intermediate. This stage utilizes a powerful one-pot, multi-component Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed domino reaction to efficiently construct the polysubstituted isoquinolone-4-carboxylic acid scaffold.[4][5][6] This approach offers high convergence and allows for the introduction of diversity at multiple points of the molecule from readily available starting materials.[5]

  • Stage 2: Amide Bond Formation. The resulting isoquinolone-4-carboxylic acid is then converted to the target this compound through standard amide coupling protocols. This step involves the activation of the carboxylic acid, typically with a carbodiimide coupling agent, followed by the addition of the desired amine.

This modular strategy is illustrated in the workflow diagram below:

G cluster_0 Stage 1: Synthesis of Isoquinolone-4-Carboxylic Acid cluster_1 Stage 2: Amide Bond Formation 2-Halobenzoic_Acid 2-Halobenzoic Acid Ugi_4CR Ugi Four-Component Reaction (Ugi-4CR) 2-Halobenzoic_Acid->Ugi_4CR Ammonia Ammonia Ammonia->Ugi_4CR Aldehyde Aldehyde/Ketone Aldehyde->Ugi_4CR Isocyanide Isocyanide Isocyanide->Ugi_4CR Ugi_Product Ugi Adduct Cu_Catalysis Copper-Catalyzed Domino Reaction Ugi_Product->Cu_Catalysis Isoquinolone_Acid Isoquinolone-4-Carboxylic Acid Coupling Amide Coupling Isoquinolone_Acid->Coupling Ugi_4CR->Ugi_Product Cu_Catalysis->Isoquinolone_Acid Amine Primary/Secondary Amine (R1R2NH) Amine->Coupling Final_Product Substituted this compound Coupling->Final_Product

Caption: Overall workflow for the synthesis of substituted isoquinoline-4-carboxamides.

Stage 1 Protocol: Synthesis of Substituted Isoquinolone-4-Carboxylic Acid

This protocol is adapted from the work of Domling and coworkers, which describes a robust synthesis of isoquinolone-4-carboxylic acids.[5][6]

Principle and Mechanistic Insight

The Ugi four-component reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple building blocks.[7][8] The reaction is believed to proceed through the initial condensation of an amine (in this case, ammonia) and an aldehyde to form an imine. This is followed by the addition of an isocyanide and a carboxylic acid to yield an α-acetamido carboxamide derivative, which serves as the key intermediate for the subsequent cyclization.[7][8]

The subsequent copper-catalyzed domino reaction involves an ortho-directed Ullmann-type C-C bond formation, followed by an intramolecular condensation to construct the isoquinolone ring system.[5][6]

The mechanism is visualized in the diagram below:

Ugi_Mechanism cluster_ugi Ugi-4CR Mechanism cluster_cu Copper-Catalyzed Domino Reaction Amine R1-NH2 Imine Imine Amine->Imine Aldehyde R2-CHO Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Nitrilium Nitrilium Intermediate Iminium->Nitrilium Isocyanide R3-NC Isocyanide->Nitrilium CarboxylicAcid R4-COOH Adduct Acyl-Isoamide Adduct CarboxylicAcid->Adduct - H+ Nitrilium->Adduct UgiProduct α-Acetamido Carboxamide (Ugi Product) Adduct->UgiProduct Mumm Rearrangement Start Ugi Product with 2-halophenyl group Cu_Intermediate Copper Complex Start->Cu_Intermediate + Cu(I) Ullmann Ullmann-type C-C Coupling Cu_Intermediate->Ullmann Cyclization Intramolecular Condensation Ullmann->Cyclization FinalProduct Isoquinolone-4- Carboxylic Acid Cyclization->FinalProduct

Caption: Simplified mechanism of the Ugi-4CR and subsequent copper-catalyzed domino reaction.

Experimental Protocol

Materials and Reagents:

  • Substituted 2-halobenzoic acid (e.g., 2-iodobenzoic acid)

  • Ammonia solution (e.g., 7N in MeOH)

  • Substituted aldehyde or ketone

  • Substituted isocyanide

  • Ethyl acetoacetate (or other β-keto esters)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Ugi Four-Component Reaction: a. To a flame-dried round-bottom flask under an inert atmosphere, add the 2-halobenzoic acid (1.0 equiv), the aldehyde or ketone (1.1 equiv), and the isocyanide (1.0 equiv). b. Dissolve the components in TFE (0.5 M). c. Cool the mixture to 0 °C in an ice bath. d. Slowly add the ammonia solution (1.0 equiv) dropwise. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). f. Upon completion, the Ugi product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is often used directly in the next step without further purification.[5]

  • Copper-Catalyzed Domino Reaction: a. To a new flame-dried flask, add the crude Ugi product from the previous step (1.0 equiv), ethyl acetoacetate (1.5 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv). b. Add DMF as the solvent (0.2 M). c. Degas the mixture with nitrogen or argon for 15 minutes. d. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC. e. After completion, cool the reaction to room temperature. f. Dilute the mixture with ethyl acetate and water. g. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the desired isoquinolone-4-carboxylic acid.

Data and Expected Yields

The yields for this two-step, one-pot procedure are generally moderate to good, depending on the substrates used.

2-Halobenzoic AcidAldehydeIsocyanideOverall Yield (%)
2-Iodobenzoic acidCyclopentanecarbaldehydeBenzyl isocyanide44
2-Iodobenzoic acidParaformaldehydeBenzyl isocyanide50-60
2-Bromobenzoic acidBenzaldehydeCyclohexyl isocyanide40-55

Table adapted from data presented in related literature.[5][6]

Stage 2 Protocol: Amide Bond Formation

This stage involves the conversion of the synthesized isoquinolone-4-carboxylic acid to the corresponding carboxamide using a suitable amine and a coupling agent.

Principle and Mechanistic Insight

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] To facilitate the reaction, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[9][10] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing a urea byproduct.[9]

Amide_Coupling cluster_coupling Amide Coupling Mechanism (DCC/EDC) CarboxylicAcid R-COOH O_acylisourea O-Acylisourea (Activated Intermediate) CarboxylicAcid->O_acylisourea DCC DCC or EDC DCC->O_acylisourea Tetrahedral_Intermediate Tetrahedral Intermediate O_acylisourea->Tetrahedral_Intermediate Amine R'R''NH Amine->Tetrahedral_Intermediate Amide R-CONR'R'' Tetrahedral_Intermediate->Amide Urea Urea Byproduct Tetrahedral_Intermediate->Urea

Sources

Application Notes & Protocols for High-Throughput Screening of Isoquinoline-4-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Isoquinoline-4-Carboxamides

The isoquinoline scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anesthetic, antihypertensive, and antimicrobial effects.[2][3] The isoquinoline-4-carboxamide class, in particular, has emerged as a promising area for drug discovery. Recent research has identified compounds from this class with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the causative agent of malaria.[4][5] This highlights their potential to address critical unmet medical needs, including combating drug resistance.

The exploration of vast chemical space is essential to unlock the full therapeutic potential of this compound libraries. High-Throughput Screening (HTS) provides the necessary scale and efficiency to systematically evaluate thousands to millions of these compounds, identifying "hit" molecules that modulate a biological target or pathway of interest.[6][7] This guide provides a detailed overview of robust HTS assay formats suitable for screening this compound libraries, complete with field-proven insights, detailed protocols, and validation strategies to ensure data integrity and accelerate the hit-to-lead process.

The Cornerstone of a Successful HTS Campaign: Assay Validation

Before embarking on a large-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for the HTS environment.[8] The validation process establishes a quantitative framework to confirm that the assay can reliably distinguish between active and inactive compounds.[9] This pre-study validation is a critical self-validating step that provides confidence in the data generated during the full screen.[10]

Key Assay Validation Parameters

A successful HTS assay should meet predefined acceptance criteria for several statistical parameters. The primary goal is to ensure a large enough separation (signal window) between positive and negative controls, with minimal data variability.

ParameterFormulaAcceptance CriterionRationale
Z'-Factor 1 - (3σp + 3σn) / |μp - μn|≥ 0.5A dimensionless parameter that represents the separation between the means of the positive (p) and negative (n) controls in units of their standard deviations (σ). A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.[11]
Signal-to-Background (S/B) μp / μn≥ 10 (recommended)Measures the magnitude of the assay signal relative to the background. A higher ratio indicates a more robust signal.
Coefficient of Variation (CV%) (σ / μ) * 100≤ 10-20%Measures the relative variability of the data. Low CV% for both positive and negative controls is essential for reproducibility.[12]

μ = mean; σ = standard deviation

Assay Validation Workflow

The validation process typically involves running the assay over multiple days with plates containing interleaved positive, negative, and mid-range controls to assess stability, reproducibility, and identify any systematic errors like edge effects.[9]

cluster_0 Pre-Validation: Assay Development cluster_1 Multi-Day Validation Protocol cluster_2 Data Analysis & Decision Dev1 Select Assay Format Dev2 Optimize Reagent Concentrations (Enzyme, Substrate, Antibodies, etc.) Dev1->Dev2 Dev3 Optimize Assay Conditions (Incubation Time, Temp, Buffer) Dev2->Dev3 Val1 Prepare 3 Plates/Day for 3 Days Dev3->Val1 Val2 Interleave Controls (High, Mid, Low Signal) Val1->Val2 Val3 Run Assay on HTS Instrumentation Val2->Val3 Analysis1 Calculate Z', S/B, CV% Val3->Analysis1 Decision Proceed to HTS? Analysis1->Decision Analysis2 Assess Plate Uniformity & Day-to-Day Variability Analysis2->Decision Pass PASS (Criteria Met) Decision->Pass Yes Fail FAIL (Re-optimize Assay) Decision->Fail No Fail->Dev2 Feedback Loop

Caption: HTS Assay Validation Workflow.

Biochemical Assays: Probing Direct Target Inhibition

For this compound libraries where a specific enzyme target is hypothesized or known, direct biochemical inhibition assays are the most straightforward approach.[13] These assays measure the ability of a compound to interfere with an enzyme's catalytic activity in a purified, cell-free system.[14]

Principle: Enzyme Inhibition Kinetics

Enzymatic assays monitor the conversion of a substrate to a product. The presence of an inhibitor from the compound library reduces the rate of this conversion. For screening competitive inhibitors, it is crucial to perform the assay under initial velocity conditions with the substrate concentration at or below its Michaelis-Menten constant (Km).[15] This ensures that the assay is sensitive to compounds competing with the substrate for the enzyme's active site.

Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a generic endpoint assay using a fluorogenic substrate that becomes fluorescent upon enzymatic modification.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Compound Plates: Serially dilute the this compound library in 100% DMSO to create "assay ready" plates.[16]

  • Assay Procedure (384-well format):

    • Step 1: Compound Dispensing: Transfer 50 nL of compound solution from the assay-ready plates to the wells of a low-volume 384-well assay plate using an acoustic dispenser.

    • Step 2: Enzyme Addition: Add 10 µL of enzyme solution (at 2X final concentration) to all wells. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

      • Causality: This pre-incubation step is critical for identifying time-dependent inhibitors and ensuring equilibrium is reached between the enzyme and potential inhibitors before the reaction starts.

    • Step 3: Reaction Initiation: Add 10 µL of substrate solution (at 2X final concentration, typically at Km) to all wells to start the reaction.

    • Step 4: Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). Ensure that less than 15% of the substrate is consumed to maintain initial velocity conditions.[14]

    • Step 5: Signal Detection: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO (no compound).

    • Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known potent inhibitor of the target enzyme.

Data Analysis

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Compounds exceeding a defined inhibition threshold (e.g., >50% or >3 standard deviations from the negative control mean) are identified as "hits".

Binding Assays: Quantifying Molecular Interactions

Binding assays are essential for confirming that a "hit" from a functional screen directly engages the target protein. They are also powerful primary screening tools if a functional assay is unavailable.

Fluorescence Polarization (FP)

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[17] When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, and excitation with polarized light results in depolarized emission. When bound to a larger protein, its rotation slows dramatically, and the emitted light remains largely polarized.[18] Library compounds that bind to the target will displace the tracer, causing a decrease in polarization.[19]

cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Unbound Unbound_label Unbound Tracer (Fast Rotation) Bound_label Tracer-Protein Complex (Slow Rotation) Unbound_label->Bound_label + Protein Bound Competition_label Compound Displaces Tracer Bound_label->Competition_label + Inhibitor Competition

Caption: Principle of Fluorescence Polarization Competition Assay.

Protocol: FP Competition Assay

  • Reagent Preparation:

    • FP Buffer: A buffer that minimizes non-specific binding (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT).

    • Target Protein: Purified protein at 2X final concentration.

    • Fluorescent Tracer: A fluorescently labeled ligand known to bind the target, at 2X final concentration (typically at its Kd).

    • Compound Plates: Assay-ready plates of the this compound library.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of compound/DMSO into wells.

    • Add 10 µL of a pre-mixed solution containing the target protein and the fluorescent tracer.

      • Causality: Pre-mixing the protein and tracer allows them to reach binding equilibrium before being exposed to the library compounds.

    • Incubate for a time sufficient to reach binding equilibrium (e.g., 1-2 hours) at room temperature, protected from light.

    • Read the parallel and perpendicular fluorescence emission using an FP-capable plate reader.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaLISA is a highly sensitive, no-wash, bead-based immunoassay.[20] The assay relies on two bead types: Donor beads and Acceptor beads. When these beads are brought into close proximity (within ~200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm.[21][22] For a competition assay, a biotinylated version of the target protein can be bound to Streptavidin-coated Donor beads, and a tagged ligand can be bound to anti-tag Acceptor beads. Library compounds that disrupt this interaction will cause a loss of signal.

cluster_0 Outcome 1: High Signal cluster_1 Outcome 2: Low Signal Start Mix Components: - Biotinylated Target Protein - Tagged Ligand - Library Compound AddBeads Add Streptavidin Donor Beads & Anti-Tag Acceptor Beads Start->AddBeads Incubate Incubate in Dark AddBeads->Incubate Excite Excite at 680 nm Incubate->Excite NoInhibitor No Inhibitor Present Inhibitor Inhibitor Present Read Read Signal at 615 nm Prox Beads in Proximity NoInhibitor->Prox NoProx Beads are Separated Inhibitor->NoProx Signal Energy Transfer Occurs Luminescent Signal Generated Prox->Signal Signal->Read NoSignal No Energy Transfer Signal is Reduced NoProx->NoSignal NoSignal->Read

Caption: AlphaLISA Competition Assay Workflow.

Protocol: AlphaLISA Competition Assay

  • Reagent Preparation:

    • AlphaLISA Buffer: Use a manufacturer-recommended buffer.

    • Reagents: Biotinylated target protein, tagged ligand (e.g., His-tagged or FLAG-tagged), Streptavidin Donor beads, and Anti-tag Acceptor beads.

    • Compound Plates: Assay-ready plates.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of library compound to the wells.

    • Add 2.5 µL of a solution containing the biotinylated target protein and the tagged ligand. Incubate briefly.

    • Add 5 µL of a mixture of Streptavidin Donor beads and Anti-tag Acceptor beads.

      • Causality: All steps should be performed in subdued light, as the Donor beads are photosensitive.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are indispensable for evaluating a compound's activity in a more physiologically relevant environment, providing insights into cell permeability, off-target effects, and cytotoxicity.[23][24]

Luciferase Reporter Gene Assays

Principle: Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.[25] A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter or response element that is regulated by the pathway of interest.[26] If a compound from the this compound library activates the pathway, the transcription factor binds to the response element, driving the expression of luciferase. Addition of the luciferin substrate results in a luminescent signal that is proportional to pathway activation.[27]

Protocol: Luciferase Reporter Assay

  • Cell Culture:

    • Use a stable cell line expressing the luciferase reporter construct. Culture cells to ~80-90% confluency.

  • Assay Procedure (384-well, white, solid-bottom plates):

    • Step 1: Cell Seeding: Seed cells into the assay plate at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium and incubate overnight.

    • Step 2: Compound Addition: Add 50 nL of library compounds to the wells.

    • Step 3: Incubation: Incubate for a period sufficient to allow for transcriptional changes (e.g., 6-24 hours).

    • Step 4: Lysis and Signal Generation: Equilibrate the plate to room temperature. Add 20 µL of a luciferase assay reagent (which contains both cell lysis agents and luciferin substrate).

    • Step 5: Signal Detection: Incubate for 10 minutes to ensure complete cell lysis and signal stabilization, then measure luminescence on a plate reader.

Cell Viability/Cytotoxicity Assays

Principle: It is crucial to determine if the observed activity of a hit compound is due to specific modulation of a target or simply a consequence of cytotoxicity. Assays like CellTiter-Glo® (Promega) measure ATP levels as an indicator of metabolic activity and cell viability. A decrease in signal suggests cytotoxicity. These can be run as a primary phenotypic screen or as a secondary assay to triage hits from other screens.[7]

Protocol: ATP-Based Viability Assay

  • Procedure: The protocol is nearly identical to the Luciferase Reporter Assay (Steps 1-3).

  • Signal Generation: Instead of a specific luciferase reagent, add 20 µL of an ATP-detection reagent (like CellTiter-Glo®).

  • Signal Detection: Measure luminescence, which is directly proportional to the amount of ATP and thus the number of viable cells.

HTS Campaign and Hit Triage Strategy

A successful HTS campaign integrates primary screening with a series of secondary and counter-assays to confirm activity and eliminate false positives.

Lib This compound Library (~100k-1M compounds) Primary Primary HTS (e.g., Enzyme Inhibition Assay) Single Concentration Lib->Primary Hits Primary Hits (~0.5-1% Hit Rate) Primary->Hits Dose Dose-Response Confirmation (Calculate IC50/EC50) Hits->Dose Orthogonal Orthogonal Assay (e.g., FP Binding Assay) Confirms Target Engagement Dose->Orthogonal Cellular Cell-Based Assay (e.g., Reporter Assay) Confirms Cellular Activity Orthogonal->Cellular Tox Cytotoxicity Assay (Rule out non-specific toxicity) Cellular->Tox Validated Validated Hits for Hit-to-Lead Chemistry Tox->Validated

Caption: Integrated HTS Campaign Workflow for Hit Identification.

Conclusion

Screening this compound libraries requires a thoughtful, multi-faceted approach. The selection of an appropriate assay—be it biochemical, binding, or cell-based—is dictated by the specific biological question and the nature of the target. By grounding the screening campaign in rigorous assay validation, researchers can ensure the generation of high-quality, actionable data. The protocols and workflows outlined in this guide provide a robust framework for identifying and validating novel, biologically active isoquinoline-4-carboxamides, paving the way for the development of next-generation therapeutics.

References

  • Baragana, B., et al. (2015). A novel translation inhibitor that clears malaria parasites in vivo. Nature, 522(7556), 315-320. [Link]

  • Ghaffari, S., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 28(15), 5789. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific Technical Article. [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. NIH National Center for Advancing Translational Sciences YouTube Channel. [Link]

  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline. [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. BMG Labtech Application Note. [Link]

  • Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology, 1438, 189-203. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Rajalingham, K., et al. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(3), 227-234. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Campo, P. G., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. ChemistryOpen, 10(2), 200-204. [Link]

  • Hallyburton, I., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(23), 9877-9888. [Link]

  • Harvard Medical School. Compound Libraries Available for HTS. ICCB-Longwood Screening Facility. [Link]

  • National Center for Biotechnology Information. (2007). Guidance for Assay Development & HTS. Assay Guidance Manual. [Link]

  • TTP Labtech. (2017). Analysis of protein-ligand interactions by fluorescence polarization. Nature Methods, 14, i-ii. [Link]

  • Biothema. Luciferase assay HTS w/ disp. Biothema Product Information. [Link]

  • Lomenick, B., et al. (2009). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 52(4), 1037-1046. [Link]

  • Nuvisan. HTS libraries. Nuvisan Service Information. [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 665, 335-353. [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • BPS Bioscience. (2022). Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts. BPS Bioscience YouTube Channel. [Link]

  • ResearchGate. Working principle of the AlphaLISA assay. ResearchGate Figure. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • University of Kansas. KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Blog. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. [Link]

  • Le, T. N., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. SLAS Discovery, 28(5), 131-140. [Link]

  • Astashkina, A., et al. (2016). Cell Based Assays in High Throughput Mode (HTS). BioTechnologia, 97(3), 227-234. [Link]

  • Ucisik, M. N. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Drug Discovery and Development - From Molecules to Medicine. [Link]

  • Hall, M. D., et al. (2018). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. Biochemistry, 57(17), 2474-2484. [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry, 64(2), 279-296. [Link]

  • Revvity. (2024). Step up your research with AlphaLISA™ immunoassays. Revvity YouTube Channel. [Link]

  • Corrie, J. E. (2017). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Bio-protocol, 7(18), e2543. [Link]

Sources

Application Notes & Protocols for Evaluating the In Vitro Efficacy of Isoquinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isoquinoline-4-Carboxamide Scaffold

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, conferring a broad spectrum of biological activities.[1][2] Within this class, this compound derivatives have emerged as a particularly promising chemotype in modern drug discovery.[1] Researchers have successfully engineered these molecules to target a range of critical cellular pathways, leading to potent anticancer, anti-inflammatory, and antimalarial properties.[3][4][5]

A significant body of research has identified Poly(ADP-ribose) Polymerase (PARP) enzymes as a key target for this compound class.[6][7][8][9] PARP1 and PARP2 are central to the repair of single-strand DNA breaks.[6] Their inhibition in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a successful clinical strategy.[9][10] Other reported mechanisms for related quinoline and isoquinoline derivatives include the inhibition of topoisomerase II, disruption of lysosome function, and modulation of inflammatory signaling pathways.[5][11][12]

This guide provides a comprehensive, tiered framework for the in vitro evaluation of novel this compound derivatives, with a primary focus on characterizing their potential as PARP inhibitors. The protocols herein are designed to be self-validating systems, guiding the researcher from initial biochemical screening to robust cell-based validation and mechanistic elucidation.

A Tiered Strategy for In Vitro Efficacy Evaluation

A logical, stepwise approach is crucial for efficiently evaluating a new chemical entity. This ensures that resources are spent on compounds with confirmed target engagement and the desired biological effect. We propose a three-tiered strategy:

  • Tier 1: Primary Biochemical Screening: Directly assesses the compound's ability to inhibit the purified target enzyme. This is the cleanest measure of potency, free from confounding cellular factors like membrane permeability.

  • Tier 2: Secondary Cellular Assays: Validates compound activity in a relevant biological context. This tier confirms that the compound can enter cells, engage its target, and elicit a downstream phenotypic effect (e.g., cytotoxicity).

  • Tier 3: Mechanistic Validation & Selectivity: Confirms the observed cellular phenotype is a direct result of on-target activity and assesses the compound's specificity.

G cluster_0 Experimental Workflow cluster_1 Cell-Based Evaluation cluster_2 Outcome a Tier 1: Primary Screening Biochemical PARP Inhibition Assay b Tier 2: Secondary Screening Cell-Based Assays a->b Potent Hits (Low IC50) c Tier 3: Mechanistic Validation Apoptosis & Selectivity Assays b->c Active Hits (Low EC50) b1 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) b->b1 d Validated Lead Candidate (Potent, Selective, On-Target Activity) c->d Confirmed MoA b2 Cellular Target Engagement (e.g., PARP Activity in Lysates)

Caption: Tiered workflow for evaluating this compound efficacy.

Tier 1 Protocol: Biochemical PARP1/2 Inhibition Assay

Principle: This assay quantitatively measures the enzymatic activity of purified PARP1 or PARP2. The core principle relies on the PARP-catalyzed transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to histone proteins, forming poly(ADP-ribose) (PAR) chains. This activity can be detected using a colorimetric or chemiluminescent method. The presence of an inhibitor will reduce the rate of PAR formation, allowing for the determination of its inhibitory concentration (IC50). Commercially available kits, such as those from BPS Bioscience, provide a standardized platform for this evaluation.[6]

Causality & Experimental Justification:

  • Why start with a biochemical assay? It isolates the interaction between the compound and its direct target, providing an unambiguous measure of potency (IC50). This avoids complexities of cell permeability, metabolism, or off-target effects that can influence results in cellular assays.

  • Why use a positive control? A known PARP inhibitor (e.g., Olaparib) is essential to validate that the assay system is working correctly and provides a benchmark for comparing the potency of new compounds.[7]

  • Why use a vehicle control? The compound is typically dissolved in DMSO. The vehicle control (DMSO alone) establishes the baseline of 100% enzyme activity and ensures the solvent itself does not inhibit the enzyme.

Materials:

  • PARP1 or PARP2 Enzyme Assay Kit (e.g., BPS Bioscience, Cat. #80551)

  • Purified PARP1 or PARP2 enzyme

  • Activated DNA

  • Histone-coated 96-well plate

  • Assay Buffer

  • NAD+

  • Anti-PAR antibody and secondary HRP-linked antibody

  • Chemiluminescent HRP substrate

  • Test this compound compounds

  • Positive Control: Olaparib

  • Vehicle Control: DMSO

  • Microplate luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Olaparib in assay buffer. A common starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Plate Setup: To each well of the histone-coated 96-well plate, add 25 µL of the appropriate compound dilution, positive control, or vehicle control.

  • Enzyme Addition: Add 25 µL of diluted PARP1 (or PARP2) enzyme solution to each well.

  • Reaction Initiation: Add 50 µL of the PARP reaction mixture (containing NAD+ and activated DNA) to each well to initiate the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound reagents.

  • Primary Antibody: Add 100 µL of diluted anti-PAR antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 6).

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step (Step 6).

  • Detection: Add 100 µL of HRP chemiluminescent substrate to each well. Immediately read the luminescence on a microplate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme).

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest concentration of the positive control (or no enzyme control) as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of the inhibitor.

  • Fit the data to a non-linear regression curve (log[inhibitor] vs. response, variable slope) to determine the IC50 value.

Compound IDTargetIC50 (nM)
IQC-001PARP115.2
IQC-001PARP270.1
IQC-002PARP1256.8
IQC-002PARP2>1000
Olaparib (Ref)PARP12.8
Olaparib (Ref)PARP20.7

Tier 2 Protocol: Cell Viability/Cytotoxicity Assay (WST-8/CCK-8)

Principle: After confirming direct enzyme inhibition, the next critical step is to determine if the compound affects the viability of cancer cells, particularly those known to be sensitive to PARP inhibition (e.g., BRCA-mutated cell lines). The WST-8 (Water Soluble Tetrazolium salt) assay is a colorimetric method for assessing cell viability.[11] Dehydrogenase enzymes in viable, metabolically active cells reduce the WST-8 reagent to a yellow-colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells. A decrease in signal indicates cytotoxicity.

Causality & Experimental Justification:

  • Why a cell-based assay? This confirms the compound is cell-permeable and can exert a biological effect in a complex cellular environment. It provides a functional readout (cell death) that is therapeutically relevant.

  • Why use BRCA-mutated cells? These cells are deficient in homologous recombination DNA repair and are therefore highly dependent on PARP-mediated repair for survival. They serve as a sensitive and mechanistically relevant model for evaluating PARP inhibitors.[9]

  • Why include a normal cell line? Testing against a non-cancerous cell line (e.g., normal fibroblasts) provides an initial assessment of selectivity and potential toxicity to healthy tissues.[13][14] A good candidate will show significantly higher potency against cancer cells.

Materials:

  • BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436)

  • Normal fibroblast cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Cell Counting Kit-8 (CCK-8) or WST-8 reagent

  • Test this compound compounds

  • Positive Control: Doxorubicin or Olaparib

  • Vehicle Control: DMSO

  • Microplate reader (450 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include wells with vehicle control (DMSO, final concentration matched to the highest compound concentration, typically <0.5%) and a positive control. Also include "medium only" wells for background subtraction.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 10 µL of WST-8/CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, until a visible color change is observed in the vehicle control wells.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percent viability against the log concentration of the compound.

  • Fit the data to a non-linear regression curve to determine the EC50 (or GI50) value, the concentration that reduces cell viability by 50%.

Compound IDCell LineGenotypeEC50 (µM)Selectivity Index (Normal/Cancer)
IQC-001MDA-MB-436BRCA1-mutant0.8511.8
IQC-001MRC-5Normal10.05-
Olaparib (Ref)MDA-MB-436BRCA1-mutant0.5215.4
Olaparib (Ref)MRC-5Normal8.01-

Tier 3: Mechanistic Validation & Selectivity

After identifying compounds that are potent against the target enzyme and cytotoxic to relevant cancer cells, it is crucial to confirm that the cytotoxicity is a result of the intended mechanism of action.

Confirming Apoptosis via PARP Cleavage: Ironically, one of the hallmark indicators of apoptosis (programmed cell death) is the cleavage of PARP1 by caspases.[11] This event inactivates PARP1's repair function. Observing an increase in cleaved PARP via Western Blot in cells treated with an this compound provides strong evidence that the compound is inducing apoptosis.

G cluster_0 PARP-Inhibitor Induced Synthetic Lethality cluster_1 Replication ssb Single-Strand DNA Break (SSB) parp PARP Enzyme ssb->parp dsb Double-Strand Break (DSB) ssb->dsb Replication Fork Collapse ber Base Excision Repair (BER) parp->ber hr Homologous Recombination (HR) (BRCA-dependent) dsb->hr apoptosis Apoptosis (Cell Death) hr->apoptosis Repair Fails inhibitor IQC-Inhibitor inhibitor->parp Inhibits brca_mut BRCA Mutation brca_mut->hr Inhibits

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Protocol: Western Blot for Cleaved PARP

  • Treat Cells: Culture BRCA-mutant cells and treat them with the test compound at 1x, 5x, and 10x its EC50 concentration for 24-48 hours. Include vehicle and positive (e.g., staurosporine) controls.

  • Lyse Cells: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP (Asp214) and a loading control antibody (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. An increase in the 89 kDa cleaved PARP band alongside a decrease in the 116 kDa full-length PARP band indicates apoptosis induction.

References

  • Ivanov, A. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ivanov, A. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. Available at: [Link]

  • Chen, Y.-F., et al. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. Available at: [Link]

  • de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sathish, R., & Kumaran, K. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available at: [Link]

  • Ciszkowicz, E., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Journal of Applied Toxicology. Available at: [Link]

  • Alanazi, A. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. Available at: [Link]

  • Iqbal, J., et al. (2017). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

  • de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. Available at: [Link]

  • de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available at: [Link]

  • Chen, S., et al. (2022). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2018). Design, synthesis and in vitro cytotoxic evaluation of β-carboline tethered quinoline-4-carboxamide conjugates as DNA-interactive Topo II inhibitors. Repositorio Universidad Católica del Maule. Available at: [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Efficacy Testing of Isoquinoline-4-Carboxamide PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting DNA Repair Vulnerabilities with Isoquinoline-4-Carboxamides

The cellular machinery for DNA repair is a critical dependency for cancer cell survival, and its targeted inhibition has emerged as a powerful therapeutic strategy. One of the most successful approaches in this domain is the concept of synthetic lethality . This principle applies when a defect in one of two genes is viable, but the simultaneous loss of both leads to cell death. A prime example of this is the interplay between Poly(ADP-ribose) polymerase (PARP) enzymes and the BRCA1/BRCA2 tumor suppressors.

BRCA1 and BRCA2 are cornerstone proteins in the high-fidelity homologous recombination (HR) pathway, which repairs DNA double-strand breaks (DSBs).[1] Tumors with mutations in BRCA1 or BRCA2 are HR-deficient and become heavily reliant on other repair pathways, such as base excision repair (BER), for survival. PARP1 is a key enzyme in the BER pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs).[2]

Inhibition of PARP in HR-deficient cells prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[1] Without a functional HR pathway to resolve these DSBs, the cell accumulates catastrophic levels of genomic instability, leading to apoptosis.[1] This creates a synthetic lethal vulnerability that can be exploited therapeutically.

A significant class of compounds that have demonstrated potent PARP inhibitory activity are derivatives of the isoquinoline-4-carboxamide scaffold.[3] These small molecules act not only by inhibiting the catalytic activity of PARP but also by a mechanism known as "PARP trapping." This process locks the PARP enzyme onto the DNA at the site of damage, creating a cytotoxic protein-DNA complex that obstructs DNA replication and further impedes repair processes.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for this compound-based PARP inhibitors. We will detail the selection of appropriate animal models, provide step-by-step protocols for tumor implantation and drug administration, and outline key pharmacodynamic and efficacy endpoints.

Part 1: Rationale-Driven Animal Model Selection

The cornerstone of a predictive preclinical study is the selection of an animal model that accurately recapitulates the human disease context. For testing PARP inhibitors, this necessitates models with inherent defects in the homologous recombination repair pathway.

The Imperative for Homologous Recombination Deficiency (HRD)

The synthetic lethal mechanism of action of PARP inhibitors dictates that the chosen cancer models must be HR-deficient. The most clinically relevant form of HRD is caused by germline or somatic mutations in BRCA1 or BRCA2 genes. Therefore, cell lines and patient-derived tissues with confirmed BRCA mutations are the gold standard for these studies.[5] Models with wild-type BRCA genes are generally not responsive to PARP inhibitor monotherapy and should be used as negative controls to demonstrate on-target synthetic lethality.[2]

Model Types: A Comparative Analysis

Two primary types of xenograft models are recommended for these studies: cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Genetically engineered mouse models (GEMMs) also represent a powerful, albeit more complex, alternative.[5][6]

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Established, immortalized human cancer cell lines (e.g., MDA-MB-436, OVCAR8) with known BRCA mutations are implanted into immunocompromised mice.[5][7]High reproducibility, ease of use, lower cost, well-characterized genetics.May not fully represent the heterogeneity of patient tumors; genetic drift can occur over passages.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient's cancer are directly implanted into immunocompromised mice.[8]Preserves original tumor architecture, cellular diversity, and genetic signature, offering higher clinical relevance.Higher cost and complexity, longer latency, requires access to patient tissue.
Genetically Engineered Mouse Model (GEMM) Mice engineered to carry specific mutations (e.g., conditional deletion of Brca1 and p53 in mammary tissue) that lead to spontaneous tumor development.[6][9]Tumors develop in an immunocompetent host, allowing for the study of immune interactions; recapitulates tumor initiation and progression.Long tumor latency, high cost, technical complexity, potential for variable tumor phenotypes.

For initial efficacy screening, CDX models using BRCA-deficient cell lines like MDA-MB-436 (BRCA1 mutant) or those with epigenetic silencing of BRCA1 like OVCAR8 are suitable.[5][7] For studies requiring higher translational relevance, PDX models derived from BRCA-mutant triple-negative breast or ovarian cancers are superior.[8]

Subcutaneous vs. Orthotopic Implantation: The Importance of the Microenvironment

The site of tumor implantation significantly influences tumor biology, growth kinetics, and response to therapy.

  • Subcutaneous Models: Involve injecting tumor cells under the skin, typically on the flank. They are technically simple, and tumor growth is easily monitored with calipers.[10] However, this artificial microenvironment lacks the organ-specific cues that influence tumor behavior and metastasis.[10]

  • Orthotopic Models: Involve implanting tumor cells or fragments into the corresponding organ of origin (e.g., the mammary fat pad for breast cancer).[10] This approach better recapitulates the native tumor microenvironment, leading to more clinically relevant growth patterns, metastasis, and therapeutic responses.[8][11]

Recommendation: For robust and clinically translatable efficacy data, orthotopic implantation is strongly recommended. [10]

Part 2: Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo efficacy study of an this compound PARP inhibitor using an orthotopic breast cancer PDX model in immunocompromised mice.

Workflow Overview

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation cluster_2 Study Execution cluster_3 Endpoint Analysis prep_pdx Thaw & Prepare BRCA-mutant PDX Tissue implant Orthotopic Implantation into Mammary Fat Pad prep_pdx->implant prep_mice Acclimate Immunocompromised Mice prep_mice->implant monitor_growth Tumor Growth Monitoring (BLI/Calipers) implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Administer Isoquinoline- 4-Carboxamide or Vehicle randomize->treat monitor_health Monitor Animal Health & Body Weight treat->monitor_health Daily necropsy Necropsy & Tumor Excision treat->necropsy At Study End efficacy_analysis Efficacy Analysis: Tumor Growth Inhibition necropsy->efficacy_analysis pd_analysis Pharmacodynamic Analysis: IHC (γ-H2AX), PARP Trapping necropsy->pd_analysis

Caption: Experimental workflow for in vivo efficacy testing.

Protocol: Orthotopic Implantation of Breast Cancer PDX Tissue

This protocol is adapted from established methods for orthotopic transplantation.[8][12]

Materials:

  • Cryopreserved BRCA-mutant breast cancer PDX tumor fragments.

  • 6- to 8-week-old female immunocompromised mice (e.g., NOD/SCID or NSG).

  • Sterile Dulbecco's Modified Eagle Medium (DMEM).

  • Anesthetic (e.g., isoflurane).

  • Surgical tools (forceps, scissors, wound clips).

  • 70% ethanol.

Procedure:

  • Thaw PDX Tissue: Thaw a cryovial of PDX fragments rapidly in a 37°C water bath. Transfer the contents to a sterile petri dish containing cold DMEM.[12]

  • Prepare Tissue Fragments: Under aseptic conditions, use a sterile scalpel to cut the tumor tissue into small fragments of approximately 1-2 mm³. Keep the fragments on ice in DMEM until implantation.[8]

  • Anesthetize Mouse: Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth via a toe pinch reflex test.

  • Prepare Surgical Site: Place the mouse in a supine position. Disinfect the surgical area over the fourth inguinal mammary fat pad with 70% ethanol.

  • Incision: Make a small (~5 mm) incision through the skin to expose the mammary fat pad.[11]

  • Create Pocket: Using blunt forceps, carefully create a small pocket within the fat pad.

  • Implant Tissue: Place one tumor fragment into the pocket using fine-tipped forceps.[12]

  • Closure: Close the incision with a wound clip.

  • Recovery: Place the animal in a clean, warm cage and monitor until it has fully recovered from anesthesia. Administer post-operative analgesics as per institutional guidelines.

Protocol: Drug Formulation and Administration

Formulation: The formulation will depend on the physicochemical properties of the specific this compound derivative. A common starting point for oral administration in preclinical studies is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a vehicle like 10% DMSO / 90% corn oil. Solubility and stability testing are prerequisite.

Administration:

  • Route: Oral gavage (PO) is a common and clinically relevant route for PARP inhibitors like olaparib.[13]

  • Dose: Dose-ranging studies should be performed. A typical starting dose for olaparib in mice is 50-100 mg/kg, administered once or twice daily.[13][14]

  • Procedure (Oral Gavage):

    • Accurately weigh the mouse to calculate the correct dosing volume.

    • Gently restrain the mouse.

    • Insert a proper-sized, flexible feeding needle into the esophagus and gently dispense the formulation into the stomach.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol: Efficacy and Health Monitoring
  • Tumor Growth:

    • Bioluminescence Imaging (BLI): If using a luciferase-tagged cell line or PDX, BLI is a highly effective, non-invasive method to monitor tumor growth and metastasis.[15][16]

      • Inject the substrate D-luciferin (typically 150 mg/kg) intraperitoneally.[16]

      • After a consistent uptake time (e.g., 5-10 minutes), image the anesthetized mouse using an in vivo imaging system (IVIS).[15]

      • Quantify the bioluminescent signal (photons/second) from the tumor region of interest.[17]

    • Caliper Measurement: For palpable tumors, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Animal Health:

    • Monitor body weight 2-3 times per week as an indicator of systemic toxicity.

    • Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, hunched posture).

  • Study Endpoints: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration. Secondary endpoints can include survival analysis and assessment of metastasis.[18][19]

Part 3: Pharmacodynamic and Mechanistic Analysis

To confirm that the observed anti-tumor efficacy is due to the intended mechanism of action, pharmacodynamic (PD) studies are essential. These should be performed on tumor tissues collected at the end of the study.

Signaling Pathway and Biomarkers

The efficacy of PARP inhibitors is directly linked to their ability to induce and sustain DNA damage in HR-deficient cells.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 SSB SSB PARP PARP1 SSB->PARP Replication DNA Replication SSB->Replication Repair_BER Base Excision Repair PARP->Repair_BER Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP Inhibits & Traps DSB Toxic Double- Strand Break (DSB) Replication->DSB gH2AX γ-H2AX Foci (PD Biomarker) DSB->gH2AX HRD HR Deficiency (e.g., BRCA1/2 mutation) DSB->HRD Apoptosis Apoptosis (Synthetic Lethality) HRD->Apoptosis

Sources

Application Notes & Protocols: Developing Cell-Based Assays for Isoquinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Isoquinoline-4-Carboxamides

The isoquinoline scaffold is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] Derivatives of isoquinoline-4-carboxamide, in particular, have emerged as a versatile class of molecules in modern drug discovery.[3] Depending on their substitution patterns, these compounds have been investigated for their potential as anticancer, antimalarial, and enzyme-inhibiting agents.[2][4][5] Notably, certain derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, making them a promising therapeutic strategy for cancers with specific DNA repair deficiencies.[5][6][7] Other quinoline-4-carboxamides have been shown to induce apoptosis and disrupt lysosome function in cancer cells or act via novel mechanisms like the inhibition of translation elongation factor 2 (PfEF2) in malaria parasites.[4][8][9]

Given this mechanistic diversity, the development of robust and relevant cell-based assays is paramount for the successful screening, characterization, and optimization of novel this compound candidates. Cell-based assays provide a crucial bridge between biochemical activity and physiological outcomes, offering insights into a compound's potency, selectivity, mechanism of action, and potential toxicity within a biological context.[10]

This guide provides a comprehensive framework for designing and executing a tiered cell-based assay cascade to evaluate novel this compound derivatives. We will cover foundational cytotoxicity assays, direct target engagement confirmation, and functional downstream pathway analysis, providing both the theoretical rationale and detailed, field-proven protocols.

The Assay Development Workflow: A Strategic Approach

A successful cellular characterization campaign for a novel compound series like isoquinoline-4-carboxamides should follow a logical, tiered approach. This ensures that resources are used efficiently, focusing only the most promising compounds for more complex, in-depth studies.

Assay_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Functional & Pathway Analysis A Primary Screening: Cell Viability / Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) B Dose-Response Analysis (IC50 Determination) A->B Active Compounds C Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) B->C Characterize Hits D Cellular Enzyme Activity Assay (e.g., PARP Activity ELISA) C->D Confirm Target Binding E Downstream Signaling Assay (e.g., Reporter Gene Assay) D->E Validate Mechanism F Phenotypic Assays (e.g., Apoptosis, Cell Cycle) E->F Confirm Functional Effect G G F->G Lead Candidate CETSA_Workflow A Treat cells with Compound or Vehicle B Heat aliquots to a range of temperatures A->B C Lyse cells & separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate Melting Curves D->E

Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cells expressing the target of interest.

  • This compound compound and vehicle (DMSO).

  • PBS and lysis buffer (containing protease inhibitors).

  • PCR tubes or strips.

  • Thermal cycler or heating block.

  • Centrifuge capable of high speed.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (at a concentration ~10-fold above the IC50) or vehicle control for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors. Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments). Include an unheated control sample.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting: Separate the protein samples on an SDS-PAGE gel. [11]Transfer the proteins to a PVDF membrane. Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. [11]8. Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.

Data Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Tier 3 Protocols: Measuring Downstream Functional Effects

Confirming that a compound binds its target is only part of the story. The ultimate goal is to show that this binding event modulates the target's function and affects downstream signaling pathways. [12]Reporter gene assays are a highly sensitive and quantitative method for this purpose. [13][14][15][16]

Protocol 5.1: Downstream Pathway Analysis using a Luciferase Reporter Assay

Principle: This assay is used to measure the activity of a specific signaling pathway. [12]It utilizes a plasmid vector where a response element for a key transcription factor in the pathway is placed upstream of a reporter gene, such as luciferase. [13][16]If the compound inhibits a target (e.g., PARP1), it may affect the activity of transcription factors like NF-κB. When the pathway is activated, the transcription factor binds to the response element and drives the expression of luciferase, which can be measured as a light signal. [15] Materials:

  • Host cell line (e.g., HEK293T).

  • Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

  • Control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Pathway stimulus (e.g., TNF-α to activate the NF-κB pathway).

  • This compound compounds.

  • Dual-Luciferase® Reporter Assay System (Promega or equivalent).

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the this compound compound for 1-2 hours.

  • Pathway Stimulation: Add the pathway stimulus (e.g., TNF-α at 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an additional 6-8 hours to allow for transcription and translation of the luciferase reporter.

  • Cell Lysis: Wash the cells with PBS and lyse them by adding 20 µL of Passive Lysis Buffer to each well. Shake for 15 minutes at room temperature.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to a new opaque 96-well plate.

    • Transfer 20 µL of the cell lysate to the plate containing LAR II and measure the firefly luciferase activity (Signal 1).

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (Signal 2).

  • Data Analysis: Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. This corrects for variations in cell number and transfection efficiency. [13]Plot the normalized activity against the compound concentration to determine the IC50 for pathway inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust, tiered framework for the comprehensive cellular characterization of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific target engagement and functional pathway analysis, researchers can efficiently identify promising lead candidates and build a strong, data-driven rationale for their mechanism of action. This systematic approach ensures that only the most viable compounds, with confirmed on-target activity, are advanced into more complex preclinical models, ultimately accelerating the drug discovery pipeline.

References

  • Coons, L. A., et al. (2019). High-throughput assays for promiscuous inhibitors. PubMed Central (PMC). Available at: [Link]

  • Al-Aqbi, Z. T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • Gerver, E., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]

  • Prætorius-Ibba, M., et al. (2015). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed Central (PMC). Available at: [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]

  • Liu, K., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed Central (PMC). Available at: [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? INDIGO Biosciences. Available at: [Link]

  • Gorka, A. P., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Di Benedetto, A., et al. (2025). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Lin, Y. W., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • da Costa, M. F. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available at: [Link]

  • Unknown Author. (2024). Isoquinoline derivatives and its medicinal activity. ResearchGate. Available at: [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. Available at: [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Szymański, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Skóra, B., et al. (2024). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Scientific Reports. Available at: [Link]

  • Li, Y., et al. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. RSC Advances. Available at: [Link]

  • da Costa, M. F. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available at: [Link]

Sources

The Isoquinoline-4-Carboxamide Scaffold: A Privileged Framework for Potent and Selective Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Versatility of the Isoquinoline Core

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its rigid structure and the specific positioning of the nitrogen atom create a unique electronic and spatial arrangement, making it a "privileged structure." This framework is prevalent in a vast array of natural products, particularly alkaloids like papaverine and berberine, which exhibit significant biological activities.[2][3] The inherent properties of the isoquinoline ring system, including its ability to participate in hydrogen bonding, π-π stacking, and metal coordination, make it an ideal starting point for the rational design of targeted chemical probes.[4]

This guide focuses specifically on the isoquinoline-4-carboxamide moiety. The carboxamide group at the 4-position provides a crucial vector for chemical modification, allowing for the fine-tuning of steric and electronic properties. This capability enables the development of highly potent and selective inhibitors for diverse biological targets, transforming the core scaffold into a precision tool for dissecting complex cellular pathways. We will explore its application in targeting key enzymes involved in cancer and infectious diseases, providing detailed protocols for its use in laboratory settings.

Key Biological Targets and Mechanisms of Action

The strategic placement of the carboxamide group and further substitutions on the isoquinoline ring have led to the development of probes targeting several critical enzyme families.

PARP Inhibition: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks. Many PARP inhibitors are designed as nicotinamide adenine dinucleotide (NAD+) mimics, competing for the catalytic domain of the enzyme. The 1-oxo-3,4-dihydrothis compound scaffold has proven to be an exceptional pharmacophore for potent PARP inhibition.[5] The carboxamide portion of the molecule occupies the nicotinamide binding pocket, forming key hydrogen bonds that anchor it to the active site.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP in these cells creates a state of "synthetic lethality." When PARP is inhibited, single-strand breaks accumulate and degenerate into double-strand breaks during replication. Without a functional HR pathway, these breaks cannot be repaired, leading to genomic instability and apoptotic cell death.[5][6]

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP-mediated SSB Repair ssb1->parp1 survival1 Cell Survival parp1->survival1 hr1 Homologous Recombination (HR Repair) hr1->survival1 dsb1 Double-Strand Break (DSB) dsb1->hr1 ssb2 Single-Strand Break (SSB) parp_inhibited PARP Inhibited ssb2->parp_inhibited repair blocked dsb2 DSBs Accumulate ssb2->dsb2 leads to parp2 PARP parp2->parp_inhibited probe This compound (PARP Inhibitor) probe->parp2 binds hr2 Defective HR Repair dsb2->hr2 cannot be repaired death Apoptosis hr2->death

Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors.
Case Study: Quinoline-4-Carboxamide as an Antimalarial Agent

While structurally an isomer of isoquinoline, the quinoline-4-carboxamide scaffold serves as a powerful case study for how this general molecular architecture can be leveraged. A notable example, DDD107498, was identified through phenotypic screening against Plasmodium falciparum.[7][8] This compound targets the parasite's translation elongation factor 2 (PfEF2), an enzyme essential for protein synthesis. By inhibiting PfEF2, the probe effectively halts the parasite's ability to produce proteins, leading to its death across multiple life-cycle stages.[8] This mechanism is distinct from many existing antimalarial drugs, making it a valuable tool for combating drug-resistant strains. The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize potency, solubility, and metabolic stability.[7]

Lysosomal Disruption and Autophagy Inhibition

Certain derivatives, such as those based on the 6-cinnamamido-quinoline-4-carboxamide structure, function as lysosomotropic agents.[9] As weak bases, these molecules can freely cross cellular membranes, including the lysosomal membrane. Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the isoquinoline nitrogen becomes protonated. This protonation traps the compound within the lysosome, leading to its accumulation. The buildup of the protonated compound raises the lysosomal pH, which in turn inactivates the acid hydrolases responsible for degradation.[9] This disruption of lysosomal function impairs the autophagic process, a critical cellular recycling pathway that cancer cells often exploit to survive stress. The blockage of autophagic flux can trigger apoptosis, making these compounds effective anticancer agents.[9]

Quantitative Data Summary

The potency of this compound derivatives varies significantly based on their substitution patterns and biological targets. The following table summarizes representative inhibitory concentrations (IC₅₀) from published studies.

Compound ClassTarget Enzyme / PathwayTarget Organism / Cell LineIC₅₀ ValueReference
1-Oxo-3,4-dihydrothis compound (cpd 3l)PARP1In vitro enzyme assay156 nM[5]
1-Oxo-3,4-dihydrothis compound (cpd 3l)PARP2In vitro enzyme assay70.1 nM[5]
4-Oxoquinoline-3-carboxamide (cpd 16b)CytotoxicityGastric Cancer (ACP-03)~5 µg/mL[10]
6-Cinnamamido-quinoline-4-carboxamide (cpd 5a)CytotoxicityLeukemia (CCRF-CEM)0.9 µM[9]
Quinoline-4-carboxamide (DDD107498)P. falciparum growth3D7 strain0.9 nM[7][8]
Pyrazine-quinoline-carboxamide (cpd 1e)P2X7 Receptorh-P2X7R-MCF-7 cells457 nM[11]

Application Notes and Protocols

The following protocols are designed to be self-validating by including necessary controls and clear endpoints. They provide a framework for utilizing this compound probes in common research applications.

Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the IC₅₀ of an this compound-based PARP inhibitor using a commercially available colorimetric assay kit. The assay measures the consumption of NAD+ by PARP1 as it PARylates histone proteins.

Rationale: This assay provides a direct measure of the probe's ability to inhibit the enzymatic activity of PARP1 in a controlled, cell-free system. The colorimetric readout is robust and allows for high-throughput screening.

Materials:

  • PARP1 Enzyme Assay Kit (containing PARP1 enzyme, activated DNA, histone proteins, NAD+, developing reagents)

  • This compound test compound (probe)

  • Olaparib (or similar known PARP inhibitor) as a positive control

  • Assay Buffer (typically supplied with kit)

  • DMSO (for compound dilution)

  • 96-well microplate

  • Microplate reader (450 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test probe and the positive control (Olaparib) in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add assay buffer only.

    • 100% Activity Wells (Negative Control): Add assay buffer containing 1% DMSO (vehicle control).

    • Positive Control Wells: Add the serially diluted Olaparib.

    • Test Compound Wells: Add the serially diluted this compound probe.

  • Enzyme Reaction:

    • Prepare a master mix containing the PARP1 enzyme, histones, and activated DNA in assay buffer as per the kit's instructions.

    • Add the master mix to all wells except the blank.

    • Add NAD+ to all wells to initiate the reaction.

    • Incubate the plate at room temperature for the time specified in the kit manual (e.g., 60 minutes).

  • Signal Development:

    • Stop the reaction and add the developing reagents according to the kit protocol. This will generate a colorimetric signal inversely proportional to the amount of NAD+ consumed (i.e., higher PARP activity = lower signal).

    • Incubate for 15-30 minutes to allow color development.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 450 nm.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Test Well Signal - 100% Activity Signal) / (100% Activity Signal))

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Analysis of Autophagy Flux

This protocol uses a combination of a fluorescent probe and Western blotting to measure the impact of a lysosome-disrupting this compound on autophagy flux.

Rationale: A simple measurement of autophagy markers can be misleading. A true inhibitor of autophagy flux will cause an accumulation of autophagosomes, leading to an increase in the levels of proteins like LC3-II and p62. This protocol validates the probe's mechanism of action in a cellular context.

Figure 2: Experimental workflow for measuring autophagy flux.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Cell culture medium, FBS, and antibiotics

  • This compound test compound

  • Chloroquine (positive control for autophagy flux blockage)

  • LysoTracker™ Green DND-26

  • RIPA buffer with protease inhibitors

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL substrate for chemiluminescence

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates (for Western blot) and 96-well black-walled plates (for fluorescence) and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x to 10x the cytotoxic IC₅₀).

    • Include a vehicle control (DMSO) and a positive control (e.g., 50 µM Chloroquine).

    • Incubate for a set period (e.g., 24 hours).

  • Lysosomal Staining (Fluorescence):

    • One hour before the end of the treatment period, add LysoTracker Green to the 96-well plate at a final concentration of 50-100 nM.[9]

    • Incubate for 30-60 minutes at 37°C.

    • Gently wash the cells with pre-warmed PBS.

    • Measure the fluorescence intensity using a microplate reader (Ex/Em ~488/520 nm). A decrease in fluorescence indicates a loss of lysosomal acidity.

  • Western Blot Analysis:

    • Wash the cells in the 6-well plates with ice-cold PBS.

    • Lyse the cells directly in the wells using ice-cold RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Data Interpretation:

    • Fluorescence: A dose-dependent decrease in LysoTracker Green signal confirms that the probe is disrupting lysosomal pH.

    • Western Blot: A dose-dependent accumulation of the lipidated form of LC3 (LC3-II) and an accumulation of the autophagy substrate p62 indicates a blockage in autophagic flux. The β-actin blot confirms equal protein loading.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably adaptable and powerful framework for the development of chemical probes. Its utility in creating potent and selective inhibitors for critical enzymes like PARP and PfEF2, as well as its ability to modulate complex cellular processes like autophagy, underscores its importance in chemical biology and drug discovery. The synthetic tractability of the core allows for extensive SAR studies, enabling the optimization of probes for specific research questions, from target validation to preclinical evaluation. Future work will likely expand the range of targets for this scaffold, exploring its potential in neurodegenerative diseases, inflammation, and virology, further cementing its status as a privileged structure in the scientist's toolkit.

References

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link][7][8]

  • Gouveia, F. S., et al. (2017). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. [Link][10]

  • Kuo, H. H., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. [Link][9]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. This reference is implied by the J Med Chem paper and provides foundational mechanism data. [Link]

  • Cheong, J. Y., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. [Link][6]

  • Papamichael, C., et al. (2018). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

  • Alniss, H., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link][11]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link][1]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. IJPSR. [Link][2]

  • Química Organica.org. (n.d.). Isoquinoline synthesis. Química Organica.org. [Link][12]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Liu, M., et al. (2014). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ResearchGate. [Link]

  • Sauthof, L., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link][4]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Khan, I., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link][3]

Sources

Application Notes and Protocols for the Preclinical Formulation of Isoquinoline-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Preclinical Formulation of a Promising Heterocyclic Scaffold

Isoquinoline-4-carboxamide and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. However, like many nitrogen-containing aromatic structures, this compound is anticipated to exhibit poor aqueous solubility, a characteristic that presents a considerable hurdle for preclinical evaluation. Inadequate formulation can lead to low and variable drug exposure in animal studies, potentially masking the true pharmacokinetic, pharmacodynamic, and toxicological profile of the compound. This can result in the premature termination of a promising drug candidate.

This comprehensive guide provides a strategic framework and detailed protocols for the successful formulation of this compound for preclinical studies. We will delve into the rationale behind formulation choices, moving beyond simple step-by-step instructions to empower researchers with the knowledge to develop robust and effective formulations. Our approach is grounded in a thorough understanding of the molecule's predicted physicochemical properties and leverages established formulation technologies to ensure optimal drug delivery and reliable preclinical data.

I. Physicochemical Characterization: A Predictive Approach

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueImplication for Formulation
Aqueous Solubility Low (<10 µg/mL)Significant solubilization enhancement will be required.
LogP (Lipophilicity) High (>3)Indicates a preference for lipidic environments; suggests potential for lipid-based formulations.
pKa (Acid Dissociation Constant) Basic (predicted range: 4-6)The molecule is likely to have a basic nitrogen atom on the isoquinoline ring, offering the possibility of pH-dependent solubility.[1]
Molecular Weight ~172.18 g/mol Relatively small molecule, which is generally favorable for absorption.
Hydrogen Bonding Donor and acceptor sitesThe carboxamide group can participate in hydrogen bonding, which can influence solubility and interactions with excipients.

These values are estimations based on computational models and data from analogous structures. Experimental verification is highly recommended.

The predicted low solubility and high lipophilicity are the primary challenges to address. The basic nature of the isoquinoline nitrogen provides a strategic avenue for pH-dependent solubilization.

II. Strategic Formulation Pathways for this compound

A multi-pronged approach to formulation development is recommended to identify the most suitable vehicle for the intended preclinical studies (e.g., oral, intravenous). The following diagram illustrates the decision-making process for selecting a formulation strategy.

Formulation_Strategy A Start: this compound Powder B Physicochemical Profiling (Predicted & Experimental) A->B C Solubility Screening in Preclinical Vehicles B->C D pH-Dependent Solubility Assessment C->D Is solubility sufficient? F Nanosuspension C->F If simple solutions are inadequate G Lipid-Based Formulations C->G Consider for high LogP E Co-solvent/Surfactant Systems D->E Is pH adjustment a viable strategy? H Final Formulation Selection & Characterization E->H F->H G->H

Caption: Decision workflow for preclinical formulation of this compound.

A. pH-Dependent Solubilization: The First Line of Approach

Given the predicted basic pKa of the isoquinoline nitrogen, creating an acidic microenvironment can significantly enhance the solubility of this compound by protonating the molecule.

Protocol 1: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 7.4 (e.g., citrate, phosphate buffers).

  • Equilibrate excess compound: Add an excess of this compound powder to each buffer in separate vials.

  • Agitate to equilibrium: Rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method (see Section IV).

  • Plot solubility vs. pH: Graph the solubility as a function of pH to determine the optimal pH range for solubilization.

B. Co-solvent and Surfactant Systems: A Versatile Option

For many preclinical studies, particularly for intravenous administration, co-solvent and surfactant systems are a rapid and effective way to achieve the desired drug concentration.

Table 2: Common Excipients for Co-solvent/Surfactant Formulations

Excipient ClassExamplesTypical Concentration Range
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA), Ethanol10-60%
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15, Cremophor® EL1-10%
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)10-40%

Protocol 2: Preparation of a Co-solvent Formulation

  • Vehicle Preparation: Prepare the desired co-solvent/surfactant vehicle. A common starting point for intravenous formulations is a mixture of 20% DMA, 40% PG, and 40% PEG 400.[3][4] For oral formulations, a simpler vehicle like 20% PEG 400 in water can be initially tested.[5]

  • Weigh the API: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add a portion of the vehicle to the API and vortex or sonicate until the solid is wetted.

  • Complete Dissolution: Gradually add the remaining vehicle while continuing to mix. Gentle warming (to no more than 40-50°C) can be employed if necessary, but the final formulation must be stable at room temperature.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

  • Characterization: Analyze the formulation for drug concentration (HPLC) and stability.

C. Nanosuspension: For Poorly Soluble Compounds Requiring Higher Doses

When high drug loading is required and co-solvent systems are not feasible due to toxicity or instability, a nanosuspension can be an excellent alternative. Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers.[6][7][8]

Nanosuspension_Workflow A This compound Powder B Dissolve in Organic Solvent A->B D Precipitation by adding Solvent to Anti-solvent B->D C Prepare Aqueous Anti-solvent with Stabilizer C->D E Homogenization (e.g., sonication) D->E F Solvent Removal (e.g., rotary evaporation) E->F G Characterization (DLS, HPLC) F->G

Caption: Workflow for preparing a nanosuspension by precipitation.

Protocol 3: Preparation of a Nanosuspension by Precipitation

  • Solvent Selection: Identify a suitable organic solvent that readily dissolves this compound (e.g., acetone, methanol).

  • Anti-solvent Preparation: Prepare an aqueous solution containing a stabilizer. A common choice is 0.5% to 2% (w/v) of a surfactant like Tween® 80 or a polymer like polyvinylpyrrolidone (PVP).

  • Precipitation: Under high-speed stirring, slowly add the organic solution of the drug into the aqueous anti-solvent. The drug will precipitate as nanoparticles.

  • Homogenization: Further reduce the particle size and improve uniformity using high-shear homogenization or probe sonication.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Final Formulation: Adjust the final volume with an appropriate aqueous vehicle (e.g., water for injection, saline).

  • Characterization: Analyze the nanosuspension for particle size distribution and zeta potential (DLS), and drug concentration (HPLC).

III. Analytical Characterization of Formulations

Robust analytical methods are essential to ensure the quality, concentration, and stability of the prepared formulations.

A. HPLC Method for Quantification

A reverse-phase HPLC method is suitable for the quantification of this compound.

Protocol 4: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier will help to achieve good peak shape for the basic analyte.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Begin with a scouting gradient to determine the approximate elution time of the analyte (e.g., 5% to 95% B over 15 minutes).[9]

  • Optimization: Based on the scouting run, develop an isocratic or a more refined gradient method to achieve a retention time of 3-10 minutes with good peak symmetry.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this can be determined using a UV scan of a dilute solution).

  • Validation: Validate the method for linearity, accuracy, precision, and specificity according to standard laboratory procedures.

B. Dynamic Light Scattering (DLS) for Nanosuspension Characterization

DLS is a critical technique for measuring the particle size distribution and stability of nanosuspensions.[10][11][12]

Protocol 5: DLS Analysis of Nanosuspensions

  • Sample Preparation: Dilute the nanosuspension with deionized water or the formulation vehicle to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically, but a good starting point is a 1:100 dilution.

  • Instrument Setup:

    • Set the correct solvent viscosity and refractive index in the software.

    • Equilibrate the sample cell at the desired temperature (e.g., 25°C).

  • Measurement: Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted particle size distribution.

    • Report the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.3 is generally considered acceptable for preclinical formulations.

    • Also, consider the volume or number-weighted distributions to understand the full particle size profile.

  • Zeta Potential: Measure the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV or greater is generally indicative of good stability.

IV. Conclusion: A Pathway to Reliable Preclinical Data

The successful formulation of this compound for preclinical studies is an achievable goal through a systematic and scientifically-driven approach. By anticipating the challenges of poor solubility and leveraging a tiered formulation strategy, researchers can develop robust delivery systems that ensure adequate and consistent drug exposure. The protocols outlined in this guide provide a solid foundation for initiating these studies, and the emphasis on thorough analytical characterization will ensure the generation of high-quality, reliable data to support the advancement of this promising class of compounds.

V. References

  • Various techniques for preparation of nanosuspension - a review. (2025). ResearchGate. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2025). ResearchGate. [Link]

  • Dynamic light scattering: a practical guide and applications in biomedical sciences. (2016). PMC. [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). iosrphr.org. [Link]

  • A Practical Guide to Nanoparticle Characterization by Light Scattering Techniques. (2023). Bettersize Instruments. [Link]

  • Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. NIH. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). MDPI. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). ResearchGate. [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). ResearchGate. [Link]

  • Guide for DLS sample preparation. Research. [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. (2023). MDPI. [Link]

  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021). ChemRxiv. [Link]

  • Dynamic light scattering: a practical guide and applications in biomedical sciences. (2025). ResearchGate. [Link]

  • Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissertation. ResearchGate. [Link]

  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024). PharmaEXpert. [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). Frontiers. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). PubMed. [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. OUCI. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]

Sources

analytical methods for quantification of isoquinoline-4-carboxamide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Analytical Methods for the Quantification of Isoquinoline-4-Carboxamide in Biological Samples

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development, validation, and application of analytical methods for the quantitative determination of this compound compounds in biological matrices such as plasma and urine. Focusing on the gold-standard technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), these notes offer detailed protocols, foundational principles, and practical insights for establishing a robust, sensitive, and reliable bioanalytical workflow. We will explore critical stages, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation according to regulatory standards.

Introduction: The Need for Robust Quantification

Isoquinoline alkaloids and their synthetic derivatives, including the this compound scaffold, represent a significant class of compounds with a broad spectrum of biological activities.[1][2] Many are investigated as potential therapeutic agents, making the accurate measurement of their concentrations in biological systems a cornerstone of drug development.[3][4]

Quantitative bioanalysis is indispensable for defining the pharmacokinetic (PK) and toxicokinetic (TK) profiles of a drug candidate. This data informs dosing regimens, assesses bioavailability, and is a critical component of regulatory submissions for new drug applications.[5][6] Given the complexity of biological matrices, a highly selective and sensitive method is required to distinguish the analyte from endogenous components and ensure data integrity. LC-MS/MS has become the definitive technique for this purpose due to its superior sensitivity and specificity.[7]

Bioanalytical Workflow Overview

The successful quantification of an analyte from a biological sample is a multi-step process. Each stage must be optimized to ensure accuracy, precision, and reproducibility. The general workflow is a systematic progression from sample receipt to final data reporting.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Biological Sample (e.g., Plasma, Urine) Pretreatment Sample Pre-treatment (Thawing, Centrifugation) Sample->Pretreatment Initial Handling Extraction Analyte Extraction (SPE, LLE, or PPT) Pretreatment->Extraction Isolation LC_Separation LC Separation (Reversed-Phase HPLC/UHPLC) Extraction->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Ionization Data_Processing Data Processing (Integration, Calibration Curve) MS_Detection->Data_Processing Raw Data Report Concentration Determination & Reporting Data_Processing->Report Final Results

Caption: High-level bioanalytical workflow.

Critical Stage: Sample Preparation

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences that can suppress or enhance the MS signal (matrix effects), and concentrate the analyte to a level suitable for detection.[7][8] The choice of technique depends on the analyte's properties, the required sensitivity, and throughput.

Causality Behind Method Selection

Isoquinoline is a weak base (pKa of 5.14), a property that can be exploited during sample preparation.[9] In acidic conditions, it will be protonated (cationic), and in basic conditions, it will be in its neutral form. This behavior is key for designing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.

Sample_Prep_Decision cluster_criteria Decision Criteria cluster_methods Extraction Method Start Start: Biological Sample Crit_Clean Required Cleanliness? Start->Crit_Clean Crit_Thru High Throughput? Crit_Clean->Crit_Thru Low LLE Liquid-Liquid Extraction (LLE) + Good Cleanliness, Inexpensive - Labor-intensive, Emulsions Crit_Clean->LLE Moderate SPE Solid-Phase Extraction (SPE) + Highest Cleanliness, Automatable - Higher Cost, Method Dev. Crit_Clean->SPE High PPT Protein Precipitation (PPT) + Fast, Simple - High Matrix Effect Crit_Thru->PPT Yes Crit_Thru->LLE No

Caption: Decision tree for sample preparation.

Protocol 1: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is highly recommended for achieving the lowest limits of quantification.[8][10] A mixed-mode cation exchange sorbent is ideal for basic compounds like this compound.

Materials:

  • Mixed-Mode Strong Cation Exchange SPE Cartridges

  • Methanol (HPLC Grade)

  • Deionized Water

  • Ammonium Hydroxide

  • Formic Acid

  • Sample Collection Tubes

  • SPE Vacuum Manifold

Step-by-Step Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses cells and ensures the analyte is in its protonated, cationic state for binding to the SPE sorbent.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge. This wets the sorbent and activates the polymeric phase.[8]

  • Equilibration: Pass 1 mL of deionized water through the cartridge, followed by 1 mL of 0.1M formic acid. This prepares the sorbent environment to receive the aqueous sample and ensures the ion-exchange functional groups are ready for binding.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). The cationic analyte will be retained by both ion-exchange and reversed-phase mechanisms.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1M formic acid to remove very polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, neutral interferences bound by reversed-phase interactions.

  • Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The high pH neutralizes the charge on the analyte, disrupting the ion-exchange retention, and the organic solvent disrupts the reversed-phase retention, releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective method that offers good recovery and sample cleanup.[11] It relies on the differential solubility of the analyte between two immiscible liquid phases.

Materials:

  • Methyl tert-butyl ether (MTBE)

  • Sample tubes (e.g., 2 mL Eppendorf)

  • Ammonium Hydroxide or Sodium Carbonate solution

  • Vortex mixer and Centrifuge

Step-by-Step Protocol:

  • Sample Basification: To 200 µL of plasma, add 50 µL of 1M Sodium Carbonate to raise the pH > 9. This deprotonates the this compound, converting it to its neutral, more organic-soluble form.

  • Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes to facilitate the transfer of the neutral analyte into the organic phase.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute as described in the SPE protocol.

LC-MS/MS Instrumental Analysis

The analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Separation

A reversed-phase C18 column is typically used for separating moderately polar compounds like this compound from matrix components.[12][13] A gradient elution is employed to provide good peak shape and efficiently clear more retained compounds from the column.

ParameterRecommended ConditionRationale
Column C18, ≤ 3.0 µm particle size (e.g., 2.1 x 50 mm)Provides good retention and peak shape for aromatic compounds. Smaller particles increase efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures the analyte is protonated for efficient ionization and good peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good elution strength.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3-5 minutesStarts with high aqueous content to retain the analyte, then ramps up organic content to elute it.
Column Temp 40°CReduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Vol 5 µLA small volume minimizes peak distortion while providing sufficient sensitivity.
Mass Spectrometric Detection

Detection is performed in positive ion mode using Electrospray Ionization (ESI), as the acidic mobile phase promotes the formation of protonated molecules [M+H]⁺. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.[14][15]

MRM_Process cluster_ions MS ESI Source Q1 (Precursor Ion Scan) Q2 (Collision Cell) Q3 (Product Ion Scan) Detector MS:Q1->MS:Q2 MS:Q2->MS:Q3 Product Product Ion (Specific Fragment) MS:Q3->Product Selection Precursor Precursor Ion [M+H]⁺ Precursor->MS:Q1 Selection Product->MS:Det Detection

Caption: The Multiple Reaction Monitoring (MRM) process.

Typical MS/MS Parameters: To set up the MRM method, the parent compound is infused into the mass spectrometer to identify the precursor ion ([M+H]⁺). Then, a product ion scan is performed to identify the most stable and intense fragment ions generated upon collision-induced dissociation.

ParameterExample ValueDescription
Ionization Mode ESI PositiveBest for basic compounds that readily accept a proton.
Precursor Ion (Q1) [M+H]⁺ of AnalyteThe mass-to-charge ratio of the protonated parent molecule.
Product Ion (Q3) Specific Fragment IonA stable, high-intensity fragment used for quantification. A second fragment can be used for confirmation.
Dwell Time 50-100 msTime spent acquiring data for a single MRM transition.
Collision Energy (CE) Analyte DependentOptimized to maximize the intensity of the desired product ion.
Declustering Potential (DP) Analyte DependentPrevents ion clusters from entering the mass analyzer and aids in desolvation.

Bioanalytical Method Validation

A method is not reliable until it has been formally validated. Validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[6] All validation experiments should be performed according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[16][17][18]

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and Internal Standard (IS).Response in blank samples should be <20% of the LLOQ response.[19]
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).[19]
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision).At least 3 runs with QCs at ≥4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[13][20]
Recovery To determine the efficiency of the extraction process.Not mandatory to be 100%, but must be consistent and reproducible.
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.[21][22]Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.[23]
Stability To ensure the analyte is stable throughout the entire process (sample collection, storage, and analysis).Freeze-thaw, short-term (bench-top), long-term, and stock solution stability. Analyte concentration should be within ±15% of the baseline value.

Conclusion

The successful quantification of this compound in biological matrices is achievable through a systematically developed and validated LC-MS/MS method. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection is paramount. Adherence to regulatory validation guidelines ensures the generation of reliable, reproducible, and defensible data critical for advancing drug development programs.

References

  • Bioanalysis Zone. (2014).
  • Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • Matuszewski, B. K. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]

  • Agilent Technologies, Inc. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]

  • Al-Qahtani, D. H., et al. (2021). A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. Journal of Applied Pharmaceutical Science. [Link]

  • Wu, X., et al. (2009). Extraction and determination of some psychotropic drugs in urine samples using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography. Journal of Chromatography B. [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. [Link]

  • Forensic Sciences Research. (2016). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Oxford Academic. [Link]

  • Kaur, P., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Journal of Clinical and Diagnostic Research. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

  • LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Zając, M., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of the Hellenic Veterinary Medical Society. [Link]

  • Geng, P., et al. (2016). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. Molecules. [Link]

  • ResearchGate. (2025). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. [Link]

  • Liu, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules. [Link]

  • ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

  • Carvalho, J., et al. (2020). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Molecules. [Link]

  • Jetir.org. Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. [Link]

  • Peters, S. R., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]

  • Das, D., et al. (2021). Introduction of an Innovative approach for Bioanalytical Method Development and Validation of Febuxostat by using LC-ESI-MS/MS in Human Plasma. Research Journal of Pharmacy and Technology. [Link]

  • Staszek, D., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Schütz, H. Bioanalytical Method Development and Validation. BEBAC. [Link]

  • Semantic Scholar. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. [Link]

  • ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • Cao, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Medicinal Research Reviews. [Link]

  • ResearchGate. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

Sources

Application Notes and Protocols for Radiolabeling of Isoquinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Radiolabeled Isoquinoline-4-Carboxamides

The isoquinoline-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents. Notably, this moiety is central to the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms.[1][2] The ability to non-invasively visualize and quantify the distribution and target engagement of these drugs in vivo is critical for accelerating drug development, understanding disease pathology, and guiding personalized medicine.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that provide this in vivo insight by utilizing molecules labeled with positron- or gamma-emitting radionuclides.[1] By radiolabeling this compound derivatives, researchers can directly track their pharmacokinetics, measure target receptor density, and assess treatment response.[1] This application note provides a comprehensive guide to the principles and protocols for the radiolabeling of these important molecules, with a focus on PET isotopes such as Carbon-11 and Fluorine-18.

Pillar 1: Selecting the Radionuclide and Labeling Strategy

The choice of radionuclide is dictated by the biological question, the required imaging time, and the chemical nature of the target molecule.

  • Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C is ideal for imaging rapid biological processes.[3] Its presence in all organic molecules allows for isotopic labeling without altering the compound's biological activity. Common strategies involve ¹¹C-methylation of amine or hydroxyl precursors using [¹¹C]CH₃I or [¹¹C]CH₃OTf, or the fixation of [¹¹C]CO₂ into an amine to form a urea or carbamate linkage.[3][4] The short half-life necessitates an on-site cyclotron and rapid, efficient radiosynthesis.[3]

  • Fluorine-18 (¹⁸F): The longer half-life of 109.8 minutes allows for more complex radiosynthesis, centralized production, and longer imaging studies, making it the workhorse of clinical PET.[5] Labeling is typically achieved via nucleophilic substitution, where [¹⁸F]fluoride displaces a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule.[5][6]

  • Iodine-125 (¹²⁵I): This gamma-emitter has a long half-life (59.4 days) and is primarily used for in vitro assays, autoradiography, and preclinical SPECT imaging due to its low-energy photon emission.[7][8]

  • Technetium-99m (⁹⁹mTc): As a metastable isomer with a 6-hour half-life, ⁹⁹mTc is the most commonly used radioisotope for diagnostic SPECT imaging.[9][10] Labeling involves coordinating the ⁹⁹mTc metal core with a chelator that has been conjugated to the this compound derivative.[10]

The selection of the labeling position is critical. The radiolabel must be placed on a metabolically stable part of the molecule to ensure that the detected radioactive signal accurately reflects the distribution of the intact parent compound.

Pillar 2: Precursor Synthesis and Radiolabeling Protocols

A robust and reproducible radiolabeling protocol begins with the careful design and synthesis of a suitable precursor molecule. This precursor contains a leaving group at the desired labeling position that can be readily displaced by the radionuclide.

Protocol 1: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution (SNĀr)

This protocol is adapted for labeling this compound derivatives that are activated towards nucleophilic substitution, such as those containing a nitro-group precursor. This method is frequently employed in the synthesis of PARP inhibitors like [¹⁸F]PARPi.[11]

Rationale: The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to attack by the nucleophilic [¹⁸F]fluoride ion. The reaction is typically performed at high temperatures in a polar apathetic solvent to enhance the reactivity of the fluoride.

Workflow Diagram:

G cluster_0 Step 1: [¹⁸F]Fluoride Processing cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Formulation & QC a Cyclotron Production ([¹⁸O(p,n)¹⁸F]) b Trap [¹⁸F]Fluoride (QMA Cartridge) a->b c Elute with K₂CO₃/K₂₂₂ b->c d Azeotropic Drying (Acetonitrile) c->d e Add Nitro-Precursor in DMSO d->e f Heat Reaction Vial (e.g., 120-160°C, 15-20 min) e->f g Dilute Crude Mixture f->g h Inject onto Semi-Prep HPLC (C18 Column) g->h i Collect [¹⁸F]Product Fraction h->i j Remove HPLC Solvents i->j k Reconstitute in Saline/EtOH j->k l Sterile Filtration (0.22 µm) k->l m Quality Control Tests l->m

Caption: Automated radiosynthesis workflow for [¹⁸F]labeling.

Materials:

  • No-carrier-added [¹⁸F]Fluoride

  • Quaternary Methyl Ammonium (QMA) light cartridge

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Nitro-precursor of the this compound

  • Water for Injection

  • Ethanol, USP

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned QMA cartridge. Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a water/acetonitrile mixture.

  • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen or argon at approximately 100-110°C. This step is critical as water will solvate the fluoride ion and reduce its nucleophilicity. Repeat with additions of anhydrous acetonitrile until the [K⁺/K₂₂₂]¹⁸F⁻ complex is dry.

  • Radiolabeling: Add the nitro-precursor (typically 2-5 mg) dissolved in anhydrous DMSO (0.5-1.0 mL) to the dried [K⁺/K₂₂₂]¹⁸F⁻ complex. Seal the reaction vessel and heat to 120-160°C for 15-20 minutes.

  • Purification: After cooling, dilute the crude reaction mixture with the HPLC mobile phase (e.g., 50:50 acetonitrile/water) to reduce the solvent strength. Purify the mixture using semi-preparative reverse-phase HPLC (e.g., C18 column) to separate the desired [¹⁸F]labeled product from unreacted [¹⁸F]fluoride and other impurities.[11]

  • Formulation: Collect the HPLC fraction containing the radiolabeled product. Remove the organic solvent via rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge, washing with water, and eluting the product with ethanol. Formulate the final product in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol for solubility.

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 2: [¹¹C]Carbonylation via [¹¹C]CO₂ Fixation

This protocol describes the formation of a [¹¹C]urea linkage by reacting an amine-functionalized precursor with cyclotron-produced [¹¹C]CO₂. This is a rapid and efficient method for incorporating Carbon-11.[8][12]

Rationale: [¹¹C]CO₂ is relatively unreactive but can be "fixed" by reacting with a primary or secondary amine in the presence of a strong, non-nucleophilic base or a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).[8][12] This forms a [¹¹C]carbamate intermediate, which can then be used to form the final product.

Materials:

  • [¹¹C]CO₂ from cyclotron

  • Amine-precursor of the this compound

  • BOP reagent

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Protocol:

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[13]

  • Trapping and Reaction: Bubble the produced [¹¹C]CO₂ through a solution containing the amine precursor (approx. 1-2 mg) and the BOP coupling agent (1.1-1.5 equivalents) in anhydrous DMF (200-300 µL) at room temperature.[8][14] The reaction to form the [¹¹C]urea is often instantaneous (30-60 seconds).

  • Purification: Directly inject the crude reaction mixture onto a semi-preparative HPLC system for purification.

  • Formulation and Sterilization: Follow steps 5 and 6 from Protocol 1.

Parameter[¹⁸F]Fluorination[¹¹C]Carbonylation
Radionuclide Fluorine-18Carbon-11
Half-life 109.8 min20.4 min
Precursor Type Nitro- or Tosyl-activatedAmine-functionalized
Key Reagents K₂₂₂/K₂CO₃BOP reagent or strong base
Reaction Temp. 100 - 160 °CRoom Temperature
Typical Time 15 - 30 min< 5 min
Typical RCY (d.c.) 10 - 50%20 - 70%
RCY (d.c.) = Decay-corrected Radiochemical Yield

Pillar 3: A Self-Validating System - Quality Control

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiopharmaceutical before administration. The QC process validates the success of the synthesis and purification.[15]

Workflow Diagram:

QC_Workflow cluster_QC Quality Control Tests cluster_Methods Analytical Methods FinalProduct Final Formulated Radiotracer RCP Radiochemical Purity (>95%) FinalProduct->RCP RNP Radionuclidic Purity FinalProduct->RNP pH pH Measurement (4.5 - 7.5) FinalProduct->pH Sterility Sterility Test FinalProduct->Sterility Endotoxin Endotoxin Test FinalProduct->Endotoxin SA Molar/Specific Activity FinalProduct->SA TLC Radio-TLC RCP->TLC HPLC Analytical Radio-HPLC RCP->HPLC MCA Gamma Spectrometry (MCA) RNP->MCA LAL LAL Test Endotoxin->LAL SA->HPLC

Caption: Key quality control tests for radiopharmaceuticals.

Radiochemical Purity (RCP)

RCP is the percentage of the total radioactivity in the desired chemical form. It must typically be >95%.[15] Two independent methods are required for validation.[16]

  • Radio-Thin Layer Chromatography (Radio-TLC): A rapid method to separate the labeled product from free, unreacted radionuclide.

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: A solvent system chosen to provide good separation (e.g., for [¹⁸F]FDG, 95:5 acetonitrile/water is common; this must be optimized for the specific isoquinoline derivative).

    • Analysis: The plate is spotted with the sample, developed in the mobile phase, and then scanned with a radio-TLC scanner. The retention factor (Rf) of the product peak is compared to that of a cold standard, and the peak areas are integrated to determine the percentage of radioactivity.

  • Analytical Radio-HPLC: Provides higher resolution separation and confirms the identity of the product.

    • Column: Analytical C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA).

    • Detection: A UV detector (to identify the non-radioactive standard) in series with a radioactivity detector.

    • Analysis: The retention time of the radioactive peak must match that of the co-injected, non-radioactive reference standard. RCP is calculated by integrating the area of the product peak relative to the total radioactivity detected.[17]

Molar Activity (Am) / Specific Activity (As)

Molar activity (in GBq/µmol) or specific activity (in GBq/µg) is the ratio of the radioactivity to the total mass of the compound (labeled and unlabeled).[7] High molar activity is crucial for receptor imaging to avoid mass effects where the unlabeled compound competes with the radiotracer for binding sites.

Calculation:

  • Measure the total radioactivity of the final product using a calibrated dose calibrator.

  • Determine the mass of the compound in the same sample using an analytical HPLC with a UV detector and a standard curve of known concentrations of the non-radioactive reference compound.[7]

  • Calculate Am using the formula: Am (GBq/µmol) = Total Activity (GBq) / Total Moles (µmol)

QC TestMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches the reference standardConfirms the correct compound has been synthesized.
Radiochemical Purity Radio-TLC & Radio-HPLC> 95%Ensures that the vast majority of the radioactivity is associated with the desired molecule.[15]
pH pH meter or strip4.5 - 7.5Ensures the final product is safe for intravenous injection.
Radionuclidic Purity Gamma Ray Spectroscopy> 99.9% (for the specific radionuclide)Confirms the absence of other radioactive isotopes that would contribute to unnecessary radiation dose.[13]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V (where V is max patient dose in mL)Ensures the product is free from fever-inducing pyrogens.
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms.

Conclusion

The radiolabeling of this compound derivatives is a critical tool for advancing cancer research and neuroimaging. The protocols outlined here for [¹⁸F]fluorination and [¹¹C]carbonylation provide robust and reproducible methods for synthesizing these valuable molecular imaging agents. By adhering to the principles of precursor design, optimized reaction conditions, and stringent, self-validating quality control, researchers can confidently produce high-quality radiotracers to accelerate the translation of novel therapeutics from the bench to the clinic.

References

  • Carney, B., et al. (2021). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. Pharmaceuticals. Available at: [Link]

  • Conte, M., et al. (2021). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Griffin, R. J., et al. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • de Barros, A. L. B., et al. (2022). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. Applied Radiation and Isotopes. Available at: [Link]

  • Alauddin, M. M. (2012). Fluorine-18 Labeled Tracers for PET Imaging of Cancers. Current Radiopharmaceuticals. Available at: [Link]

  • Ferreira, C. A., et al. (2022). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Applied Radiation and Isotopes. Available at: [Link]

  • Pekošak, A., et al. (2020). Manual and automated Cu-mediated radiosynthesis of the PARP inhibitor [18F]olaparib. Nature Protocols. Available at: [https://www.researchgate.net/publication/339611384_Manual_and_automated_Cu-mediated_radiosynthesis_of_the_PARP_inhibitor_18F]olaparib]([Link])

  • de Barros, A. L. B., et al. (2024). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. ResearchGate. Available at: [Link]

  • Alves, V., et al. (2023). Development and Validation of Analytical Methods for Radiochemical Purity of Lu-PSMA-1. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Specific activity. Wikipedia. Available at: [Link]

  • Di Iorio, V., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals. Available at: [Link]

  • Pees, A., et al. (2023). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. ResearchGate. Available at: [Link]

  • Brust, P., et al. (2014). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules. Available at: [Link]

  • Dahl, K., et al. (2017). “In-Loop” [11C]CO2-Fixation: Prototype and Proof-of-Concept. Chemistry - A European Journal. Available at: [Link]

  • GraphPad. (n.d.). Radioactivity Calculator. GraphPad. Available at: [Link]

  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available at: [Link]

  • Gillings, N., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Pees, A., et al. (2023). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. Amsterdam UMC. Available at: [Link]

  • Pees, A., et al. (2023). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • Assay Guidance Manual. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI Bookshelf. Available at: [Link]

  • Wikipedia. (n.d.). Technetium-99m. Wikipedia. Available at: [Link]

  • de Blois, E., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Jackson, A., et al. (2014). A rapid and systematic approach for the optimization of radio-TLC resolution. Nuclear Medicine and Biology. Available at: [Link]

  • Pretze, M., et al. (2023). Evaluation of Rhenium and Technetium-99m Complexes Bearing Quinazoline Derivatives as Potential EGFR Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Sielc.com. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Pike, V. W., et al. (2005). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Dahl, K., et al. (2012). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Sielc.com. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Pike, V. W., et al. (2005). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Annals of Translational Medicine. Available at: [Link]

  • Synapse. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Synapse. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of Isoquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoquinoline-4-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Poor aqueous solubility is a common hurdle in drug discovery and development, often leading to issues with formulation, bioavailability, and the reliability of in vitro and in vivo experimental results. More than 40% of new chemical entities are poorly soluble in water, making solubility enhancement a critical step in the development process.

This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific solubility issues you may encounter during your experiments. The strategies outlined here are based on fundamental physicochemical principles and established formulation techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is insoluble in my aqueous assay buffer. Where should I start?

A1: this compound and its analogs are often lipophilic and exhibit low aqueous solubility. The recommended starting point is to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] Subsequently, this stock solution can be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells in culture.

Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. To address this, you can try several approaches:

  • Lower the final concentration: This is the most direct method to stay below the solubility threshold.

  • Increase the co-solvent percentage: If your experimental system permits, a slightly higher concentration of the organic co-solvent can maintain solubility. However, always run appropriate vehicle controls to account for any solvent effects.

  • Employ solubility-enhancing excipients: Pre-complexing your compound with a solubilizing agent like a cyclodextrin before dilution can significantly improve its aqueous solubility.

Q3: Can I use pH modification to improve the solubility of my this compound derivative?

A3: Yes, pH modification can be a very effective strategy. The isoquinoline core contains a basic nitrogen atom, making the molecule a weak base with a pKa of approximately 5.14.[2][3] This means that at pH values below the pKa, the molecule will become protonated and more soluble in aqueous media.[2] Therefore, adjusting the pH of your solution to be more acidic can enhance solubility. It is advisable to perform a pH-solubility profile to identify the optimal pH range for your specific derivative.

Q4: What are the primary methods for enhancing the solubility of poorly soluble compounds like this compound?

A4: A variety of techniques can be employed, broadly categorized as physical and chemical modifications. Key methods include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • pH adjustment: Modifying the pH to ionize the compound.

  • Salt formation: Creating a more soluble salt form of the drug.[4][5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Particle size reduction: Techniques like micronization or nanosuspension to increase the surface area for dissolution.

The selection of the most suitable method depends on the specific properties of your compound and the requirements of your experimental system.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common solubility problems encountered with this compound.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Media

This is a frequent challenge when preparing aqueous solutions from organic stock solutions.

Root Cause Analysis:

The primary cause is the supersaturation of the compound in the final aqueous environment. The organic solvent in the stock solution acts as a good solvent, but upon dilution with an aqueous buffer (an anti-solvent), the overall solvent power decreases, leading to precipitation.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Increase Co-solvent Percentage step1->step2 Failure end_s Solution Stable step1->end_s Success step3 Use Solubility Enhancing Excipients step2->step3 Failure step2->end_s Success step3->end_s Success end_f Further Optimization Needed step3->end_f Failure

Caption: Decision workflow for addressing compound precipitation.

Experimental Protocols:

  • Protocol 1: Co-solvent System Optimization

    • Objective: To determine the minimum percentage of a co-solvent required to maintain the solubility of this compound at a desired concentration.

    • Materials:

      • This compound

      • DMSO (or other suitable organic solvent)

      • Aqueous buffer (e.g., PBS pH 7.4)

      • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[6]

    • Procedure: a. Prepare a 10 mM stock solution of the compound in DMSO. b. In separate microcentrifuge tubes, prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v of Ethanol, PG, or PEG 400). c. Add the DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final compound concentration (e.g., 10 µM). d. Vortex each tube briefly and let it stand at room temperature for 1 hour. e. Visually inspect for any precipitation. For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound in the supernatant using HPLC-UV.

    • Data Interpretation:

Co-solventConcentration (% v/v)Visual Observation% Compound in Solution (Illustrative)
None0Heavy Precipitate<10%
Ethanol5Slight Haze75%
Ethanol10Clear Solution>95%
PG5Clear Solution>95%
PEG 4002Clear Solution>95%
  • Protocol 2: Cyclodextrin Complexation

    • Objective: To enhance aqueous solubility by forming an inclusion complex with a cyclodextrin.

    • Materials:

      • This compound

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

      • Aqueous buffer

    • Procedure: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10 mM). b. Add an excess amount of the solid this compound to each cyclodextrin solution. c. Shake the suspensions at room temperature for 24-48 hours to reach equilibrium. d. Filter the suspensions through a 0.22 µm filter to remove undissolved solid. e. Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Issue 2: Low and Inconsistent Bioavailability in Animal Studies

Poor aqueous solubility is a major contributor to low and variable oral bioavailability.

Root Cause Analysis:

For a drug to be absorbed from the gastrointestinal tract, it must first be in a dissolved state. If the dissolution rate is slower than the transit time through the absorption window, bioavailability will be limited. This is a characteristic of Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[7]

Troubleshooting Workflow:

start Low/Variable Bioavailability step1 pH Modification/Salt Formation start->step1 step2 Particle Size Reduction (Nanosuspension) step1->step2 Failure end_s Improved Bioavailability step1->end_s Success step3 Lipid-Based Formulation step2->step3 Failure step2->end_s Success step3->end_s Success end_f Further Investigation Needed step3->end_f Failure

Caption: Strategy for improving in vivo bioavailability.

Experimental Protocols:

  • Protocol 3: pH-Dependent Solubility Profile

    • Objective: To determine the solubility of this compound as a function of pH.

    • Materials:

      • This compound

      • A series of buffers with pH values ranging from 2 to 10.

    • Procedure: a. Add an excess of the solid compound to each buffer solution. b. Shake at a constant temperature (e.g., 37 °C) for 24 hours to ensure equilibrium. c. Filter the samples and analyze the supernatant for the concentration of the dissolved compound.

    • Data Interpretation:

pHSolubility (µg/mL) (Illustrative)
2.0500
4.0250
5.1 (pKa)50
6.010
7.4<1
9.0<1
  • Protocol 4: Salt Formation Feasibility

    • Objective: To form a more soluble salt of the weakly basic this compound.

    • Causality: Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs.[4][5] For a weak base, forming a salt with an acid can significantly enhance its aqueous solubility.

    • Materials:

      • This compound

      • Acids for salt formation (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid).

      • Appropriate solvents (e.g., ethanol, isopropanol, acetone).

    • Procedure (General): a. Dissolve the this compound in a suitable organic solvent. b. Add a stoichiometric amount of the selected acid. c. Stir the mixture and observe for precipitation of the salt. Cooling or adding an anti-solvent may be necessary. d. Collect the solid by filtration, wash with a small amount of cold solvent, and dry. e. Characterize the resulting salt for its solid-state properties (e.g., using XRPD, DSC) and determine its aqueous solubility.

    • Data Interpretation: Compare the aqueous solubility of the different salt forms to that of the free base.

FormAqueous Solubility (µg/mL) (Illustrative)
Free Base<1
HCl Salt1500
Mesylate Salt1200
Tartrate Salt800

References

  • Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(9), 1145-1151.
  • Wikipedia. (2023). Isoquinoline. Available at: [Link]

  • Patel, K., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research, 11(9), 1126-1145.
  • Pion Inc. (2023). What are BCS Class II drugs?. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Mbah, C., Omeje, E., & Ugodi, G. (2016). Study on the Influence of Cosolvent and Surfactant on Solubilization of Efavirenz. European Journal of Biomedical and Pharmaceutical Sciences, 3(7), 522-526.
  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Serajuddin, A. T. M., & Pudipeddi, M. (2011). Salt-Selection Strategies. In Handbook of Pharmaceutical Salts (2nd Edition). Wiley-VCH.
  • Charles River Laboratories. (n.d.). Salt Screening. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Challenges in the Multi-Step Synthesis of Isoquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of isoquinoline-4-carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address specific experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to optimize your synthetic strategy.

Overview of the Synthetic Challenge

The synthesis of this compound is a multi-step process, often fraught with challenges that can impact yield, purity, and scalability. A common synthetic route involves the construction of the isoquinoline core, followed by functionalization at the C4 position to introduce the carboxamide group. Key transformations often include a cyclization reaction to form the dihydroisoquinoline intermediate (e.g., Bischler-Napieralski or Pictet-Spengler), followed by oxidation and subsequent amidation. Each of these steps presents a unique set of potential problems.

This guide will dissect these challenges, providing logical troubleshooting frameworks and actionable solutions.

Part 1: Troubleshooting the Isoquinoline Core Formation

The construction of the isoquinoline skeleton is the foundation of the synthesis. Success in this initial phase is critical for the overall efficiency of the route. Two of the most common methods, the Bischler-Napieralski and Pictet-Spengler reactions, are powerful but can be sensitive to substrate and reaction conditions.

FAQ 1: Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction is resulting in a low yield or complete failure. What are the common culprits and how can I fix it?

Answer: Low yields in the Bischler-Napieralski reaction, which cyclizes β-arylethylamides to 3,4-dihydroisoquinolines, often stem from a few key factors.[1][2]

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[1] Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1][2]

    • Troubleshooting: If your substrate has deactivating groups, you may need to use stronger dehydrating agents or consider an alternative synthetic route.

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[1][2]

    • Troubleshooting: Consider using a more potent dehydrating system. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective for unactivated systems.[3][4]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][3][5] This is especially prevalent when the resulting styrene is highly conjugated.[1]

    • Troubleshooting: To minimize this side reaction, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[5] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination pathway.[3][5]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[1]

    • Troubleshooting: Carefully control the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent product degradation.[1]

Experimental Protocol: Enhanced Bischler-Napieralski for Deactivated Substrates

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide in anhydrous toluene.

  • Dehydrating Agent Addition: To the stirred solution, carefully add phosphorus pentoxide (P₂O₅) followed by the dropwise addition of phosphorus oxychloride (POCl₃) at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and carefully quench with ice. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: The crude product can be purified by column chromatography or recrystallization.[1] An acid-base extraction can also be an effective purification step for the basic product.[1]

FAQ 2: Pictet-Spengler Reaction

Question: I am attempting a Pictet-Spengler reaction to form a tetrahydroisoquinoline precursor, but the reaction is sluggish and gives poor yields. What can I do?

Answer: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for isoquinoline synthesis.[6][7] However, its success is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.

  • Poorly Nucleophilic Aromatic Ring: Less nucleophilic aromatic rings, such as a simple phenyl group, give poorer yields and require higher temperatures and strong acid.[6] In contrast, nucleophilic aromatic rings like indole or pyrrole give products in high yields under mild conditions.[6]

    • Troubleshooting: For less activated systems, consider using a stronger acid catalyst or higher reaction temperatures. Superacid-catalyzed Pictet-Spengler reactions have been shown to be effective for less activated imines.[8]

  • Insufficiently Electrophilic Iminium Ion: The driving force for the reaction is the electrophilicity of the iminium ion formed from the condensation of the amine and the carbonyl compound.[6] If the imine is not sufficiently electrophilic, ring closure will be slow or will not occur.

    • Troubleshooting: The use of an N-acyliminium ion Pictet-Spengler reaction can overcome this limitation. Acylating the imine forms a highly reactive N-acyliminium ion that readily cyclizes under mild conditions with good yields.[6]

Workflow for Troubleshooting Pictet-Spengler Reactions

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

Part 2: Oxidation of the Dihydroisoquinoline Intermediate

Once the 3,4-dihydroisoquinoline core is formed, the next critical step is its oxidation to the aromatic isoquinoline. This step can sometimes be challenging, leading to incomplete conversion or the formation of byproducts.

Question: My oxidation of the 3,4-dihydroisoquinoline to the isoquinoline is incomplete. How can I drive the reaction to completion?

Answer: The aromatization of 3,4-dihydroisoquinolines is a crucial step. Incomplete oxidation can be due to several factors:

  • Choice of Oxidant: The choice of oxidizing agent is critical. Milder oxidants may not be sufficient to achieve full conversion.

    • Troubleshooting: Common and effective oxidants for this transformation include palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., cyclohexene) at elevated temperatures, or manganese dioxide (MnO₂). For more resistant substrates, stronger oxidants might be necessary, but care must be taken to avoid over-oxidation.

  • Reaction Conditions: Temperature and reaction time play a significant role.

    • Troubleshooting: If using Pd/C, ensure the reaction is heated sufficiently (often to reflux in a high-boiling solvent like toluene or xylene) for an adequate amount of time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Part 3: Functionalization at the C4 Position

With the aromatic isoquinoline in hand, the next phase involves introducing the carboxylic acid or a precursor at the C4 position, which will then be converted to the final carboxamide.

FAQ 3: Oxidation to Isoquinoline-4-carboxylic Acid

Question: I am struggling with the selective oxidation of a 4-substituted isoquinoline (e.g., 4-methylisoquinoline) to the corresponding carboxylic acid. What are the common challenges?

Answer: The oxidation of an alkyl group at the C4 position of the isoquinoline ring to a carboxylic acid can be challenging due to the stability of the heterocyclic ring.

  • Harsh Reaction Conditions: Strong oxidizing agents like potassium permanganate (KMnO₄) are often required, which can lead to degradation of the isoquinoline ring if not carefully controlled.

    • Troubleshooting: Careful control of temperature and stoichiometry of the oxidizing agent is crucial. Running the reaction at lower temperatures and slowly adding the oxidant can help to minimize side reactions.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.

    • Troubleshooting: Increasing the reaction time or the amount of oxidant may be necessary. However, this must be balanced against the risk of degradation. Monitoring the reaction progress is key.

FAQ 4: Amide Bond Formation

Question: My amidation of isoquinoline-4-carboxylic acid is giving a low yield. What are the potential causes and solutions?

Answer: The direct condensation of a carboxylic acid and an amine to form an amide is often thermodynamically unfavorable under mild conditions, necessitating the use of coupling reagents.[9] Low yields in the amidation of isoquinoline-4-carboxylic acid can arise from several issues:

  • Poor Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine.

    • Troubleshooting: A wide range of coupling reagents are available, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU).[9] The choice of reagent can significantly impact the yield, and screening different coupling agents is often beneficial.

  • Moisture: Many coupling reagents are sensitive to moisture, which can lead to their deactivation.[10]

    • Troubleshooting: Ensure that all reagents and solvents are anhydrous.

  • Incorrect Stoichiometry: Using incorrect ratios of coupling agents and additives can negatively affect the yield.[10]

    • Troubleshooting: A common starting point is to use 1.1-1.5 equivalents of the coupling reagent and 1.1-1.2 equivalents of any additives (e.g., HOBt) relative to the carboxylic acid.[10]

  • Alternative Reagents: For challenging amidations, alternative reagents can be employed. Boron-based reagents like B(OCH₂CF₃)₃ have been shown to be effective for direct amide formation and can be used in the presence of air.[11][12] Methyltrimethoxysilane (MTM) is another sustainable and effective reagent for direct amidation.[13]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesDisadvantages
CarbodiimidesEDC, DCCReadily available, cost-effectiveCan be moisture sensitive, DCC can form a difficult-to-remove urea byproduct
Phosphonium SaltsBOP, PyBOPHigh reactivity, good for hindered substratesCan be expensive, byproducts can be difficult to remove
Uronium/Aminium SaltsHBTU, HATUHigh reactivity, low racemizationCan be expensive
Boron-based ReagentsB(OCH₂CF₃)₃Operationally simple, can be used in airStoichiometric use required
Silane-based ReagentsMTMSustainable, easy workupMay require specific workup procedures

Experimental Protocol: General Amidation using EDC/HOBt

  • Reaction Setup: Dissolve the isoquinoline-4-carboxylic acid and 1-hydroxybenzotriazole (HOBt) (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part 4: Purification and Scale-up Challenges

The final hurdles in any multi-step synthesis are purification and the potential for scale-up.

Question: I am having difficulty purifying my final this compound product. What strategies can I employ?

Answer: The purification of isoquinoline derivatives can be challenging due to their polarity and basicity.

  • Chromatography: Column chromatography is a common purification method.

    • Troubleshooting: If the compound is highly polar, a reverse-phase chromatography system may be more effective than normal-phase silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

    • Troubleshooting: Screening a variety of solvents and solvent systems is often necessary to find suitable conditions for recrystallization.

  • Acid-Base Extraction: The basic nature of the isoquinoline nitrogen can be exploited for purification.

    • Troubleshooting: Dissolving the crude product in an organic solvent and extracting with a dilute acid will move the product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product extracted with an organic solvent.

  • Solid-Phase Workup: For some reactions, particularly amidations, a solid-phase workup using scavenger resins can simplify purification by removing excess reagents and byproducts without the need for an aqueous workup or chromatography.[11][12]

Question: I have a successful lab-scale synthesis, but I am encountering problems when scaling up. What are the common scale-up challenges?

Answer: Scaling up a reaction can introduce new challenges that were not apparent at the lab scale.

  • Thermal Management: Reactions that are easily controlled on a small scale can become difficult to manage thermally in a large reactor due to a lower surface-area-to-volume ratio.[14] This can lead to hot spots and increased side reactions or decomposition.

    • Troubleshooting: Slower addition of reagents and efficient reactor cooling are critical.

  • Mixing: Inefficient mixing in large vessels can lead to localized concentration gradients, promoting side reactions.[14]

    • Troubleshooting: Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient for the reaction volume.

  • Impurity Accumulation: Small amounts of impurities that are insignificant on a small scale can accumulate and interfere with the reaction on a larger scale.[14]

    • Troubleshooting: It may be necessary to purify intermediates to a higher degree before proceeding to the next step.

Logical Framework for Scale-Up

Caption: A logical approach to scaling up the synthesis of this compound.

References

  • Benchchem. Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Benchchem. Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
  • ChemistryViews.
  • Organic Reactions.
  • Wikipedia. Pictet–Spengler reaction.
  • Name-Reaction.com. Pictet-Spengler reaction.
  • Pictet-Spengler Isoquinoline Synthesis.
  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
  • Benchchem.
  • PMC.
  • J&K Scientific LLC. Bischler-Napieralski Reaction.
  • ACS Publications.
  • ResearchGate. Reaction scale-up and synthetic utility of isoquinoline N-oxides and....
  • Benchchem.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Wikipedia. Bischler–Napieralski reaction.
  • A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids.
  • Google Patents.
  • ResearchGate. Syntheses of 4-Substituted Isoquinolines.
  • RSC Publishing.
  • Google Patents.
  • NIH. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • PubMed. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists.
  • ResearchGate.
  • Revues Scientifiques Marocaines.
  • PMC.
  • Benchchem. Common challenges in the scale-up of isoindole production.
  • NIH.
  • ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • ChemicalBook.
  • Isoquinoline.
  • Reddit.

Sources

Technical Support Center: Optimizing Isoquinoline-4-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoquinoline-4-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. Isoquinoline scaffolds are privileged structures in medicinal chemistry, and the C4-carboxamide functionality is a key feature in numerous biologically active molecules.[1] This guide provides in-depth, experience-driven advice to navigate the common challenges encountered during their synthesis.

Core Synthesis Strategies: A Mechanistic Overview

The synthesis of isoquinoline-4-carboxamides can be broadly approached via two strategic pathways:

  • Late-Stage C4-Functionalization: This common approach involves the initial construction of the isoquinoline or a dihydroisoquinoline core, followed by the introduction of the carboxamide group at the C4 position. Classic name reactions like the Bischler-Napieralski and Pomeranz-Fritsch are workhorses for forming the isoquinoline ring system.[2][3]

  • Convergent Approaches: Modern methods, including multicomponent reactions like the Ugi reaction, allow for the convergent assembly of the isoquinoline scaffold with the C4-substituent or a precursor already incorporated.[2][4][5] Transition-metal-catalyzed C-H activation and annulation strategies also offer efficient routes.[6][7][8][9]

The choice of strategy depends on the desired substitution pattern, available starting materials, and scalability requirements.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues in a practical, problem-solution format.

Issue 1: Low or No Yield in the Cyclization Step (e.g., Bischler-Napieralski or Pomeranz-Fritsch)

Question: My Bischler-Napieralski (or Pomeranz-Fritsch) reaction to form the isoquinoline precursor is failing or giving very low yields. What are the likely causes and how can I improve it?

Answer: This is a common and often frustrating issue. The success of these electrophilic aromatic substitution reactions is highly sensitive to the electronic nature of the aromatic ring and the reaction conditions.

Probable Causes & Solutions:

  • Deactivated Aromatic Ring: Electron-withdrawing groups on the phenethylamine precursor will significantly hinder the intramolecular cyclization.[10]

    • Solution: If possible, redesign the synthesis to start with a more electron-rich aromatic precursor. Electron-donating groups (e.g., -OCH3, -CH3) strongly favor the reaction.[10][11] If the electron-withdrawing group is essential, you may need to use more forcing conditions, but be prepared for potential side reactions.

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like POCl₃ alone may not be sufficient.[10]

    • Solution: A combination of POCl₃ with P₂O₅ in a refluxing solvent like toluene or xylene can be more effective.[11][12] For very challenging substrates, milder but highly effective modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can promote cyclization at lower temperatures.[10]

  • Side Reactions: The Pomeranz-Fritsch reaction, in particular, can be plagued by the formation of oxazole byproducts.[13] The Bischler-Napieralski can be complicated by a retro-Ritter reaction, leading to styrene formation.[11][12]

    • Solution: Careful control of the acid catalyst and temperature is crucial. For the Pomeranz-Fritsch, exploring alternative acid catalysts like polyphosphoric acid (PPA) can sometimes minimize side reactions.[13] For the Bischler-Napieralski, using a nitrile as the solvent can help suppress the retro-Ritter pathway.[11][12]

  • Steric Hindrance: Bulky substituents near the reaction site can impede the cyclization.

    • Solution: This may require a fundamental redesign of the synthetic route. Consider a different cyclization strategy or a convergent approach where the ring is formed from less hindered precursors.

Issue 2: Sluggish or Incomplete Amide Bond Formation

Question: I have successfully synthesized my isoquinoline-4-carboxylic acid, but the final amidation step is giving low yields. My standard coupling conditions (e.g., HATU, EDC/HOBt) are not working well. What should I try next?

Answer: Amide bond formation can be deceptively tricky, especially with heteroaromatic carboxylic acids.

Probable Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficiently activating the isoquinoline-4-carboxylic acid.[14]

    • Solution: Switch to a more potent coupling reagent. Phosphonium-based reagents like PyBOP are often effective for hindered or electron-deficient systems.[15] Alternatively, converting the carboxylic acid to the corresponding acid chloride can be a robust, albeit sometimes harsh, method. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can achieve this.[16][17]

  • Low Nucleophilicity of the Amine: The amine you are using may be sterically hindered or electronically deactivated.

    • Solution: If using an acid chloride, ensure a non-nucleophilic base like triethylamine or DIPEA is present to scavenge the HCl byproduct, which would otherwise protonate and deactivate your amine.[17] For challenging couplings, pre-activating the carboxylic acid with the coupling reagent for 10-15 minutes before adding the amine can improve yields.[15]

  • Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid, preventing amide formation.[14]

    • Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.

  • Side Reactions and Racemization: For chiral carboxylic acids or amines, racemization can be a concern, especially at elevated temperatures.

    • Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[14] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help maintain stereochemical integrity.[14]

Coupling Reagent Class Examples Strengths Common Conditions
Uronium/Aminium HATU, HBTUFast reaction rates, generally high yields.1.1 eq. reagent, 2-3 eq. DIPEA in DMF or DCM.
Carbodiimide EDC, DCCCost-effective, widely used.1.1 eq. EDC, 1.1 eq. HOBt/OxymaPure in DCM.
Phosphonium PyBOP, PyAOPExcellent for hindered substrates, low racemization.[15]1.1 eq. reagent, 3 eq. DIPEA in DMF or DCM.[15]
Acid Halide Formation SOCl₂, (COCl)₂Highly reactive intermediate, drives difficult reactions.Neat SOCl₂ or (COCl)₂ with cat. DMF in DCM.

Table 1: Comparison of Common Amide Coupling Reagents.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked based on LC-MS, but I'm struggling to isolate a pure product. What purification strategies are most effective for isoquinoline-4-carboxamides?

Answer: The basic nitrogen of the isoquinoline ring and the amide functionality can make purification challenging.

Probable Causes & Solutions:

  • Residual Coupling Reagents/Byproducts: Byproducts from coupling reagents (e.g., isoureas from EDC) can co-elute with the product.

    • Solution: An aqueous workup is essential. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.[15]

  • Product Polarity: These compounds can be quite polar and may streak on silica gel columns.

    • Solution: If the product is basic, an acid-base extraction can be a highly effective initial purification step.[10] For column chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape. Alternatively, using a different stationary phase like alumina or a C18 reversed-phase column may be beneficial.

  • Poor Solubility: The product may have limited solubility in common organic solvents, making extraction and chromatography difficult.

    • Solution: Recrystallization can be an excellent final purification step if a suitable solvent system can be found. For chromatography, try to find a solvent system where the crude material is at least sparingly soluble. Sometimes, loading the crude product onto silica gel as a slurry (after adsorbing it from a solvent like DCM and evaporating) can be more effective than dissolving it in a minimal amount of the mobile phase.

Experimental Workflow & Protocols

Protocol 1: General Procedure for Amide Coupling via Acid Chloride
  • Acid Chloride Formation: To a stirred solution of the isoquinoline-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M), add oxalyl chloride (2.0 equiv) followed by a catalytic amount of DMF (1-2 drops) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. Co-evaporate with anhydrous toluene (2x) to ensure complete removal.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Diagram: Troubleshooting Logic for Low Amide Coupling Yield

Troubleshooting_Amide_Coupling start Low / No Yield in Amidation check_sm Check Starting Materials: - Acid purity? - Amine purity? - Anhydrous solvents? start->check_sm conditions Modify Reaction Conditions check_sm->conditions If SMs are OK coupling_reagent Change Coupling Reagent (e.g., EDC -> PyBOP) acid_chloride Convert to Acid Chloride (SOCl₂ or (COCl)₂) coupling_reagent->acid_chloride Still low yield success Successful Coupling acid_chloride->success Improved conditions->coupling_reagent No improvement base Increase Base Stoichiometry (e.g., 2 -> 3 eq. DIPEA) conditions->base Try first temp Vary Temperature (e.g., RT -> 0°C or 50°C) conditions->temp Try second preactivate Pre-activate Acid (Mix acid + reagent before adding amine) conditions->preactivate Try third base->success Improved temp->success Improved preactivate->success Improved

Sources

Technical Support Center: Crystallization of Isoquinoline-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of isoquinoline-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the crystallization of this and structurally related aromatic carboxamides. Our approach is rooted in fundamental crystallographic principles and extensive field experience to empower you to overcome obstacles and achieve high-quality crystalline material.

Introduction to this compound Crystallization

This compound belongs to a class of heterocyclic aromatic amides. The presence of the isoquinoline core, with its aromatic and basic nitrogen functionalities, combined with the hydrogen-bonding capabilities of the carboxamide group, presents a unique set of crystallization challenges and opportunities.[1][2] Understanding the interplay of these structural features is paramount to developing a robust and reproducible crystallization protocol.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section provides direct answers and actionable protocols for the most frequent problems encountered during the crystallization of this compound.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: Understanding the Phenomenon of "Oiling Out"

"Oiling out" is a common and frustrating issue where the solute precipitates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This occurs when the supersaturation of the solution is too high at a temperature above the melting point of the solute in the chosen solvent system. The resulting oil is often an impure, amorphous state that is difficult to handle and purify further.

Causality: The primary drivers for oiling out are:

  • High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can generate a level of supersaturation that the system cannot relieve through the orderly process of nucleation and crystal growth.

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, even at lower temperatures, can promote oiling out.

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to precipitating as a liquid.

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further slow the cooling process.

    • Gradual Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature.

  • Solvent System Modification:

    • Increase the Volume of the Primary Solvent: Add a small amount of the "good" solvent (in which the compound is soluble) to the hot solution to slightly decrease the overall supersaturation.

    • Change the Solvent System: Experiment with different solvent combinations. A mixture of a good solvent and a poor solvent (anti-solvent) often provides better control over the crystallization process. For aromatic amides, consider solvent systems like toluene/heptane, ethanol/water, or acetone/water. A patent for a quinoline carboxamide derivative suggests using aqueous ethanol or aqueous acetone solutions.[3]

  • Seeding:

    • Introduce a few seed crystals of pure this compound into the solution as it cools. This provides a template for crystallization to occur in an orderly fashion, bypassing the high energy barrier of primary nucleation and reducing the likelihood of oiling out.

Q2: I am getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal habit?

A2: Controlling Crystal Morphology

The formation of very small crystals or fine needles is typically a result of rapid nucleation and insufficient time for crystal growth. The goal is to shift the balance from nucleation to growth.

Causality:

  • High Supersaturation: As with oiling out, high levels of supersaturation favor the formation of many small nuclei over the growth of fewer, larger crystals.

  • Solvent Effects: The solvent can significantly influence crystal habit by interacting differently with various crystal faces, thereby promoting or inhibiting growth in specific directions.[4]

Troubleshooting Protocol:

  • Optimize the Cooling Profile:

    • Employ a slower cooling rate to maintain a lower level of supersaturation for a longer period, allowing more time for crystal growth.

    • Consider a step-wise cooling profile, holding the solution at intermediate temperatures before cooling further.

  • Solvent Selection:

    • Experiment with solvents of different polarities and hydrogen-bonding capabilities. The interaction between the solvent and the this compound molecule can influence which crystal faces grow fastest, thus altering the overall shape.

    • For aromatic amides, solvents like ethyl acetate, toluene, or mixtures such as ethanol/dichloromethane can be effective. A general recrystallization protocol for a quinoline derivative suggests using hot ethyl acetate.[5]

  • Reduce Agitation:

    • Vigorous stirring can sometimes promote secondary nucleation, leading to smaller crystals. Try reducing the stirring speed or allowing the solution to cool without stirring after complete dissolution.

Q3: My crystallization yield is very low. What are the potential causes and how can I improve it?

A3: Maximizing Product Recovery

Low yield is a common issue that can often be rectified by carefully examining the crystallization process.

Causality:

  • Incomplete Precipitation: The compound may have significant solubility in the mother liquor even at low temperatures.

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion remaining in solution upon cooling.

  • Premature Crystallization: If crystallization occurs in the hot filtration step, a substantial amount of product can be lost.

Troubleshooting Protocol:

  • Minimize Solvent Volume:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product. It is often beneficial to add the solvent in small portions to the heated mixture.

  • Optimize the Final Cooling Temperature:

    • After cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator for a sufficient period to maximize precipitation. Be mindful that very low temperatures can sometimes cause impurities to precipitate as well.

  • Anti-Solvent Addition:

    • If a single solvent system gives low yields, consider using a mixed solvent system. After dissolving the compound in a minimal amount of a "good" solvent, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

  • "Second Crop" Crystallization:

    • Concentrate the mother liquor by evaporating a portion of the solvent and cool the solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q4: What are the best starting solvents to screen for the crystallization of this compound?

A4: Given the structure of this compound, a logical approach to solvent selection is to consider both the aromatic isoquinoline core and the polar carboxamide group. The principle of "like dissolves like" is a good starting point.[6]

A tiered screening approach is recommended:

Solvent ClassExamplesRationale
Protic Solvents Ethanol, Methanol, IsopropanolThe carboxamide group can form hydrogen bonds with these solvents. They are often used in combination with water.
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileThe carbonyl group of the amide and the nitrogen of the isoquinoline can interact with these solvents.
Aromatic Solvents Toluene, XyleneThe aromatic isoquinoline core will have good solubility in these solvents at elevated temperatures.
Chlorinated Solvents Dichloromethane, ChloroformOften good solvents for a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), DioxaneCan be good solvents, but care should be taken with their lower boiling points.
Anti-Solvents Heptane, Hexane, WaterTo be used in combination with a "good" solvent to induce precipitation.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing for solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • An ideal solvent will dissolve the compound when hot but provide a good yield of crystals upon cooling.

Q5: Could polymorphism be an issue for this compound?

A5: Yes, polymorphism is a strong possibility for a molecule like this compound. Polymorphs are different crystalline forms of the same compound that can exhibit different physicochemical properties, such as solubility, melting point, and stability. The presence of flexible bonds and multiple hydrogen bonding sites in your molecule increases the likelihood of forming different crystal packing arrangements. The genetic polymorphism of some isoquinoline derivatives has been studied, indicating the potential for varied solid-state forms.[7]

It is crucial to maintain consistent crystallization conditions (solvent, cooling rate, agitation) to ensure the isolation of a single, desired polymorphic form. Characterization of the crystalline solid by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) is highly recommended to identify and control the polymorphic form.

Q6: How can I remove colored impurities during crystallization?

A6: If your crude product is colored and you expect the pure compound to be colorless or a pale solid, the color is likely due to high molecular weight, polar impurities. These can often be removed using activated carbon (charcoal).

Experimental Protocol for Decolorization:

  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source and add a small amount of activated carbon (typically 1-2% by weight of the solute). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Gently swirl the flask and then reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. This is a critical step, as the charcoal needs to be removed while the solution is still hot to prevent premature crystallization of the product.

  • Allow the filtered, decolorized solution to cool and crystallize as you normally would.

Visualizing the Crystallization Workflow

The following diagram illustrates a typical decision-making workflow for troubleshooting crystallization issues.

Crystallization_Workflow This compound Crystallization Troubleshooting start Start with Crude This compound solvent_screen Solvent Screening start->solvent_screen dissolution Dissolve in Minimum Hot Solvent solvent_screen->dissolution hot_filtration Hot Filtration (if impurities present) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling oiling_out Oiling Out? cooling->oiling_out crystals_form Crystals Formed? poor_habit Poor Crystal Habit? crystals_form->poor_habit Yes oiling_out->crystals_form No oil_remedy Troubleshoot Oiling Out: - Slower Cooling - Different Solvent - Seeding oiling_out->oil_remedy Yes low_yield Low Yield? poor_habit->low_yield No habit_remedy Improve Crystal Habit: - Slower Cooling - Change Solvent - Reduce Agitation poor_habit->habit_remedy Yes collect_crystals Collect & Dry Crystals low_yield->collect_crystals No yield_remedy Improve Yield: - Less Solvent - Colder Temp - Anti-Solvent low_yield->yield_remedy Yes end Pure Crystalline Product collect_crystals->end oil_remedy->dissolution habit_remedy->dissolution yield_remedy->dissolution

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of Isoquinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and strategic protocols for managing and mitigating the off-target effects of isoquinoline-4-carboxamide derivatives. As this scaffold is prevalent in kinase inhibitor design, our focus will be grounded in principles of kinase biology and medicinal chemistry.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions regarding isoquinoline-4-carboxamides and their associated off-target effects.

Q1: What are isoquinoline-4-carboxamides and why are they so common in drug discovery?

A: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[1] Specifically, the this compound core is frequently used in the design of ATP-competitive kinase inhibitors.[2][3] Its structure mimics the hinge-binding motif of the adenine ring of ATP, allowing it to anchor within the active site of many kinases.[4] The carboxamide group provides a versatile point for synthetic modification, enabling chemists to tune properties like solubility, cell permeability, and, crucially, target selectivity.[5][6]

Q2: What exactly are "off-target" effects and why are they a major concern?

A: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[7] Given that the human kinome has over 500 members with structurally similar ATP-binding pockets, kinase inhibitors are particularly prone to off-target binding.[8] These unintended interactions are a primary cause of:

  • Toxicity and Adverse Events: Interaction with essential housekeeping kinases or other enzymes can lead to cellular toxicity and adverse effects in preclinical and clinical settings.[9]

  • Reduced Therapeutic Efficacy: Binding to off-targets can reduce the free concentration of the drug available to engage its primary target.

Q3: How can I predict potential off-target effects of my compound before starting expensive experiments?

A: Early, in silico prediction is a cost-effective first step to flag potential liabilities. Modern computational approaches can predict off-target interactions with significant accuracy.[7][10][11] These methods leverage large databases of known compound-protein interactions.

A common strategy is to use a combination of machine learning and chemical similarity-based methods.[12] These computational frameworks, sometimes called Off-Target Safety Assessment (OTSA), analyze your compound's structure and compare it to millions of data points to predict a list of likely interacting proteins.[10][11] Deep learning models are also emerging as powerful predictive tools.[13]

PART 2: Troubleshooting Guide - From Unexpected Results to Actionable Solutions

This section is designed to help you diagnose and solve specific experimental problems that may arise from off-target effects.

Issue 1: My compound shows significant cytotoxicity in my cell-based assay at concentrations where it should be selective. How do I confirm if this is an on-target or off-target effect?

A: This is a classic challenge. A potent on-target effect can induce apoptosis, but so can off-target toxicity. A multi-pronged approach is necessary to dissect the cause.

Logical Workflow for Deconvoluting Toxicity

Caption: Workflow to differentiate on-target vs. off-target cytotoxicity.

Causality Explained:

  • Structurally Unrelated Inhibitor: Using a compound with a different chemical scaffold to inhibit the same target is a critical control.[14] If both compounds cause the same phenotype, the effect is likely tied to the target's biology, not a quirk of your molecule's structure.

  • Rescue Experiments: If you suspect an on-target effect, overexpressing the target protein can sometimes "soak up" the inhibitor, requiring higher concentrations to achieve the same effect and thus rescuing the phenotype. Alternatively, introducing a known drug-resistant mutant of your target should make the cells insensitive to the compound if the effect is on-target. If the cells still die, the toxicity is independent of the intended target.

Issue 2: My lead compound is potent, but kinome profiling reveals it hits several related kinases. What are the first medicinal chemistry steps to improve selectivity?

A: This is a common lead optimization challenge. The goal is to introduce modifications that are tolerated by your primary target's binding pocket but create steric or electronic clashes in the binding pockets of off-targets.

Initial Medicinal Chemistry Strategy

Caption: Decision tree for initial SAR to improve selectivity.

Causality Explained:

  • Structural Biology is Key: If a crystal structure of your compound bound to its target is available, this is invaluable. It allows you to see precisely how it binds. Comparing this to homology models of key off-targets can reveal subtle differences—a glycine in one kinase versus a bulkier valine in another, for instance—that can be exploited to design selectivity.[15]

  • Systematic SAR: Without structural data, you must build your own understanding through Structure-Activity Relationships (SAR).

    • Isoquinoline Ring: Modifications here can affect the crucial hinge-binding interactions. Small changes can have big impacts on which kinases the compound will bind.[4]

    • Carboxamide Moiety: This part of the molecule often extends towards the solvent-exposed region of the ATP pocket. Modifications here can be used to gain affinity by interacting with specific residues or to add bulk that prevents binding to more constrained off-target pockets.[6][16][17]

PART 3: Strategic Protocols & Methodologies

Here we provide detailed, step-by-step methodologies for key workflows to identify and validate off-target effects.

Protocol 1: Experimental Kinome Selectivity Profiling

This protocol describes how to use a commercial kinase panel service to determine the selectivity of your this compound.

Objective: To quantify the inhibitory activity of a compound against a broad panel of human kinases to identify both intended and unintended targets.

Methodology: Biochemical Activity/Binding Assays

Step-by-Step Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of your test compound (e.g., 10 mM in 100% DMSO). Ensure purity (>95%) by LC-MS and NMR.

  • Service Provider Selection: Choose a vendor that offers large kinase panels (e.g., Reaction Biology, Thermo Fisher Scientific).[18][19] Select a panel that includes your primary target and a diverse representation of the human kinome.

  • Assay Format Selection:

    • Initial Screen (Single Concentration): To start, screen the compound at a single, high concentration (e.g., 1 µM or 10 µM) against the full panel.[20] This is a cost-effective way to identify potential "hits."

    • IC50 Determination: For any kinase showing significant inhibition (e.g., >70% at 1 µM) in the initial screen, perform a follow-up dose-response experiment (e.g., 10-point curve) to determine the IC50 value.[20]

  • Assay Conditions: Specify the ATP concentration for the assay. Whenever possible, request the assay be run at the KM-ATP for each kinase. This standardizes the level of competition and makes IC50 values more comparable.[20]

  • Data Analysis and Visualization:

    • Calculate Selectivity Score (S-Score): Quantify selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower score is better.

    • Generate a Kinome Map: Use visualization tools to plot the inhibited kinases on a phylogenetic tree of the human kinome. This helps to visualize if off-targets are clustered in specific families.

Data Interpretation Table (Example)
Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Notes
Target X (Primary) 98% 15 Potent On-Target Activity
Kinase Y (Family Member)95%453-fold off-target activity. Common liability.
Kinase Z (Unrelated)88%25016-fold off-target activity. Potential for toxicity.
NQO2 (Non-kinase)75%800Unexpected off-target, identified in some clinical kinase inhibitors.[21]
>350 other kinases<50%>10,000Highly selective against the broader kinome.
Protocol 2: Cell-Based Target Engagement & Off-Target Validation

Objective: To confirm that the compound engages the intended target and potential off-targets within a live cellular environment and at what concentrations.

Methodology: Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement Assay

Step-by-Step Protocol (CETSA®):

  • Cell Culture: Grow cells that endogenously express your target of interest to 80-90% confluency.

  • Compound Treatment: Treat intact cells with a range of concentrations of your this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Aggregates: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g). The supernatant contains the soluble, stabilized protein fraction.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the fraction of soluble protein versus temperature. A ligand-bound protein will be more thermally stable, resulting in a rightward shift of the melting curve. This shift is dose-dependent and can be used to generate an in-cell EC50 value, representing target engagement.

  • Off-Target Validation: Repeat the protocol using antibodies for suspected off-targets identified in Protocol 1. If the compound also stabilizes an off-target protein in cells, it confirms cellular engagement.

Causality Explained: The principle behind CETSA is that when a drug binds to its target protein, it stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By measuring this change in thermal stability, you can directly observe target engagement in a physiological context, which is more relevant than a purified biochemical assay.[22][23]

References
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Publications. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). National Institutes of Health (NIH). [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Prolytix. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). Computational Molecular Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2010). National Institutes of Health (NIH). [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2012). Oxford Academic. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (2025). Kairos Discovery. [Link]

  • Deep learning predicts CRISPR off-target effects. (2024). The CRISPR Journal. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2013). ACS Publications. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap. [Link]

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (2021). MDPI. [Link]

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (2021). National Institutes of Health (NIH). [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2016). National Institutes of Health (NIH). [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). National Institutes of Health (NIH). [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). ResearchGate. [Link]

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (2021). ResearchGate. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (1996). National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). National Institutes of Health (NIH). [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (2016). National Institutes of Health (NIH). [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). National Institutes of Health (NIH). [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). ACS Publications. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1981). National Institutes of Health (NIH). [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Isoquinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-4-carboxamide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to the metabolic stability of this important chemical scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to overcome metabolic liabilities and accelerate your drug discovery programs.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic considerations for improving the metabolic stability of isoquinoline-4-carboxamides.

Q1: What are the primary metabolic pathways for isoquinoline-4-carboxamides?

The metabolic fate of an this compound is primarily dictated by its substitution pattern and the interplay of two major enzyme superfamilies: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).

  • Cytochrome P450 (CYP) Enzymes : These heme-containing monooxygenases are major contributors to Phase I metabolism. For isoquinoline scaffolds, CYPs can catalyze a variety of reactions, including:

    • Aromatic Hydroxylation : Introduction of a hydroxyl group onto the isoquinoline ring system or other aromatic substituents. This often occurs at electron-rich positions.

    • N-dealkylation : If the carboxamide nitrogen or other positions bear an alkyl group, its removal is a common metabolic route.

    • O-dealkylation : Cleavage of ether linkages on substituents. The specific CYP isozymes involved can vary, but CYP3A4, CYP2D6, and CYP2C19 are frequently implicated in the metabolism of nitrogen-containing heterocycles.[1][2]

  • Aldehyde Oxidase (AO) : This cytosolic molybdo-flavoenzyme is increasingly recognized for its significant role in the metabolism of N-heterocycles.[3][4] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[5][6] For an isoquinoline ring, the C1 position is a common site of AO-mediated metabolism, leading to the formation of a lactam.

The relative contribution of CYP and AO pathways can be dissected using in vitro assays with specific inhibitors (see Troubleshooting Guide).

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common experimental challenges encountered when assessing and improving the metabolic stability of this compound compounds.

Q2: My this compound shows high clearance in human liver microsome (HLM) assays. How do I identify the metabolic soft spot?

High clearance in HLM assays is a common hurdle, indicating rapid metabolism. Identifying the specific site of metabolic attack, or "soft spot," is crucial for designing more stable analogues.

Causality: The chemical structure of your compound possesses one or more functional groups or positions that are highly susceptible to enzymatic modification by either CYP or AO enzymes present in the liver microsomes.

Experimental Workflow for Metabolite Identification:

The following workflow will help you pinpoint the metabolic liability.

cluster_0 Metabolite Identification Workflow start High Clearance Observed in HLM Assay incubation Incubate Compound with HLMs and NADPH (for CYPs) +/- AO-specific cofactors start->incubation extraction Extract Analytes (e.g., Protein Precipitation, SPE) incubation->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Compare MS/MS Spectra of Parent and Potential Metabolites analysis->data_proc metabolite_id Identify Metabolite Structures (e.g., +16 Da for oxidation) data_proc->metabolite_id conclusion Metabolic 'Soft Spot' Identified metabolite_id->conclusion

Caption: Workflow for identifying metabolic hotspots.

Step-by-Step Protocol:

  • Incubation: Incubate your test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Include the necessary cofactors:

    • For CYP-mediated metabolism: An NADPH-regenerating system.

    • For AO-mediated metabolism: While AO is cytosolic, some activity can be observed in microsomes. For dedicated AO studies, use liver cytosol.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching & Extraction: Stop the reaction by adding a cold organic solvent like acetonitrile (containing an internal standard). This also precipitates the proteins. Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Look for new peaks in the chromatogram that are not present at the 0-minute time point. The mass difference between the parent compound and the new peaks will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation). Fragment the new peaks (MS/MS) to help locate the position of the modification.

Q3: How can I determine if CYP or Aldehyde Oxidase (AO) is the primary enzyme responsible for the metabolism of my compound?

Causality: Different enzyme systems have distinct mechanisms and require different strategies to mitigate their effects. Differentiating between CYP and AO-mediated metabolism is a critical step in designing metabolically stable compounds.

Experimental Approach: Enzyme Phenotyping with Selective Inhibitors

This experiment involves running the metabolic stability assay in the presence of inhibitors that are specific to certain enzyme classes.

cluster_1 Enzyme Phenotyping Workflow start High Clearance Observed condition1 Assay with Pan-CYP Inhibitor (e.g., 1-aminobenzotriazole) start->condition1 condition2 Assay with AO Inhibitor (e.g., Raloxifene) start->condition2 condition3 Control Assay (No Inhibitor) start->condition3 analysis Measure Parent Compound Depletion in All Conditions condition1->analysis condition2->analysis condition3->analysis decision Compare Clearance Rates analysis->decision cyp_path Clearance Reduced with CYP Inhibitor -> CYP-mediated decision->cyp_path CYP Inhibition ao_path Clearance Reduced with AO Inhibitor -> AO-mediated decision->ao_path AO Inhibition

Sources

Technical Support Center: Addressing Resistance to Isoquinoline-4-Carboxamide Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for isoquinoline-4-carboxamide-based therapeutics. This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy and potential resistance mechanisms associated with this versatile class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and help you navigate the complexities of drug resistance.

Isoquinoline-4-carboxamides are a promising class of molecules with a wide range of biological activities, including roles as PARP inhibitors and topoisomerase inhibitors in oncology.[1][2] However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy.[3] This guide provides a structured approach to identifying, confirming, and characterizing these resistance mechanisms in your experimental models.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and application of isoquinoline-4-carboxamides in a research setting.

Q1: What are the primary mechanisms of action for isoquinoline-4-carboxamides?

A1: The this compound scaffold is versatile and has been adapted to target several distinct cellular pathways. The specific mechanism of action is dependent on the derivative . For example, certain 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP1 and PARP2), enzymes critical for DNA single-strand break repair.[1] Other related structures, like 4-oxoquinoline-3-carboxamides, may exert their anticancer effects by inhibiting mammalian topoisomerase II, an enzyme that modulates DNA topology and is essential for replication.[2] It is crucial to verify the specific target of your particular compound from the supplier or relevant literature to design appropriate downstream experiments.

Q2: What are the general categories of drug resistance I should be aware of?

A2: Drug resistance in cancer is a multifaceted problem but can be broadly categorized.[4] Understanding these categories will help you form hypotheses and design experiments to pinpoint the mechanism at play in your model.

  • Target Alteration: Mutations or changes in the expression level of the drug's direct target can prevent the compound from binding effectively.

  • Drug Efflux and Metabolism: Cancer cells can increase the expression of transporter proteins (e.g., ABC transporters) that actively pump the drug out of the cell, reducing its intracellular concentration.[5] Alternatively, cells may upregulate metabolic pathways that inactivate the compound.

  • Activation of Bypass Pathways: Cells can develop resistance by activating parallel signaling pathways that compensate for the function of the inhibited target, thereby maintaining cell survival and proliferation.[5]

  • Enhanced DNA Damage Repair (DDR): For compounds that induce DNA damage (like PARP or topoisomerase inhibitors), cells may upregulate other DDR pathways to overcome the therapeutic insult.[6]

Q3: My compound's potency (IC50) varies between experiments. What could be the cause?

A3: Inconsistent IC50 values are a common issue. Before investigating complex biological resistance, it's essential to rule out technical variability.

  • Compound Stability and Solubility: Ensure your this compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Poor solubility can lead to inaccurate concentrations.

  • Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent seeding density. Over-confluent or unhealthy cells will respond differently to treatment.[7]

  • Assay Parameters: Standardize all assay parameters, including treatment duration, reagent incubation times, and the type of viability assay used (e.g., MTT vs. CellTiter-Glo). Different assays measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values.

Troubleshooting Guide: Investigating Acquired Resistance

This section provides a logical workflow for when you observe a loss of efficacy after an initial response to treatment.

Logical Flow for Troubleshooting Resistance

This diagram outlines the decision-making process when encountering potential drug resistance.

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mechanism Investigation A Reduced Compound Efficacy Observed B Verify Compound Integrity & Assay Parameters A->B C Generate Dose-Response Curves: Parental vs. Suspected Resistant Cells B->C D Calculate IC50 Fold-Change C->D E Is Fold-Change Significant (>5-10x)? D->E E->B No, Re-evaluate Experiment F Characterize Resistance Mechanism E->F Yes G Target-Based Resistance F->G H Non-Target-Based Resistance F->H I Sequence Target Gene (e.g., PARP1, TOP2A) G->I J Assess Target Expression (Western Blot, qPCR) G->J K Analyze Efflux Pump Expression (qPCR for ABC transporters) H->K L Profile Bypass Pathways (RNA-Seq, Phospho-Array) H->L No No Yes Yes

Caption: Troubleshooting workflow for investigating drug resistance.

Problem: My cells, which were initially sensitive to my this compound, are now growing at higher concentrations.

This is the classic sign of acquired resistance. The primary goal is to first confirm this observation quantitatively and then to systematically investigate the underlying molecular changes.

Step 1: Confirm and Quantify the Resistance Phenotype

Causality: Before investing in expensive downstream analyses, it is critical to rigorously confirm that the observed resistance is real and significant. This is achieved by comparing the dose-response curves of the original, sensitive (parental) cell line with the suspected resistant line.

Protocol:

  • Culture both the parental and suspected resistant cells under identical conditions until they reach 70-80% confluency.

  • Seed both cell lines into 96-well plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.

  • Prepare a 2-fold or 3-fold serial dilution of the this compound compound in culture medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant cells.

  • Replace the medium in the 96-well plates with the medium containing the drug dilutions. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Incubate for a period that is sufficient to observe a cytotoxic or cytostatic effect (typically 48-72 hours).

  • Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Normalize the data to the vehicle-only control (100% viability) and plot the dose-response curves using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value for each cell line.

Data Interpretation: A significant shift in the IC50 value (typically >5-10 fold) confirms the resistant phenotype.

Cell LineTreatmentIC50 (µM)Fold-Change in Resistance
Parental LineThis compound X0.5-
Resistant LineThis compound X7.515x

Step 2: Investigate the Mechanism of Resistance

Once resistance is confirmed, the next step is to determine how the cells are evading the drug's effects. The workflow below provides a branching path to investigate the most common mechanisms.

G cluster_B Experimental Branch 1 cluster_C Experimental Branch 2 cluster_D Experimental Branch 3 A Confirmed Resistant Cell Line (e.g., 15x IC50 Shift) B Hypothesis 1: Target Alteration A->B C Hypothesis 2: Reduced Drug Accumulation A->C D Hypothesis 3: Bypass Pathway Activation A->D B1 Extract gDNA -> Sanger/NGS Sequence Target's Coding Region B->B1 C1 Extract RNA -> qPCR Array for ABC Transporter Genes (ABCB1, ABCG2, etc.) C->C1 D1 Extract RNA -> RNA-Seq Analysis (Differential Gene Expression) D->D1 B2 Extract Protein/RNA -> Western Blot / qPCR for Target Level B1->B2 C2 Functional Assay: Use Efflux Pump Inhibitor (e.g., Verapamil) + Drug C1->C2 D2 Extract Protein -> Phospho-Kinase Array D1->D2

Caption: Experimental workflow for dissecting resistance mechanisms.

Experimental Protocols for Mechanism Investigation

A. Assessing Target-Based Resistance

  • Rationale: The most direct form of resistance involves changes to the drug's target. This can be a mutation in the binding pocket that prevents the drug from docking, or a change in the amount of target protein the cell produces.

  • Protocol: Target Gene Sequencing

    • Isolate genomic DNA (gDNA) from both parental and resistant cell lines using a commercial kit.

    • Design PCR primers that flank the coding exons of the target gene (e.g., PARP1).

    • Amplify the exons via PCR.

    • Purify the PCR products and send for Sanger sequencing.

    • Align the sequences from the resistant cells to the parental cells and the reference sequence to identify any mutations.

  • Protocol: Western Blot for Target Expression

    • Lyse parental and resistant cells and quantify total protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the drug target.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Incubate with a secondary antibody and visualize the bands. Compare the band intensity for the target protein between the two cell lines.

B. Investigating Drug Efflux

  • Rationale: A common mechanism of multi-drug resistance is the upregulation of ATP-binding cassette (ABC) transporters, which act as cellular pumps to expel therapeutic agents.[5]

  • Protocol: qPCR for ABC Transporter Expression

    • Isolate total RNA from parental and resistant cells and perform reverse transcription to generate cDNA.

    • Perform quantitative PCR (qPCR) using validated primers for key efflux pump genes (e.g., ABCB1 (MDR1), ABCG2 (BCRP)).

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative fold-change in expression of the transporter genes in resistant cells compared to parental cells using the ΔΔCt method.

  • Self-Validation: If qPCR shows upregulation of an efflux pump, you can perform a functional validation. Treat the resistant cells with your this compound in the presence and absence of a known inhibitor of that pump (e.g., verapamil for ABCB1). A restoration of sensitivity in the presence of the inhibitor strongly supports this resistance mechanism.

C. Profiling Bypass Signaling Pathways

  • Rationale: Cancer cells can cleverly rewire their signaling networks to survive. If a key pathway is blocked, they may activate a parallel pathway to achieve the same downstream effect (e.g., proliferation, survival).[5] Unbiased, discovery-based approaches are often required to identify these changes.

  • Methodology: RNA-Sequencing (RNA-Seq)

    • Isolate high-quality total RNA from multiple biological replicates of both parental and resistant cell lines.

    • Prepare sequencing libraries and perform next-generation sequencing (NGS).

    • Align reads to the reference genome and perform differential gene expression (DGE) analysis.

    • Use pathway analysis tools (e.g., GSEA, KEGG) to identify signaling pathways that are significantly enriched in the upregulated genes in the resistant population. This can provide powerful clues to potential bypass mechanisms that can then be validated with targeted experiments (e.g., Western blotting for key pathway proteins, using a second inhibitor to block the bypass pathway).

References
  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]

  • Hallyburton, I., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(14), 6847–6858. [Link]

  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1844–1853. [Link]

  • Guedes, R. C., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(11), 2779. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved January 21, 2026, from [Link]

  • Khan, P., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(21), 5104. [Link]

  • Lin, A., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53472. [Link]

  • Koprowska, K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(19), 6833. [Link]

  • Fallahi-Sichani, M. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Drug Resistance Mechanism Analysis. Retrieved January 21, 2026, from [Link]

  • Ganesan, A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969429. [Link]

  • Liu, Y., et al. (2023). Understanding and targeting resistance mechanisms in cancer. Cancer Biology & Medicine, 20(1), 14-43. [Link]

  • Tyson, G. H., et al. (2018). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 6(2). [Link]

  • National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer. Retrieved January 21, 2026, from [Link]

  • Fura, D., et al. (2012). An approach to identifying drug resistance associated mutations in bacterial strains. BMC Genomics, 13(Suppl 8), S3. [Link]

  • Slideshare. (2016). Drug resistance mechanism & their detection, recent advances. [Link]

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Retrieved January 21, 2026, from [Link]

  • City of Hope. (2023). What Causes Cancer Drug Resistance and What Can Be Done?. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: A Guide to Optimizing Isoquinoline-4-Carboxamide Derivatives for Enhanced Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the optimization of isoquinoline-4-carboxamide derivatives. This guide is crafted for researchers, medicinal chemists, and drug development professionals to navigate and resolve common hurdles in the preclinical advancement of this significant class of molecules, with a dedicated focus on improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the principal factors contributing to the poor oral bioavailability of the this compound scaffold?

A1: Based on comprehensive investigations of analogous heterocyclic compounds, the main impediments to achieving favorable oral bioavailability with this compound derivatives typically stem from a confluence of three factors:

  • Inadequate Aqueous Solubility: The planar and aromatic character of the isoquinoline core frequently results in high crystal lattice energy and consequently, low aqueous solubility. This is a well-documented challenge for this class of compounds[1].

  • First-Pass Metabolism: The isoquinoline ring system and its appended substituents are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes located in the liver and the intestinal wall. Key metabolic transformations include hydroxylation and the formation of N-oxides[2].

  • Suboptimal Membrane Permeability: Although the core scaffold possesses a degree of lipophilicity, extensive substitutions or the inclusion of polar functional groups can impede passive diffusion across the intestinal epithelium. Moreover, certain derivatives may act as substrates for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, thereby reducing net absorption[3].

A robust optimization strategy necessitates a multi-parameter approach, skillfully balancing enhancements in solubility and metabolic stability without detrimentally affecting membrane permeability and the primary pharmacological potency.

Q2: How should I interpret my preliminary in vitro ADME data?

A2: Your initial ADME (Absorption, Distribution, Metabolism, Excretion) data provides a crucial first look at your compound's potential for successful development. Below is a general framework for the interpretation of key assays for an this compound derivative:

Parameter Assay Favorable Outcome Potential Issue & Subsequent Actions
Solubility Kinetic or Thermodynamic Solubility> 50 µMLow Solubility: Signals a risk of dissolution-limited absorption. Next Steps: Explore formulation strategies or medicinal chemistry modifications to enhance solubility[4][5]. Refer to Troubleshooting Section 2.1.
Permeability PAMPA (Papp)> 10 x 10-6 cm/sLow Permeability: Suggests that absorption may be constrained by the ability to traverse the gut wall. Next Steps: Evaluate in a Caco-2 assay to investigate active efflux. Consider medicinal chemistry efforts to adjust logP/pKa[6][7]. Refer to Troubleshooting Section 2.3.
Metabolic Stability Human Liver Microsomes (t1/2)> 30 minHigh Clearance: Indicates a high probability of significant first-pass metabolism. Next Steps: Pinpoint metabolic hotspots and implement chemical modifications to block metabolism[3]. Refer to Troubleshooting Section 2.2.

This table offers general guidance. The specific thresholds for a "favorable" result may be adjusted based on the project's objectives and the intended therapeutic dosage.

Q3: What is a pragmatic target for oral bioavailability in the early discovery phase for this scaffold?

A3: In the early stages of drug discovery, a commonly accepted target for oral bioavailability (F%) in rodent models (mouse or rat) is greater than 20-30% . Attaining this level provides a strong indication that the compound possesses a solid foundation for optimization into a clinical candidate with acceptable pharmacokinetic characteristics. For instance, the optimization of a related naphthyridinone-based PARP inhibitor resulted in a preclinical candidate with good oral bioavailability[3]. It is vital to recognize that oral bioavailability is a composite endpoint. A compound with moderate absorption but low metabolic clearance can exhibit higher bioavailability than a highly permeable compound that undergoes extensive metabolism. Consequently, a holistic assessment of the entire ADME profile is essential for making well-informed decisions.

Troubleshooting Guide: Experimental Assays

Issue 1: Low Aqueous Solubility

A: This is a frequent and vexing problem, especially with planar, hydrophobic molecules such as many isoquinoline-4-carboxamides.

Causality: The compound is readily soluble in the 100% DMSO stock solution but "crashes out" when the solvent environment is abruptly shifted to a predominantly aqueous medium. This phenomenon can lead to inaccurate and highly variable results in your in vitro assays.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Strive to keep the final concentration of DMSO in your assay as low as feasible, typically at or below 0.5%.

  • Conduct a Kinetic Solubility Assay: This experiment will precisely determine the concentration at which your compound starts to precipitate in your specific buffer system (see Protocol 1). This value represents the upper concentration limit for your in vitro assays.

  • Employ a Co-solvent: In certain instances, the addition of a small percentage of a co-solvent such as PEG 400 or ethanol to the aqueous buffer can enhance solubility. It is imperative, however, to first validate that the co-solvent does not interfere with the assay itself.

  • pH Adjustment: Given that the isoquinoline nucleus is weakly basic (pKa ≈ 5.14)[8], evaluating solubility at a slightly acidic pH could prove advantageous.

Figure 1. Troubleshooting workflow for compound precipitation.

A: For oral dosing in preclinical rodent studies, employing a suitable formulation is often essential to maintain the compound in solution or suspension, thereby facilitating its absorption.

Causality: Poor aqueous solubility will result in very low and inconsistent absorption if the compound is administered as a simple suspension in water. A well-chosen formulation vehicle enhances wetting and dissolution within the gastrointestinal tract.

Recommended Formulations:

Formulation Type Example Composition Ideal For Key Considerations
Solution 10% DMSO, 40% PEG 400, 50% WaterCompounds with moderate solubility.Straightforward to prepare, but high concentrations of organic solvents may lead to tolerability issues.
Co-solvent System 20% Solutol HS 15, 80% WaterEnhancing the solubility of lipophilic drugs.Solutol can improve dissolution rates and inhibit precipitation in the GI tract.
Suspension 0.5% Methylcellulose (or CMC) in WaterFor compounds that cannot be solubilized at the required dose.The particle size of the active pharmaceutical ingredient is critical. Micronization may be required.
Lipid-Based (SEDDS) Oil (e.g., Miglyol 812), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol)Poorly soluble, lipophilic compounds (high logP).Can markedly improve absorption by presenting the drug in a solubilized form and engaging lipid absorption pathways[9].

Initial Approach: A suspension in 0.5% methylcellulose is a standard and logical starting point. If systemic exposure remains insufficient, advancing to a co-solvent or a lipid-based system is a rational progression[4][5][10].

Issue 2: High Metabolic Clearance

A: Rapid clearance in liver microsomes is a strong indicator of metabolism by CYP enzymes. For the isoquinoline scaffold, several metabolic pathways are well-established.

Causality: CYP enzymes, predominantly found in the liver, function to introduce polar groups onto xenobiotics, which facilitates their excretion. Unsubstituted or electronically activated positions on aromatic rings are frequent sites of oxidation.

Probable Metabolic Hotspots:

  • Aromatic Hydroxylation: The benzene portion of the isoquinoline ring is prone to hydroxylation, especially at positions that are sterically accessible. Studies on isoquinoline itself have identified metabolism to 1-, 4-, and 5-hydroxyisoquinoline[2].

  • N-Oxidation: The nitrogen atom within the isoquinoline ring can be oxidized to an N-oxide, another prevalent metabolic route for nitrogen-containing heterocycles[2].

  • Metabolism of Substituents: Alkyl groups attached to the core, particularly at the terminus of a chain or on a nitrogen atom, are susceptible to oxidation or dealkylation.

Figure 2. Likely metabolic hotspots on the this compound scaffold.

A: Enhancing metabolic stability is a critical aspect of lead optimization and typically involves an iterative medicinal chemistry effort.

Strategy: The core strategy is to first identify the site(s) of metabolism, often referred to as "soft spots," and then introduce structural modifications at or near these positions to hinder the metabolic enzymes.

Workflow:

  • Metabolite Identification: This is the most crucial initial step. Incubate your compound with liver microsomes and utilize LC-MS/MS to elucidate the structures of the major metabolites.

  • Structure-Metabolism Relationship (SMR) Guided Design:

    • Metabolic Blocking with Fluorine: If aromatic hydroxylation is confirmed, introducing a fluorine atom at that position can effectively block metabolism due to the high strength of the C-F bond.

    • Introduction of Steric Hindrance: Placing a bulky group (e.g., a t-butyl group) in proximity to the metabolic hotspot can sterically shield it from the active site of the CYP enzyme.

    • Modulation of Electronics: Replacing an electron-rich aromatic ring with an electron-deficient one (e.g., incorporating a pyridine ring) can deactivate it towards oxidative metabolism.

    • Illustrative Example: In the optimization of a related isoquinolinone-based PARP inhibitor, constraining a flexible linear linker into a more rigid cyclopentene ring led to improved pharmacokinetic properties[3].

Figure 3. Workflow for improving metabolic stability.
Issue 3: Poor Membrane Permeability

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) serves as a high-throughput screen that models passive diffusion. Low permeability in this assay is a significant red flag, suggesting your compound may face absorption challenges.

Causality: PAMPA quantifies a compound's ability to diffuse from an aqueous donor compartment, across an artificial lipid membrane, and into an aqueous acceptor compartment. A low apparent permeability coefficient (Papp) suggests either low lipophilicity (the compound has a strong preference for the aqueous phase) or excessively high lipophilicity (the compound becomes sequestered within the lipid membrane and fails to partition into the acceptor phase).

Interpretation of PAMPA Results:

Papp Value (x 10-6 cm/s) Permeability Class Interpretation & Action
< 1LowHighly likely to have poor oral absorption. Substantial optimization is required.
1 - 10ModerateMay present absorption challenges. Further investigation is strongly recommended.
> 10HighPassive permeability is unlikely to be a significant barrier to absorption[7].

Next Steps:

  • Review Physicochemical Properties: Correlate the PAMPA outcome with your compound's calculated or measured logP and polar surface area (PSA). A high PSA (>140 Ų) or extreme logP values (either very low or very high) can often account for poor passive permeability.

  • Advance to a Caco-2 Assay: PAMPA exclusively measures passive diffusion and does not capture active transport or efflux phenomena. A Caco-2 assay is the logical next step to explore these possibilities. A strong correlation between PAMPA data and in vivo oral bioavailability has been demonstrated, underscoring its value in ranking compounds for further studies[7][11].

A: A high efflux ratio in a bidirectional Caco-2 assay is a classic indication that your compound is a substrate of an active efflux transporter, with P-glycoprotein (P-gp) being the most common culprit.

Causality: Caco-2 cells, which are derived from human colon adenocarcinoma, express a variety of transporters, including P-gp, on their apical (lumen-facing) surface. P-gp functions as a biological pump, actively transporting substrates from within the cell back into the intestinal lumen. This action reduces the net amount of drug that is absorbed into the systemic circulation. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A ratio greater than 2 is a widely accepted threshold for identifying efflux substrates.

Troubleshooting & Mitigation Strategies:

  • Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or quinidine. A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that your compound is indeed a P-gp substrate.

  • Medicinal Chemistry Approaches:

    • Minimize P-gp Recognition: This is a challenging yet frequent objective in medicinal chemistry. Strategies include masking hydrogen bond donors, reducing the number of aromatic rings, or altering the molecule's overall shape and charge distribution to disrupt its interaction with the transporter.

    • Enhance Passive Permeability: In some cases, if a compound's passive permeability can be made sufficiently high, it can effectively "overwhelm" the efflux machinery, resulting in an acceptable net absorption. This can be accomplished by judiciously increasing lipophilicity without introducing new P-gp recognition motifs.

    • Saturate the Transporter: While it is possible that a high therapeutic dose could saturate the P-gp transporters in the gut, allowing for adequate absorption, this is generally not considered a desirable characteristic for a new drug candidate due to the potential for variability and drug-drug interactions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, create a serial dilution of the stock solution in DMSO.

  • Transfer a small, precise volume (e.g., 2 µL) of each DMSO solution to a 96-well plate pre-filled with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Ensure the final DMSO concentration remains constant and low (e.g., 1%).

  • Seal the plate and agitate on a plate shaker at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter at a suitable wavelength.

  • The kinetic solubility is defined as the highest concentration that does not exhibit a significant increase in turbidity relative to the buffer-only control wells.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
  • Prepare an incubation mixture containing HLM (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in a phosphate buffer (100 mM, pH 7.4).

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to equilibrate.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Immediately quench the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile that contains a suitable internal standard.

  • Centrifuge the samples at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculate the half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time and determining the slope of the linear regression.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane).

  • Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in a 96-well donor plate, ensuring the entire filter is coated.

  • Add the test compound, dissolved in a buffer simulating the upper intestine (e.g., pH 6.5), to the wells of the donor plate.

  • Fill the wells of a 96-well acceptor plate with a buffer representing physiological conditions (e.g., pH 7.4).

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate, ensuring the coated filters are in direct contact with the acceptor buffer.

  • Incubate the plate assembly for a predetermined period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Following incubation, determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (mass balance), using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate mathematical formula, taking into account the surface area of the filter and the incubation time.

References

[A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs will be provided here.]

Sources

resolving peak broadening in HPLC analysis of isoquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A-Level-Up Guide for Resolving Peak Broadening in HPLC

Frequently Asked Questions (FAQs): Quick Solutions

Q1: My isoquinoline-4-carboxamide peak is broad and tailing. What is the most common cause?

A1: The most frequent culprit is secondary interactions between the basic this compound molecule and acidic silanol groups on the surface of conventional silica-based HPLC columns.[1][2][3] These interactions lead to peak tailing.[1][4] Consider lowering the mobile phase pH or using a modern, high-purity, end-capped column to minimize these effects.[5][6]

Q2: Could my sample concentration be the issue?

A2: Yes, injecting too much sample (mass overload) can saturate the stationary phase, leading to broadened, often "shark-fin" shaped peaks.[7][8][9] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely experiencing mass overload.[6]

Q3: I'm seeing broad peaks for all my analytes, not just this compound. What should I investigate first?

A3: When all peaks are broad, the problem is likely systemic. The primary suspect is often extra-column volume, which refers to the volume within your HPLC system outside of the column itself (e.g., tubing, fittings, detector cell).[10][11][12] This issue is particularly pronounced in UHPLC systems.[12][13] Check for loose fittings and use tubing with the smallest appropriate internal diameter to minimize this effect.[3][10]

Q4: Can the mobile phase composition contribute to peak broadening?

A4: Absolutely. An incorrect mobile phase pH can lead to poor peak shape, especially for ionizable compounds like this compound.[14] It is generally recommended to maintain a mobile phase pH at least 2 units away from the analyte's pKa. Additionally, ensure your mobile phase is well-mixed and properly degassed to prevent baseline instability and pressure fluctuations that can indirectly affect peak shape.[15]

In-Depth Troubleshooting Guides

Issue 1: Peak Tailing Due to Secondary Silanol Interactions

This compound, being a basic compound, is prone to strong secondary interactions with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[1][16] This results in a portion of the analyte molecules being retained longer than the main band, leading to asymmetric peak tailing.[1][4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Protocol: Mobile Phase Optimization

  • Lowering pH: Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer like phosphate or formate.[17] At this low pH, the majority of silanol groups are protonated and less likely to interact with the protonated basic analyte.[1][17]

  • Adding a Competing Base: If lowering the pH is insufficient or not feasible, add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 5-20 mM.[17] TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound.[17]

  • Column Selection: If mobile phase optimization does not resolve the issue, switching to a modern "Type B" high-purity silica column with extensive end-capping is highly recommended.[5] These columns have a significantly lower concentration of accessible silanol groups.[5]

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of silanol groups, reducing secondary interactions.[5][17]
Mobile Phase Additive 5-20 mM Triethylamine (TEA)Acts as a competing base, blocking active silanol sites.[17]
Column Type High-purity, end-capped "Type B" silicaMinimizes the number of available silanol groups for interaction.[5]
Issue 2: Peak Broadening Due to Metal Chelation

Isoquinoline alkaloids have been shown to interact with and chelate metal ions.[18] Trace metal contaminants within the silica matrix of the HPLC column or from stainless-steel components of the HPLC system (like frits) can act as active sites.[4][5] this compound can chelate with these metal ions, leading to secondary retention and peak broadening.[4][19]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting metal chelation effects.

Step-by-Step Protocol: Diagnosing and Mitigating Metal Chelation

  • Introduce a Chelating Agent: Add a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1-0.5 mM).[20] EDTA will bind to free metal ions in the system, preventing them from interacting with your analyte.

  • Evaluate Peak Shape: If the peak shape of this compound improves significantly after the addition of EDTA, it strongly suggests that metal chelation is a contributing factor.

  • Use Bio-Inert Components: For long-term, robust analysis, consider using HPLC systems and columns designed to be "bio-inert" or "metal-free." These systems often utilize materials like PEEK or have titanium components with inert coatings to minimize exposed metal surfaces.[19]

Issue 3: Systemic Peak Broadening from Extra-Column Volume

Extra-column volume (VEC) is the total volume of the flow path outside of the analytical column, including the injector, connecting tubing, and detector flow cell.[10][13] This volume acts as a mixing chamber, causing the chromatographic band to broaden before it even reaches the detector.[10][11] This effect is particularly detrimental for early-eluting peaks and in high-efficiency systems like UHPLC.[10][12]

Troubleshooting Workflow:

Caption: Workflow for minimizing extra-column volume.

Step-by-Step Protocol: Minimizing Extra-Column Volume

  • Tubing Audit: Minimize the length of all connecting tubing, especially between the column and the detector. Use tubing with a smaller internal diameter (e.g., 0.125 mm or less) where possible, but be mindful of the potential for increased backpressure.[21]

  • Proper Fittings: Ensure all fittings are correctly installed. A small gap between the tubing and the column end-fitting can create a significant void, leading to peak distortion.[11]

  • Detector Cell Volume: If your system allows, consider using a detector flow cell with a smaller internal volume. This is particularly important when using columns with smaller internal diameters (e.g., 2.1 mm).[10]

ComponentRecommendationRationale
Connecting Tubing Shortest possible length, <0.13 mm IDReduces the volume in which the peak can disperse.[21]
Fittings Ensure zero dead volume connectionsPrevents mixing chambers that cause broadening.[11]
Detector Flow Cell Use smallest appropriate volumeMinimizes the final point of dispersion before detection.[10]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2005). Extracolumn Effects. LCGC North America, 23(3), 268-273. Retrieved from [Link]

  • Topper, S. L. (2011). Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. D-Scholarship@Pitt. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • ACE. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. Retrieved from [Link]

  • Dickie, A. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Lab Manager. Retrieved from [Link]

  • Shiseido. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173–187. Retrieved from [Link]

  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • Advanced Chromatography Technologies Ltd. (2018, May 23). How to Determine Extra Column Dispersion and Extra Column Volume. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Quora. (2020, March 30). What causes peak broadening in HPLC?. Retrieved from [Link]

  • Labcompare. (2023, September 5). Mastering Chromatography, One Peak at a Time. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?. Retrieved from [Link]

  • ALWSCI. (2025). What To Do When Chromatographic Peaks Are Wider in HPLC. Retrieved from [Link]

  • Skalicka-Woźniak, K., et al. (2008). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Journal of Chromatographic Science, 46(7), 596-600. Retrieved from [Link]

  • ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis?. Retrieved from [Link]

  • Lee, S. S., et al. (2010). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1145-1155. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Shodex. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Křenková, A., et al. (2022). Interactions of Isoquinoline Alkaloids with Transition Metals Iron and Copper. Molecules, 27(19), 6516. Retrieved from [Link]

  • Deacon, M. (1997). Metal Chelation in Separation Science. DORAS | DCU Research Repository. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Grzegorczyk-Karolak, I., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. BioMed Research International, 2014, 894580. Retrieved from [Link]

Sources

minimizing side reactions in the synthesis of isoquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Isoquinoline-4-carboxamide

A Senior Application Scientist's Guide to Minimizing Side Reactions and Optimizing Yields

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this compound and its derivatives. Isoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] However, their synthesis can be challenging, often plagued by side reactions that complicate purification and reduce overall yield.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My primary cyclization reaction is showing low conversion to the desired dihydroisoquinolinone precursor. What are the likely causes and how can I fix it?

Answer: Low conversion in the initial ring-forming step is a common hurdle. The causes can generally be traced back to reagent activity, reaction conditions, or substrate electronics.

  • Probable Cause A: Ineffective Dehydrating Agent.

    • Explanation: Many isoquinoline syntheses, such as the Bischler-Napieralski reaction, rely on a strong dehydrating agent (a Lewis acid) like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to activate the amide carbonyl for cyclization.[1][3][4] If these reagents have degraded due to moisture, they will be ineffective.

    • Solution:

      • Use a freshly opened bottle of the dehydrating agent or distill it before use.

      • For particularly stubborn substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[4][5]

      • Consider alternative activating agents like trifluoromethanesulfonic anhydride (Tf₂O) or polyphosphoric acid (PPA), which can be effective under different conditions.[4][6]

  • Probable Cause B: Unfavorable Electronic Effects.

    • Explanation: The key cyclization step is an intramolecular electrophilic aromatic substitution.[4][5] Electron-donating groups (EDGs) on the phenylethylamine aromatic ring will activate it, facilitating the reaction, while electron-withdrawing groups (EWGs) will deactivate it, slowing or preventing cyclization.[6][7]

    • Solution:

      • For substrates with EWGs, harsher reaction conditions (higher temperatures, stronger acids) may be necessary.[8]

      • Microwave-assisted synthesis can often drive difficult reactions to completion by providing rapid and uniform heating, leading to faster rates and potentially higher yields.[9]

  • Probable Cause C: Steric Hindrance.

    • Explanation: Bulky substituents near the reaction centers can sterically impede the intramolecular cyclization.

    • Solution: This is an inherent property of the substrate. If possible, consider a synthetic route where bulky groups are introduced after the core isoquinoline ring has been formed.

Question 2: I am observing a significant amount of a styrene-like byproduct. How can I prevent this?

Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, resulting from a retro-Ritter reaction.[3][5] This occurs when the nitrilium ion intermediate, instead of cyclizing, undergoes elimination.

  • Mechanism of Side Reaction: The nitrilium salt intermediate, which is key to the desired cyclization, is in equilibrium with starting materials. Under certain conditions, it can fragment, eliminating a stable nitrile and forming a carbocation that leads to the styrene byproduct.[3]

  • Preventative Measures:

    • Solvent Choice: A key strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile (e.g., acetonitrile if R' = Me) as the reaction solvent. This shifts the equilibrium away from the elimination pathway according to Le Châtelier's principle.[5]

    • Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate instead of a nitrilium salt, which avoids the specific pathway leading to the retro-Ritter elimination.[5]

Question 3: My final amidation step to form the C4-carboxamide is inefficient or leads to multiple products. How can I improve this?

Answer: The conversion of the C4-carboxylic acid to the C4-carboxamide requires efficient activation of the carboxyl group. Incomplete activation or harsh conditions can lead to side reactions.

  • Probable Cause A: Poor Carboxylic Acid Activation.

    • Explanation: The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures, which can cause degradation. A coupling agent is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group.

    • Solution:

      • Use a reliable peptide coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective activating agent for forming amide bonds, often providing clean reactions and high yields.[10]

      • Ensure anhydrous conditions, as water will hydrolyze the activated intermediate and the coupling agent itself.

      • Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and facilitate the process.

  • Probable Cause B: Epimerization or Racemization.

    • Explanation: If the C4 position is a stereocenter, the conditions of the coupling reaction (particularly the base and temperature) can potentially lead to epimerization.

    • Solution:

      • Use mild conditions: perform the reaction at 0 °C to room temperature.

      • Choose a base and coupling agent combination known to minimize racemization, such as HATU or COMU.

Question 4: My purified product is colorless initially but turns yellow or brown upon storage. What is causing this degradation?

Answer: The discoloration of nitrogen heterocycles upon storage is often due to slow oxidation or polymerization.[11][12][13]

  • Probable Cause: Air Oxidation.

    • Explanation: Dihydroisoquinoline intermediates and even the final aromatic products can be susceptible to air oxidation over time, leading to the formation of colored impurities.[11]

    • Solution:

      • Inert Storage: Store the purified compound under an inert atmosphere (nitrogen or argon).

      • Cold and Dark: Store vials in a freezer or refrigerator, protected from light.

      • High Purity: Ensure the product is highly pure before storage. Residual acidic or basic impurities can sometimes catalyze degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Which general synthetic strategy is recommended for preparing substituted isoquinoline-4-carboxamides?

    • While classical methods like Bischler-Napieralski are excellent for the isoquinoline core, they do not directly install functionality at the C4 position. A highly effective modern approach is a multi-component reaction, such as the Castagnoli-Cushman reaction, using a homophthalic anhydride, an amine, and a formaldehyde equivalent.[10][14] This method directly builds the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid core, which is an ideal precursor for the target carboxamide.

  • Q2: How do I remove the C1-oxo group to get the fully aromatic this compound?

    • The 1-oxo group on the dihydroisoquinoline core is a lactam. It can be removed through a two-step reduction/aromatization sequence. First, the lactam can be reduced to the corresponding amine using a strong reducing agent like LiAlH₄. The resulting tetrahydroisoquinoline can then be aromatized to the isoquinoline using an oxidizing agent like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor.

  • Q3: What are the best analytical methods for monitoring reaction progress and assessing purity?

    • Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of the reaction's progress.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the final purity of the compound and quantifying impurities.[11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the desired product's molecular weight and helps in identifying byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the final product and key intermediates.

Section 3: Key Experimental Protocols

The following protocols are based on established literature methods for synthesizing a 1-oxo-3,4-dihydrothis compound scaffold, which is a versatile precursor.[10][14]

Protocol 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid via Modified Castagnoli-Cushman Reaction

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add homophthalic anhydride (1.0 eq).

  • Solvent: Add a suitable solvent such as toluene or dioxane.

  • Reagents: Add the primary amine (1.1 eq) and 1,3,5-trioxane (a solid source of formaldehyde, 1.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid and wash with a cold, non-polar solvent (e.g., hexanes or diethyl ether). If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or crystallization.

Protocol 2: Amide Coupling to form this compound

  • Setup: In a flame-dried flask under N₂, dissolve the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Amine Addition: Add the desired amine for the carboxamide (1.1 eq).

  • Base: Add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add the coupling agent, HATU (1.2 eq), portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final this compound.

Section 4: Visual Guides & Workflows

Diagram 1: Synthetic Pathway Overview

The following diagram illustrates a robust pathway for the synthesis of the target scaffold.

SynthesisPathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Amidation Start Homophthalic Anhydride + Primary Amine + Formaldehyde Source Intermediate 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic Acid Start->Intermediate Castagnoli-Cushman Reaction FinalProduct Target 1-Oxo-3,4-dihydro- This compound Intermediate->FinalProduct Amide Coupling (HATU, DIPEA) Amine Desired Amine (R₂NH₂) Amine->FinalProduct

Caption: A robust two-step synthesis of the target carboxamide.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence for diagnosing and solving issues related to low product yield.

TroubleshootingWorkflow decision decision solution solution Start Problem: Low Yield of Cyclized Product Check_TLC Analyze TLC/LC-MS of Crude Mixture Start->Check_TLC Is_SM_Present Significant Starting Material Remaining? Check_TLC->Is_SM_Present Cause_Incomplete Cause: Incomplete Reaction Is_SM_Present->Cause_Incomplete Yes Is_Byproduct_Present Major Byproduct Observed? Is_SM_Present->Is_Byproduct_Present No Sol_Incomplete1 Solution 1: Check Reagent Quality (e.g., use fresh POCl₃) Cause_Incomplete->Sol_Incomplete1 Sol_Incomplete2 Solution 2: Increase Temperature or Reaction Time (Consider MW) Cause_Incomplete->Sol_Incomplete2 Cause_SideRxn Cause: Side Reaction (e.g., Retro-Ritter) Is_Byproduct_Present->Cause_SideRxn Yes Cause_Decomp Cause: Product Decomposition Is_Byproduct_Present->Cause_Decomp No Sol_SideRxn Solution: Change Conditions (e.g., use nitrile solvent) Cause_SideRxn->Sol_SideRxn Sol_Decomp Solution: Use Milder Conditions (Lower temp, inert atmosphere) Cause_Decomp->Sol_Decomp

Caption: A logical guide for troubleshooting low reaction yields.

References

  • Isoquinoline Impurities. Veeprho. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bobbitt reaction. Grokipedia. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journals. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. National Institutes of Health (NIH). [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health (NIH). [Link]

  • Synthesis of 1-oxothis compound 11. ResearchGate. [Link]

  • Isoquinoline synthesis. Química Organica.org. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health (NIH). [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]

  • Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Purification of isoquinoline.
  • Method for purifying isoquinoline from crude product of coal tar.
  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis for Novel PARP Inhibitors: Isoquinoline-4-Carboxamide Derivatives Versus Olaparib

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has set a clinical benchmark. However, the quest for next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. This guide provides an in-depth, objective comparison of a promising novel class of PARP inhibitors, the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, with the established competitor, Olaparib.

Introduction to the Contenders

Olaparib: A potent inhibitor of both PARP1 and PARP2, Olaparib is a cornerstone in the treatment of BRCA-mutated ovarian, breast, prostate, and pancreatic cancers.[1][2] Its mechanism of action is rooted in the concept of synthetic lethality. In cells with deficient homologous recombination (HR) repair due to BRCA mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during replication, ultimately resulting in cell death.[2][3] Beyond catalytic inhibition, Olaparib's efficacy is also attributed to its ability to "trap" PARP enzymes on DNA, converting a repairable lesion into a cytotoxic complex.[4]

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides: This novel class of compounds has been designed as druglike inhibitors of PARP.[5][6] A lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (hereafter referred to as "Lead Isoquinoline Compound"), has demonstrated promising preclinical data, positioning it as a potential next-generation PARP inhibitor.[5][6] This guide will focus on a direct comparison of this lead compound with Olaparib.

Mechanism of Action: A Shared Strategy with Nuanced Differences

Both Olaparib and the Lead Isoquinoline Compound function as competitive inhibitors at the NAD+ binding site of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains and hindering the recruitment of DNA repair proteins to sites of single-strand breaks.[3][7] This shared mechanism underpins their synthetic lethal interaction with HR-deficient cancer cells.

A critical aspect of PARP inhibitor efficacy is the concept of "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to stalled replication forks and cytotoxic DSBs.[4] The trapping potency of different PARP inhibitors can vary and does not always correlate directly with their catalytic inhibitory activity. While the PARP trapping potential of the Lead Isoquinoline Compound has not been explicitly reported, its structural similarity to other PARP inhibitors suggests it likely shares this mechanism. For Olaparib, PARP trapping is a well-established and significant contributor to its clinical efficacy.[4]

cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-Mediated Repair cluster_2 Inhibitor Action cluster_3 Cellular Outcomes SSB SSB Occurs PARP1 PARP1 Binds to SSB SSB->PARP1 PARylation PARP1 Catalyzes PARylation PARP1->PARylation Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins Replication_Fork_Collapse Replication Fork Collapse SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair Inhibitor Isoquinoline-4-carboxamide or Olaparib Catalytic_Inhibition Catalytic Inhibition Inhibitor->Catalytic_Inhibition Blocks NAD+ binding PARP_Trapping PARP Trapping Inhibitor->PARP_Trapping Stabilizes PARP-DNA complex Catalytic_Inhibition->PARylation PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Synthetic_Lethality Synthetic Lethality (in HR-deficient cells) DSB_Formation->Synthetic_Lethality Cell_Death Apoptosis Synthetic_Lethality->Cell_Death

Figure 1. Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Comparative Efficacy: In Vitro and In Vivo Analysis

A direct comparison of the inhibitory activity and preclinical efficacy is essential for evaluating the potential of the Lead Isoquinoline Compound relative to Olaparib.

In Vitro Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 provides a direct measure of a compound's potency at the enzymatic level.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/PARP2)
Lead Isoquinoline Compound 22.0 ± 1.54.0 ± 0.55.5
Olaparib 2.8 ± 0.30.7 ± 0.24.0
Data sourced from a comparative study.[5][6]

Interpretation:

  • Olaparib demonstrates greater potency against both PARP1 and PARP2 in enzymatic assays.[5][6]

  • The Lead Isoquinoline Compound exhibits a higher selectivity for PARP2 over PARP1.[5][6] The clinical implications of this selectivity profile warrant further investigation, as both PARP1 and PARP2 are involved in DNA repair.

In Vivo Efficacy

Olaparib: Extensive preclinical studies have demonstrated the in vivo efficacy of Olaparib in various xenograft models of BRCA-mutated cancers. For instance, in a BRCA2 germline-mutated ovarian cancer patient-derived xenograft model, Olaparib monotherapy significantly inhibited tumor growth.[2] In a gastric cancer xenograft model, Olaparib treatment at 50 mg/kg daily for 28 days resulted in significant tumor growth inhibition.[8] Clinical trial data further substantiates its efficacy, with the SOLO-1 trial showing that maintenance Olaparib significantly prolonged progression-free survival in patients with newly diagnosed advanced ovarian cancer and a BRCA mutation.[1][9][10]

Lead Isoquinoline Compound: As of the latest available data, in vivo efficacy studies for the Lead Isoquinoline Compound have not been publicly reported. The primary research highlights its promising in vitro profile and favorable ADME characteristics, noting that further preclinical investigation is warranted.[5][6] The absence of in vivo data is a current limitation in providing a direct comparative assessment of its anti-tumor activity in a biological system.

Experimental Methodologies: A Closer Look

To ensure scientific rigor, it is crucial to understand the experimental protocols used to generate the comparative data.

In Vitro PARP1/PARP2 Inhibition Assay

This assay quantifies the enzymatic activity of PARP1 and PARP2 in the presence of an inhibitor.

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection Reagents Recombinant PARP1/PARP2 Histones Activated DNA NAD+ Incubation Incubate Reagents and Inhibitor Reagents->Incubation Inhibitor_Prep Serial Dilution of Lead Isoquinoline Compound and Olaparib Inhibitor_Prep->Incubation PARylation_Reaction PARylation of Histones Incubation->PARylation_Reaction Detection_Reagent Add Detection Reagent (e.g., anti-PAR antibody) PARylation_Reaction->Detection_Reagent Signal_Measurement Measure Signal (e.g., colorimetric, fluorescent) Detection_Reagent->Signal_Measurement IC50_Calculation Calculate IC50 Values Signal_Measurement->IC50_Calculation

Figure 2. General workflow for an in vitro PARP enzymatic inhibition assay.

Protocol Outline:

  • Plate Preparation: Coat a 96-well plate with histones.

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, NAD+, and the respective PARP enzyme (PARP1 or PARP2).

  • Inhibitor Addition: Add serially diluted concentrations of the test compounds (Lead Isoquinoline Compound and Olaparib) to the wells.

  • Initiation and Incubation: Add the PARP reaction mixture to the wells to initiate the PARylation reaction and incubate.

  • Detection: After incubation, add a primary antibody that recognizes the PAR polymer, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Signal Measurement: Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

  • Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

Cellular PARP Inhibition and Target Engagement

Confirming that a compound engages its target within a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7]

CETSA Principle: Ligand binding to a protein increases its thermal stability. CETSA measures the extent of this stabilization upon drug treatment in intact cells.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Quantification Cell_Culture Culture Cancer Cells (e.g., MDA-MB-231) Drug_Treatment Treat cells with Inhibitor or Vehicle Cell_Culture->Drug_Treatment Heat_Shock Heat cells across a temperature gradient Drug_Treatment->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Western_Blot Quantify soluble PARP1 by Western Blot Centrifugation->Western_Blot Melt_Curve Generate Thermal Melt Curve Western_Blot->Melt_Curve

Figure 3. Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Pharmacokinetic and ADME Profile Comparison

A favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for the successful development of a drug candidate. The Lead Isoquinoline Compound has been specifically designed to possess druglike properties.[5][6]

ParameterLead Isoquinoline CompoundOlaparibFavorable Profile
Molecular Weight ( g/mol ) 422.5434.5Lower is generally better
Human Liver Microsomal Stability (% remaining after 30 min) 98.781.3Higher indicates lower metabolism
Human Plasma Stability (% remaining after 60 min) 99.899.7High stability is desirable
Human Plasma Protein Binding (%) 94.694.9Moderate binding is often optimal
Data sourced from a comparative study.[5][6]

Interpretation:

  • The Lead Isoquinoline Compound demonstrates superior stability in human liver microsomes compared to Olaparib, suggesting a potentially lower rate of hepatic metabolism and a longer half-life in vivo.[5][6]

  • Both compounds exhibit high stability in human plasma and comparable levels of plasma protein binding.[5][6]

  • The lower molecular weight of the Lead Isoquinoline Compound may also contribute to more favorable pharmacokinetic properties.[5][6]

Conclusion and Future Directions

This comparative guide highlights the potential of the 1-oxo-3,4-dihydrothis compound scaffold as a source of novel PARP inhibitors. The Lead Isoquinoline Compound, while less potent than Olaparib in direct enzymatic inhibition, displays a favorable selectivity profile and, most notably, a significantly improved metabolic stability profile.[5][6] These characteristics suggest that this novel class of inhibitors could offer advantages in terms of dosing regimens and reduced drug-drug interactions.

The critical next step in the evaluation of the Lead Isoquinoline Compound is the generation of robust in vivo efficacy data in relevant preclinical cancer models, particularly those with BRCA mutations. Such studies will be essential to determine if the promising in vitro and ADME properties translate into superior anti-tumor activity and an improved therapeutic window compared to Olaparib. Further investigation into its PARP trapping potential will also provide a more complete picture of its mechanism of action and clinical potential.

For researchers and drug development professionals, the 1-oxo-3,4-dihydrothis compound series represents a compelling area for further investigation in the pursuit of next-generation PARP inhibitors that may overcome some of the limitations of existing therapies.

References

  • Al-Aali, Z., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]

  • DiSilvestro, P., et al. (2022). Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial. Journal of Clinical Oncology, 40(31), 3687-3694. [Link]

  • Rottenberg, S., et al. (2011). Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. Clinical Cancer Research, 17(4), 783-791. [Link]

  • Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120574119. [Link]

  • AstraZeneca. (2022). LYNPARZA SOLO-1 Trial: Efficacy in Ovarian Cancer | For HCPs. [Link]

  • Rottenberg, S., et al. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. AACR Journals. [Link]

  • The ASCO Post. (2022). SOLO-1: Seven-Year Follow-up Data Confirm Maintenance Olaparib Benefit in Ovarian Cancer. [Link]

  • Taylor & Francis Online. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • Figshare. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]

  • Zhang, Y., et al. (2018). PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. Cancer Medicine, 7(10), 4876-4886. [Link]

  • ResearchGate. (2017). Olaparib significantly inhibits tumor growth in a xenograft model of SNU-601 human gastric cancer. [Link]

  • ClinicalTrials.gov. (2025). Olaparib Maintenance Monotherapy in Patients With BRCA Mutated Ovarian Cancer Following First Line Platinum Based Chemotherapy. (SOLO-1). [Link]

  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • Vasilev, D. S., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1869-1881. [Link]

  • Papachristou, E. K., et al. (2021). The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment. Cancers, 13(15), 3871. [Link]

  • ResearchGate. (2016). Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents. [Link]

  • The ASCO Post. (2022). First-Line Maintenance With Olaparib Improved Overall Survival in Subsets of Patients With Advanced Ovarian Cancer in Two Phase III Trials. [Link]

  • Pilié, P. G., et al. (2023). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. International Journal of Molecular Sciences, 24(7), 6432. [Link]

  • Li, M., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(19), 6835. [Link]

  • Cancer Research UK. (2025). Partnering olaparib with chemotherapy helps treat BRCA breast cancers. [Link]

  • ResearchGate. (2021). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. [Link]

  • Wind, T. T., et al. (2025). PARP inhibitor-induced anti-tumour chemokine response is suppressed by dipeptidyl peptidase 4 (DPP4) in ovarian cancer. British Journal of Cancer. [Link]

  • ResearchGate. (2024). (PDF) Combination of Resveratrol and PARP inhibitor Olaparib efficiently deregulates homologous recombination repair pathway in breast cancer cells through inhibition of TIP60-mediated chromatin relaxation. [Link]

  • ResearchGate. (2021). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. [Link]

  • Stolzenburg, L. R., et al. (2022). Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. Oncotarget, 13, 1-12. [Link]

  • Stolzenburg, L. R., et al. (2022). Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. Oncotarget, 13, 1-12. [Link]

Sources

The Isoquinoline-4-Carboxamide Scaffold: A Comparative Guide to Kinase Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides an ideal platform for the strategic placement of pharmacophoric features, enabling potent and selective interactions with a diverse range of biological targets.[3] Within the vast human kinome, numerous isoquinoline-based molecules have emerged as potent inhibitors, demonstrating significant therapeutic potential, particularly in oncology.[4] This guide provides an in-depth technical comparison of the cross-reactivity profiles of isoquinoline-4-carboxamide derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their pursuit of novel kinase inhibitors.

The Criticality of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation presents a significant challenge in the development of selective kinase inhibitors.[5] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling against a panel of kinases is an indispensable step in the characterization of any new inhibitor.[6] Understanding the selectivity profile of a compound not only elucidates its potential for side effects but also can unveil novel therapeutic applications.

Featured Scaffold: Pyrazolo[3,4-g]isoquinoline Derivatives

While the parent this compound is a foundational structure, this guide will focus on a series of more complex and biologically evaluated derivatives: pyrazolo[3,4-g]isoquinolines . Recent studies have synthesized and characterized these compounds, providing valuable insights into their kinase inhibitory potency and selectivity.[1][7] These derivatives incorporate a pyrazole ring fused to the isoquinoline core, a modification that has been shown to significantly influence kinase binding and selectivity.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50 values) of two representative pyrazolo[3,4-g]isoquinoline derivatives, designated here as Compound 1b and Compound 1c , against a panel of eight serine/threonine kinases.[1] Lower IC50 values are indicative of higher potency.

Kinase TargetCompound 1b (IC50 in nM)Compound 1c (IC50 in nM)
Haspin5766
CLK1110170
DYRK1A68165
CDK9/Cyclin T180350
GSK-3β>1000>1000
CK1ε>1000>1000
CDK5/p25>1000>1000
Pim1>1000>1000

Analysis of Selectivity:

The data reveals that both compounds exhibit potent, nanomolar inhibition against Haspin, CLK1, and DYRK1A.[1] Notably, Compound 1b demonstrates greater potency against CLK1 and DYRK1A compared to Compound 1c. Both compounds display a high degree of selectivity, with IC50 values exceeding 1000 nM for GSK-3β, CK1ε, CDK5/p25, and Pim1, suggesting minimal interaction with these kinases at therapeutic concentrations.[1] This selective profile highlights the potential of the pyrazolo[3,4-g]isoquinoline scaffold for developing targeted therapies.

Experimental Methodologies for Kinase Profiling

The determination of a compound's kinase inhibition profile is achieved through robust and validated biochemical assays. The following sections detail the typical workflows and specific protocols employed in generating the comparative data presented above.

Kinase Cross-Reactivity Profiling Workflow

The overall process of assessing the cross-reactivity of a kinase inhibitor involves a multi-step approach, from initial compound handling to data analysis and interpretation.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_data Data Analysis compound This compound Derivative stock Compound Stock Solution (in DMSO) compound->stock serial Serial Dilutions stock->serial reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) serial->reaction serial->reaction panel Kinase Panel (e.g., 8 kinases) panel->reaction detection Detection of Kinase Activity raw_data Raw Data Acquisition (e.g., luminescence, fluorescence) detection->raw_data inhibition_calc Calculation of % Inhibition raw_data->inhibition_calc ic50 IC50 Curve Fitting inhibition_calc->ic50 selectivity Selectivity Profile ic50->selectivity G cluster_inhibitor Pyrazolo[3,4-g]isoquinoline cluster_kinase Kinase ATP-Binding Pocket inhibitor Isoquinoline Core Pyrazole Ring R-group Substitutions kinase Hinge Region Hydrophobic Pockets Gatekeeper Residue inhibitor->kinase Binding & Selectivity

Caption: Key interactions determining inhibitor selectivity.

Conclusion and Future Directions

The pyrazolo[3,4-g]isoquinoline derivatives serve as a compelling example of how the this compound scaffold can be modified to achieve potent and selective kinase inhibition. The cross-reactivity data presented herein underscores the importance of comprehensive profiling to characterize the therapeutic potential and potential liabilities of novel inhibitors. Future work in this area should focus on expanding the kinase panel to provide a more complete picture of selectivity and on elucidating the precise molecular interactions through co-crystallography studies. Such efforts will undoubtedly accelerate the development of the next generation of targeted kinase inhibitors for a range of human diseases.

References

  • Bach, S., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). PubMed. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (1995). PNAS. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2012). NIH. [Link]

Sources

A Researcher's Guide to Validating High-Throughput Screening Hits for Isoquinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

High-throughput screening (HTS) has revolutionized early-stage drug discovery, enabling the rapid assessment of vast chemical libraries against biological targets. The isoquinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of targets, from parasitic enzymes to regulators of DNA repair.[1][2][3] However, the journey from a primary HTS "hit" to a validated lead compound is fraught with potential pitfalls. False positives and artifacts can derail a project, wasting valuable time and resources.[4][5][6][7]

This guide provides a comprehensive framework for researchers to rigorously validate hits emerging from HTS campaigns targeting the this compound chemical class. We will move beyond a simple checklist of assays and delve into the scientific rationale behind each validation step, empowering you to design a robust and self-validating experimental cascade.

The Imperative of a Multi-Faceted Validation Strategy

A primary HTS is merely the starting point. The initial "activity" observed can stem from a multitude of factors, many of which are unrelated to the desired specific interaction with the target of interest.[6][8] Therefore, a multi-pronged approach is essential to build confidence in a hit and justify its progression into lead optimization. Our validation workflow is designed to systematically eliminate common sources of error and build a compelling case for the on-target activity of your this compound hit.

The Validation Funnel: From Initial Hit to Confirmed Modulator

The validation process can be conceptualized as a funnel, where a large number of initial hits are subjected to a series of increasingly stringent assays to filter out undesirable compounds and enrich for true, high-quality modulators.

Validation_Funnel cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Eliminating False Positives cluster_2 Phase 3: On-Target Engagement & Mechanism cluster_3 Phase 4: Cellular Activity & Selectivity Hit_Confirmation Hit Confirmation (Dose-Response) Compound_Purity Compound Purity & Integrity (LC-MS/NMR) Hit_Confirmation->Compound_Purity SAR_Triage Preliminary SAR by Analogue Compound_Purity->SAR_Triage Assay_Interference Assay Interference (Counter-screens) SAR_Triage->Assay_Interference Non_Specific_Inhibition Non-Specific Inhibition (Detergent Titration) Assay_Interference->Non_Specific_Inhibition Redox_Activity Redox Activity Non_Specific_Inhibition->Redox_Activity Orthogonal_Assay Orthogonal Assay Redox_Activity->Orthogonal_Assay Biophysical_Binding Biophysical Binding (SPR, DSF, ITC) Orthogonal_Assay->Biophysical_Binding Cellular_Target_Engagement Cellular Target Engagement (CETSA) Biophysical_Binding->Cellular_Target_Engagement Cellular_Assay Cell-Based Functional Assay Cellular_Target_Engagement->Cellular_Assay Selectivity_Profiling Selectivity Profiling Cellular_Assay->Selectivity_Profiling Cytotoxicity Cytotoxicity Assessment Selectivity_Profiling->Cytotoxicity

Caption: The Hit Validation Funnel.

Phase 1: Hit Confirmation and Initial Triage

The first step is to confirm the activity observed in the primary screen and perform an initial assessment of the compound's integrity.[9]

Dose-Response Confirmation

Re-testing the hit compound at multiple concentrations is crucial to establish a dose-response relationship and determine its potency (e.g., IC50 or EC50). A well-behaved sigmoidal curve is the first piece of evidence that the observed activity is not random. It is advisable to perform these experiments in triplicate to ensure reproducibility.

Compound Purity and Integrity

It is essential to verify the purity and structural integrity of the hit compound. Impurities from the original library or degradation products can be responsible for the observed activity.[7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of the compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To verify the chemical structure of the this compound.

Preliminary SAR by Analogue

If commercially available, testing structurally similar analogues of the hit can provide early insights into the structure-activity relationship (SAR).[10] If closely related analogues are inactive, it increases the confidence that the observed activity is specific to the hit's chemical structure.

CompoundStructurePrimary Screen Activity (% Inhibition @ 10 µM)Confirmed IC50 (µM)
Hit Compound (IQ-4C-A) This compound derivative A85%1.2
Analogue 1 (IQ-4C-B) This compound derivative B<10%>100
Analogue 2 (IQ-4C-C) This compound derivative C75%2.5
Negative Control DMSO0%N/A

Table 1: Example Data for Hit Confirmation and Preliminary SAR.

Phase 2: Weeding Out the False Positives

A significant portion of initial HTS hits are artifacts that interfere with the assay technology rather than interacting with the biological target.[4][5][8] This phase is dedicated to identifying and eliminating these problematic compounds.

Assay Interference Counter-Screens

The specific counter-screens will depend on the primary assay format. For example, if the primary assay uses a fluorescent readout, it's crucial to test for compound auto-fluorescence.[8] If a luciferase reporter is used, a counter-screen against luciferase itself is necessary.[6][8]

Non-Specific Inhibition: The Aggregation Problem

Some compounds can form colloidal aggregates that non-specifically inhibit enzymes.[4] This can often be identified by a steep dose-response curve and sensitivity to detergents.

  • Protocol: Re-run the dose-response experiment in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100). A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.

Redox Activity

Compounds that participate in redox cycling can generate reactive oxygen species, leading to non-specific protein modification and false-positive signals, particularly in enzymatic assays.[4]

  • Protocol: A common method is the use of a redox-sensitive dye, such as Resazurin, in the presence of a reducing agent like DTT. A change in the dye's signal in the presence of the compound indicates redox activity.

Phase 3: Confirming On-Target Engagement

Once common artifacts have been ruled out, the next critical step is to demonstrate that the this compound hit directly interacts with the intended biological target.

Orthogonal Assays: A Different Perspective

An orthogonal assay measures the same biological activity as the primary assay but uses a different detection technology or principle.[11][12][13] This is a powerful method to confirm that the observed activity is not an artifact of the primary assay format. For example, if the primary assay was a fluorescence polarization-based binding assay, an orthogonal assay could be an enzyme activity assay.

Assay TypePrincipleHit Compound (IQ-4C-A) IC50 (µM)Negative Control IC50 (µM)
Primary Assay (e.g., FRET) Proximity-based fluorescence1.2>100
Orthogonal Assay (e.g., AlphaScreen) Proximity-based luminescence1.5>100

Table 2: Example Data from an Orthogonal Assay.

Biophysical Binding Assays: The Proof of Interaction

Biophysical methods provide direct evidence of binding between the compound and the target protein.[]

  • Surface Plasmon Resonance (SPR): Measures binding in real-time, providing kinetic information (kon and koff).

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Detects the stabilization of the target protein upon ligand binding.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic parameters.

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

CETSA is a powerful technique to confirm that the compound engages the target protein within the complex environment of a cell.[4] This method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Phase 4: Cellular Activity and Selectivity

The final phase of validation aims to demonstrate that the compound is active in a relevant cellular model and is selective for the intended target.

Cell-Based Functional Assays

The hit compound should be tested in a cell-based assay that reflects the biological function of the target.[15] For instance, if the target is a kinase, a cell-based assay could measure the phosphorylation of a downstream substrate.

Signaling_Pathway IQ_4C_A This compound (Hit Compound) Target_Kinase Target Kinase IQ_4C_A->Target_Kinase Inhibition Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: Hypothetical Signaling Pathway Inhibition.

Selectivity Profiling

To be a viable drug candidate, a compound should exhibit selectivity for its intended target over other related proteins. Testing the hit against a panel of related targets (e.g., other kinases in the same family) is a crucial step.

Cytotoxicity Assessment

Finally, it is important to assess the general cytotoxicity of the compound to ensure that the observed cellular activity is not simply due to cell death. Standard assays like MTT or CellTiter-Glo can be used for this purpose.

Detailed Experimental Protocols

Protocol 1: Dose-Response Confirmation using a Fluorescence-Based Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the this compound hit in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 100 nL) of the compound dilutions to a 384-well assay plate.

  • Reagent Addition: Add the assay buffer, target protein, and fluorescently labeled substrate to the wells.

  • Incubation: Incubate the plate at room temperature for the desired time.

  • Reaction Initiation: Add the co-substrate (e.g., ATP for a kinase) to initiate the reaction.

  • Detection: Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with the this compound hit or vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a target-specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization.

Conclusion

The validation of high-throughput screening hits is a rigorous, multi-step process that requires careful experimental design and a deep understanding of potential artifacts. By following a systematic and scientifically sound validation cascade, researchers can confidently identify genuine this compound modulators and lay a solid foundation for successful lead optimization and drug development programs. This guide provides a robust framework, but it is crucial to tailor the specific assays and their sequence to the biological target and the primary HTS technology employed.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(1), 1–11. [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. [Link]

  • News-Medical.Net. (2018). Hit Selection in High-Throughput Screening. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link]

  • Axxam SpA. (n.d.). From gene to validated and qualified hits. [Link]

  • Gaspari, M., & Sbardella, G. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(1), 1–14. [Link]

  • Hermann, J. C., Chen, Y., Wartchow, C., Menke, J., Gao, L., Gleason, S. K., Haynes, N. E., Scott, N., Petersen, A., Gabriel, S., Vu, B., George, K. M., Narayanan, A., Li, S. H., Qian, H., Beatini, N., Niu, L., & Gan, Q. F. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1023–1027. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2016). Molecules, 21(10), 1289. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., Proto, W. R., Blagborough, A. M., Meister, S., Wirjanata, G., Ruecker, A., Upton, L. M., Abraham, T. S., Almeida, M. J., Pradhan, A., Porzelle, A., Martínez, M. S., Bolscher, J. M., Woodland, A., … Read, K. D. (2015). A novel experimental therapy against malaria with a new mechanism of action. Nature, 522(7556), 315–320. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1775–1787. [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., Shah, I., Wambaugh, J. F., & Crofton, K. M. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51–66. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). Journal of Medicinal Chemistry, 58(18), 7408–7414. [Link]

  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. (1981). Journal of Chromatography B: Biomedical Sciences and Applications, 224(1), 1–9. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (2016). Oncotarget, 7(30), 47869–47883. [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. (2024). Malaria Journal, 23(1), 100. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2018). Molecules, 23(10), 2649. [Link]

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. (2019). Organic Process Research & Development, 23(6), 1213–1219. [Link]

  • High Throughput Screening (HTS) and Validation. (n.d.). CIBIO (UniTN) - UniTrento. [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1989–2000. [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1981). Journal of Medicinal Chemistry, 24(9), 1083–1089. [Link]

Sources

head-to-head comparison of isoquinoline-4-carboxamide analogs in a specific assay

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Analogs in PARP Inhibition Assays

A Guide for Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Within this class, the 1-oxo-3,4-dihydrothis compound core has recently emerged as a particularly promising scaffold for the development of inhibitors targeting poly(ADP-ribose) polymerase (PARP), a critical enzyme family in cancer therapy.[5][6]

This guide provides a detailed head-to-head comparison of a series of novel 1-oxo-3,4-dihydrothis compound analogs, synthesizing data from robust in vitro enzymatic assays. As Senior Application Scientists, our goal is to not only present the data but also to explain the causality behind the experimental design and the structure-activity relationships (SAR) that emerge, offering field-proven insights for researchers in oncology and drug development.

The Therapeutic Rationale: Targeting PARP in Oncology

PARP enzymes, particularly PARP1 and PARP2, are central to the cellular DNA damage response (DDR). Their primary role is to detect and signal single-strand breaks (SSBs) in DNA, initiating their repair.[5] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways—such as those with BRCA1 or BRCA2 mutations—cells become heavily reliant on PARP-mediated repair for survival.

The inhibition of PARP in such cancer cells creates a state of "synthetic lethality." When PARP is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs would be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with BRCA mutations (and thus a deficient HR pathway), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This targeted approach spares normal cells, which have a functional HR pathway, providing a therapeutic window. The clinical success of approved PARP inhibitors like Olaparib has validated this strategy.[5]

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Therapeutic Intervention in BRCA-deficient Cancer DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair (BER Pathway) PARP->BER initiates Repaired_DNA Repaired DNA BER->Repaired_DNA DNA_SSB_Cancer DNA Single-Strand Break (SSB) Blocked_PARP Inhibited PARP DNA_SSB_Cancer->Blocked_PARP PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->Blocked_PARP blocks Replication DNA Replication Blocked_PARP->Replication leads to unrepaired SSB DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient Homologous Recombination (HR) (e.g., BRCA mutation) DSB->HR_deficient cannot be repaired by Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death

Caption: Mechanism of synthetic lethality via PARP inhibition.

Head-to-Head Comparison of Analog Performance

A series of thirty-six 1-oxo-3,4-dihydrothis compound analogs were synthesized and evaluated for their inhibitory activity against PARP1 and PARP2.[5] The core scaffold was modified with different substituents to probe the structure-activity relationship. The data below summarizes the in vitro enzymatic assay results, showcasing the percent inhibition at a 1 µM concentration and the IC₅₀ values for the most potent compounds.

Table 1: Comparative Inhibitory Activity of this compound Analogs against PARP1 and PARP2 [5]

Compound IDR¹ (Scaffold)R² (Amide Substituent)PARP1 % Inhibition @ 1µMPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
3a H4-Fluorobenzyl98.4 ± 0.32.5 ± 0.41.1 ± 0.1
3b H4-Chlorobenzyl97.5 ± 0.44.8 ± 0.51.9 ± 0.2
3c H4-Bromobenzyl97.9 ± 0.34.0 ± 0.41.4 ± 0.1
3d H4-Methylbenzyl97.4 ± 0.311.2 ± 1.23.1 ± 0.3
3e H4-Methoxybenzyl96.6 ± 0.419.3 ± 2.05.5 ± 0.6
3f HBenzyl97.6 ± 0.310.1 ± 1.12.8 ± 0.3
3g H2-Fluorobenzyl97.5 ± 0.24.3 ± 0.51.5 ± 0.1
3h H3-Fluorobenzyl97.9 ± 0.33.5 ± 0.41.2 ± 0.1
3i H3,4-Difluorobenzyl98.3 ± 0.32.9 ± 0.31.0 ± 0.1
3j H4-(Trifluoromethyl)benzyl98.0 ± 0.43.9 ± 0.41.3 ± 0.1
3k H2-Phenylethyl95.8 ± 0.525.1 ± 2.67.9 ± 0.8
3l H3-Phenylpropyl88.7 ± 0.989.1 ± 9.225.3 ± 2.6
3m H(1R)-1-Phenylethyl97.0 ± 0.415.2 ± 1.64.1 ± 0.4
3n H(1S)-1-Phenylethyl97.1 ± 0.314.9 ± 1.53.9 ± 0.4
3o HCyclohexylmethyl82.1 ± 1.1>100>100
3p H2-(4-Fluorophenyl)ethyl96.9 ± 0.415.0 ± 1.64.5 ± 0.5
3q F4-Fluorobenzyl98.6 ± 0.22.2 ± 0.30.9 ± 0.1
3r FBenzyl98.1 ± 0.38.9 ± 0.92.5 ± 0.3
Olaparib ---1.5 ± 0.20.8 ± 0.1

Data sourced from Khairullina et al., 2021.[5]

Structure-Activity Relationship (SAR) Insights

From this head-to-head comparison, several key SAR trends can be established:

  • Benzylamide Moiety is Crucial: The most potent compounds feature a benzyl group attached to the amide nitrogen. Replacing the benzyl group with longer alkyl chains (e.g., 3l ) or a cyclohexylmethyl group (3o ) significantly reduces activity.

  • Electronic Effects of Benzyl Substituents: Halogen substitution on the benzyl ring is well-tolerated and often enhances potency. The 4-fluoro-substituted analog (3a ) was the most potent in the initial series, with an IC₅₀ of 2.5 nM against PARP1.[5] Other electron-withdrawing groups like trifluoromethyl (3j ) also resulted in highly potent compounds.

  • Positional Isomerism Matters: The position of the fluorine atom on the benzyl ring influences activity. While 2-fluoro (3g ), 3-fluoro (3h ), and 4-fluoro (3a ) benzyl derivatives all showed excellent potency, the 3- and 4-fluoro substitutions were slightly superior. The 3,4-difluoro analog (3i ) also demonstrated high potency.[5]

  • Scaffold Substitution: Introducing a fluorine atom at the R¹ position of the isoquinoline core (compound 3q ) slightly enhanced the inhibitory activity compared to its non-fluorinated counterpart (3a ), yielding the most potent analog in the entire series with a PARP1 IC₅₀ of 2.2 nM.[5]

Comparative ADME Profile: A Step Towards Druglikeness

For a compound to be a viable drug candidate, potent activity must be paired with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The lead compound 3a was compared head-to-head with the approved drug Olaparib.[5]

Table 2: Head-to-Head ADME and Physicochemical Property Comparison [5]

ParameterCompound 3aOlaparibAdvantage
Molecular Weight ( g/mol )390.4434.5Compound 3a
clogP (Hydrophilicity)2.552.76Compound 3a
Human Liver Microsomal Stability (% remaining after 30 min)88.069.1Compound 3a
Human Plasma Stability (% remaining after 240 min)99.197.4Compound 3a
Human Plasma Protein Binding (%)91.096.5Compound 3a

The newly developed 1-oxo-3,4-dihydrothis compound scaffold demonstrates clear advantages over Olaparib in key druglike properties, including lower molecular weight, greater hydrophilicity, and superior stability in both human liver microsomes and plasma.[5] This suggests a potentially more favorable pharmacokinetic profile.

Experimental Protocol: In Vitro PARP1/2 Colorimetric Activity Assay

Reproducibility is the cornerstone of scientific integrity. The following is a detailed protocol for the enzymatic assay used to generate the comparative data, based on the methodology described in the source literature.[5] This system is self-validating through the inclusion of positive and negative controls.

PARP_Assay_Workflow cluster_workflow Assay Workflow start Start: Prepare Reagents add_buffer 1. Add 10x PARP Assay Buffer to 96-well plate start->add_buffer add_nad 2. Add 10x NAD+ Mix add_buffer->add_nad add_inhibitor 3. Add Test Compound (Isoquinoline Analog) or Vehicle add_nad->add_inhibitor add_enzyme 4. Add PARP1 or PARP2 Enzyme add_inhibitor->add_enzyme add_dna 5. Add Activated DNA add_enzyme->add_dna incubate 6. Incubate at RT for 1 hour add_dna->incubate develop 7. Add Developing Solution incubate->develop incubate_develop 8. Incubate at RT for 15 min develop->incubate_develop read 9. Read Absorbance at 450 nm incubate_develop->read analyze 10. Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the colorimetric PARP inhibition assay.
Materials and Reagents:
  • PARP1 or PARP2 Assay Kit (e.g., BPS Bioscience)

  • Recombinant PARP1 or PARP2 enzyme

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Activated DNA

  • Developing solution

  • Stop solution

  • 96-well plate suitable for absorbance readers

  • Test compounds (this compound analogs) dissolved in DMSO

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:
  • Plate Preparation: Thaw all reagents on ice. To each well of a 96-well plate, add 25 µL of 10x PARP Assay Buffer.

  • NAD⁺ Addition: Add 5 µL of 10x NAD⁺ Mix to each well.

  • Inhibitor Addition: Add 5 µL of the test compound at the desired concentration (e.g., for IC₅₀ determination, a serial dilution is used). For the positive control (no inhibition), add 5 µL of vehicle (DMSO). For the "blank" wells, add 5 µL of assay buffer.

  • Enzyme Addition: To the experimental and positive control wells, add 5 µL of the diluted PARP1 or PARP2 enzyme. To the blank wells, add 5 µL of assay buffer.

  • Reaction Initiation: Add 5 µL of Activated DNA to all wells to initiate the enzymatic reaction. The total volume in each well should be 50 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Development: Add 50 µL of the Developing Solution to each well and incubate at room temperature for 15 minutes, allowing the color to develop.

  • Measurement: Read the absorbance of the plate at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: The absorbance of the blank is subtracted from all other readings. The percent inhibition is calculated using the formula: % Inhibition = 100 * [1 - (Absorbance_Inhibitor / Absorbance_Control)] IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This head-to-head comparison demonstrates that the 1-oxo-3,4-dihydrothis compound scaffold is a highly promising platform for the development of novel PARP inhibitors. Analogs such as 3a and 3q exhibit low nanomolar potency against both PARP1 and PARP2, comparable to the approved drug Olaparib.[5] Crucially, this scaffold also possesses superior ADME and physicochemical properties, suggesting a high potential for translation into preclinical and clinical development.[5]

The structure-activity relationship data clearly indicates that a substituted benzylamide moiety is key for high-affinity binding. Future optimization efforts could explore a wider range of substitutions on both the benzyl and isoquinoline rings to further enhance potency, selectivity, and pharmacokinetic profiles. The robust and reproducible assay protocol provided herein serves as a reliable foundation for such future investigations.

References

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. MDPI. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (NIH). [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Oxidative Medicine and Cellular Longevity. [Link]

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. PubMed. [Link]

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health (NIH). [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. National Institutes of Health (NIH). [Link]

  • (PDF) New (Iso)Quinolinyl-Pyridine-2,6-dicarboxamide G-Quadruplex Ligands. A Structure-Activity Relationship Study. ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health (NIH). [Link]

  • Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat. PubMed Central. [Link]

Sources

A Researcher's Guide to Confirming On-Target Engagement of Isoquinoline-4-Carboxamides in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the validation of a drug candidate's mechanism of action is a critical milestone. For researchers working with the promising class of isoquinoline-4-carboxamide compounds, unequivocally demonstrating that a molecule engages its intended target within the complex cellular environment is paramount. This guide provides an in-depth comparison of cutting-edge methodologies to confirm on-target engagement, offering insights into the rationale behind experimental choices and providing actionable protocols for your laboratory.

The journey from a hit compound in a primary screen to a well-validated chemical probe or drug candidate is paved with rigorous experimental evidence. A crucial piece of this evidence is the confirmation of target engagement – the direct physical interaction of the compound with its intended protein target inside a living cell.[1][2] Without this confirmation, attributing a cellular phenotype to the modulation of a specific target remains speculative.[3] This guide will navigate the key technologies available to researchers, comparing their strengths and limitations to empower you to make informed decisions for your specific this compound and its putative target.

The Imperative of Cellular Context

While traditional biochemical assays using purified recombinant proteins are invaluable for determining binding affinity and kinetics, they do not fully recapitulate the cellular milieu.[4] The cellular environment presents a complex landscape of competing interactions, post-translational modifications, and subcellular compartmentalization that can significantly influence drug-target interactions. Therefore, confirming target engagement in intact cells is a non-negotiable step in the validation process.[2][3]

A Comparative Analysis of Target Engagement Methodologies

Here, we dissect and compare three powerful and widely adopted techniques for confirming on-target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), Chemoproteomics approaches including Kinobeads competition assays, and Photoaffinity Labeling (PAL).

Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Stabilization

First introduced in 2013, CETSA is a label-free biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[5][6] The binding of a small molecule, such as an this compound, to its target protein can alter the protein's conformational stability, making it more or less resistant to thermal denaturation.[5][7][8] This change in thermal stability is the readout for target engagement.

Causality Behind the Method: The fundamental premise of CETSA is that the energy of ligand binding contributes to the overall stability of the protein-ligand complex. This increased stability requires a higher temperature to induce unfolding and aggregation. By measuring the amount of soluble protein remaining after a heat shock, we can infer the extent of ligand binding.

Experimental Workflow: Western Blot-Based CETSA

The most straightforward implementation of CETSA relies on Western blotting to detect the soluble fraction of the target protein at different temperatures.

cluster_0 Cell Treatment & Lysis cluster_1 Thermal Challenge cluster_2 Analysis treat Treat cells with this compound or vehicle (DMSO) harvest Harvest and lyse cells treat->harvest aliquot Aliquot cell lysate harvest->aliquot heat Heat aliquots at a range of temperatures aliquot->heat cool Cool to room temperature heat->cool centrifuge Centrifuge to pellet aggregated proteins cool->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant sds_page SDS-PAGE and Western Blot supernatant->sds_page quantify Quantify band intensity sds_page->quantify

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.

Detailed Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., PBS with protease inhibitors) using physical methods like freeze-thaw cycles to maintain protein integrity.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Denature the samples by adding SDS-PAGE loading buffer and boiling.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target of interest.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Advanced CETSA Methodologies:

  • Isothermal Dose-Response (ITDR)-CETSA: In this format, the temperature is kept constant while the compound concentration is varied. This allows for the determination of an apparent cellular EC50 for target engagement.[5]

  • Mass Spectrometry-Based CETSA (MS-CETSA or Thermal Proteome Profiling - TPP): This high-throughput approach combines CETSA with quantitative mass spectrometry to simultaneously assess the thermal stability of thousands of proteins. This enables the identification of off-target effects and can be used for unbiased target identification.[5][6]

  • Real-Time CETSA (RT-CETSA): This newer iteration utilizes a thermally stable luciferase reporter fused to the target protein, allowing for the real-time monitoring of protein unfolding in a single sample, thereby increasing throughput.[7]

Chemoproteomics: Fishing for Targets in their Native Environment

Chemoproteomics encompasses a suite of techniques that use chemical probes to enrich and identify protein targets from complex biological samples. For confirming the engagement of an this compound, competition-based chemoproteomic approaches are particularly powerful.

Kinobeads Competition Assay:

This method is especially well-suited for isoquinoline-4-carboxamides that are suspected to be kinase inhibitors. Kinobeads are sepharose beads functionalized with a cocktail of broad-spectrum, immobilized ATP-competitive kinase inhibitors.[9][10][11] These beads can capture a large portion of the cellular kinome.

Causality Behind the Method: If the this compound binds to the ATP-binding pocket of its target kinase in the cell lysate, it will compete with the immobilized inhibitors on the kinobeads for binding. This competition results in a reduced amount of the target kinase being pulled down by the beads, which can be quantified by mass spectrometry.[11][12][13]

cluster_0 Sample Preparation cluster_1 Affinity Enrichment cluster_2 Analysis lysate Prepare cell lysate treat Incubate lysate with this compound (dose-response) or vehicle lysate->treat kinobeads Add Kinobeads treat->kinobeads incubate Incubate to allow kinase binding kinobeads->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound kinases wash->elute digest Tryptic digest elute->digest lc_ms LC-MS/MS analysis digest->lc_ms quantify Quantify protein abundance lc_ms->quantify

Caption: Workflow for a Kinobeads competition assay.

Detailed Protocol: Kinobeads Competition Assay

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring to include phosphatase and protease inhibitors.

  • Compound Incubation: Incubate the lysate with a range of concentrations of the this compound or vehicle control.

  • Kinobeads Pulldown: Add the kinobeads slurry to the treated lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform an in-solution or on-bead tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using label-free quantification or tandem mass tags).

  • Data Analysis: Identify and quantify the proteins in each sample. A dose-dependent decrease in the abundance of a specific kinase in the compound-treated samples compared to the vehicle control confirms it as a target.

Photoaffinity Labeling (PAL): Covalently Capturing the Interaction

Photoaffinity labeling is a powerful technique for identifying direct binding partners of a small molecule.[14][15] This method requires the synthesis of a photoaffinity probe, which is a modified version of the this compound containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[16][17]

Causality Behind the Method: The probe is designed to retain the binding affinity of the parent molecule for its target.[16] Upon irradiation with UV light, the photoreactive group is converted into a highly reactive species that forms a covalent bond with nearby amino acid residues within the binding pocket of the target protein.[14][15] The reporter tag then allows for the enrichment and subsequent identification of the covalently labeled target protein.

cluster_0 Probe Incubation & Crosslinking cluster_1 Target Enrichment cluster_2 Analysis probe Incubate cells or lysate with photoaffinity probe uv Irradiate with UV light to induce covalent crosslinking probe->uv lyse Lyse cells (if treated intact) uv->lyse click Click chemistry to attach biotin (if using an alkyne tag) lyse->click streptavidin Enrich biotinylated proteins with streptavidin beads click->streptavidin wash Wash beads streptavidin->wash elute Elute bound proteins wash->elute digest Tryptic digest elute->digest lc_ms LC-MS/MS analysis digest->lc_ms identify Identify enriched proteins lc_ms->identify

Caption: General workflow for a Photoaffinity Labeling experiment.

Detailed Protocol: Photoaffinity Labeling

  • Probe Synthesis: Synthesize a photoaffinity probe based on the structure of the active this compound. This is a critical step that requires expertise in medicinal chemistry.

  • Cellular Labeling: Treat intact cells or cell lysates with the photoaffinity probe. To demonstrate specificity, include a competition control where cells are co-incubated with the probe and an excess of the parent, unlabeled this compound.

  • Photocrosslinking: Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group.

  • Lysis and Reporter Tag Conjugation: Lyse the cells (if not already done) and, if an alkyne tag was used, perform a click chemistry reaction to attach a biotin moiety.

  • Affinity Purification: Incubate the lysate with streptavidin-coated beads to enrich the biotinylated (i.e., probe-labeled) proteins.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.

  • Mass Spectrometry and Data Analysis: Identify the enriched proteins by mass spectrometry. A true target will be significantly enriched in the probe-treated sample compared to the competition control.

Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition AssayPhotoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationCompetition for binding to immobilized broad-spectrum inhibitorsCovalent crosslinking via a photoreactive probe
Labeling Requirement Label-freeLabel-freeRequires synthesis of a chemical probe
Cellular State Intact cells or lysatesCell lysatesIntact cells or lysates
Primary Readout Change in protein melting temperatureDecrease in protein pulldownEnrichment of covalently labeled protein
Throughput Low (WB) to High (MS-CETSA)HighMedium
Key Advantage Physiologically relevant; no compound modification needed.[5]Excellent for kinase inhibitors; provides selectivity profile across the kinome.[11]Directly identifies binding partners; can capture transient interactions.[14]
Key Limitation Not all proteins exhibit a thermal shift; indirect readout of binding.Limited to targets that bind the affinity matrix; performed in lysate.Probe synthesis can be challenging; potential for off-target labeling.
Best Suited For Validating a known target; assessing cellular potency (ITDR).Profiling kinase inhibitors; identifying on- and off-target kinases.Unbiased target identification; validating direct physical interaction.

Conclusion: An Orthogonal Approach for Robust Validation

No single method is infallible. The most robust validation of on-target engagement for an this compound comes from the use of orthogonal approaches. For instance, a thermal shift observed with CETSA can be powerfully corroborated by a dose-dependent competition in a kinobeads assay. If the target is not a kinase or if unbiased discovery is the goal, PAL can provide direct evidence of a physical interaction that can then be validated with CETSA.

By carefully selecting the appropriate methods based on the specific research question, the nature of the this compound, and the available resources, researchers can build a compelling and self-validating case for on-target engagement. This rigorous approach is fundamental to advancing our understanding of the therapeutic potential of this important class of molecules.

References

  • Pfaff, L., et al. (2015). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. ResearchGate. Available at: [Link]

  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • CellarisBio. (n.d.). Publications. CellarisBio. Available at: [Link]

  • Reich, S., et al. (2018). Biophysical methods in early drug discovery. PMC. Available at: [Link]

  • Patricelli, M. P., et al. (2016). Determining target engagement in living systems. PMC. Available at: [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. Available at: [Link]

  • Teixeira, C., et al. (2017). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC. Available at: [Link]

  • Kluge, M., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Available at: [Link]

  • O'Neill, D. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • Zhang, T., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. Available at: [Link]

  • Kuo, H.-H., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC. Available at: [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Kolyvanov, G. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. NIH. Available at: [Link]

  • Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Available at: [Link]

  • Médard, G., et al. (2015). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available at: [Link]

  • O'Brien, E., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. PMC. Available at: [Link]

  • Kuo, H.-H., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PubMed. Available at: [Link]

  • Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PMC. Available at: [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Page, P., et al. (2004). Photo-affinity labeling strategies in identifying the protein ligands of bioactive small molecules: examples of targeted synthesis of drug analog photoprobes. PubMed. Available at: [Link]

  • Werner, T., et al. (2020). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. ResearchGate. Available at: [Link]

  • Dubinsky, L., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. NIH. Available at: [Link]

  • Tang, W., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. Available at: [Link]

  • Adibekian, A., et al. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. PubMed. Available at: [Link]

Sources

Independent Verification of a Novel PARP Inhibitor: A Comparative Guide to 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer therapeutics, the principle of synthetic lethality has been powerfully exploited through the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy in tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. Recently, a novel class of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been reported as potent PARP1 and PARP2 inhibitors, demonstrating promising druglike properties and significant in vitro activity.[1][2][3] This guide provides a framework for the independent verification of the biological activity of this published isoquinoline-4-carboxamide series, offering a direct comparison with established clinical PARP inhibitors.

The trustworthiness of published findings is a cornerstone of scientific progress. Independent replication of key experiments is not merely a validation exercise but a critical step in the drug discovery pipeline, ensuring the robustness of a novel chemical scaffold before significant resources are invested in its further development. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary tools and rationale to conduct a rigorous and objective evaluation. We will delve into the causality behind experimental choices, providing self-validating protocols and a clear framework for data interpretation.

The Target: A Novel this compound PARP Inhibitor

The focal point of this guide is the 1-oxo-3,4-dihydrothis compound scaffold. A lead compound from this series, 4-((4'-methyl-[1,1'-bipiperidin]-1-yl)carbonyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified for its potent inhibition of both PARP1 and PARP2. The published research highlights its favorable ADME (Absorption, Distribution, Metabolism, and Exemption) characteristics in comparison to the clinically approved PARP inhibitor, Olaparib.[1][2]

Our objective is to outline a series of experiments to independently verify these claims and to benchmark the compound's performance against a panel of well-characterized PARP inhibitors.

Comparative Framework: Benchmarking Against the Gold Standards

To provide a comprehensive assessment, the novel this compound will be compared against the following established PARP inhibitors:

  • Olaparib: The first-in-class PARP inhibitor, widely used as a benchmark.

  • Niraparib: A potent PARP1/2 inhibitor with demonstrated clinical efficacy.[4][5]

  • Rucaparib: Another clinically approved PARP inhibitor with a distinct chemical scaffold.[6][7]

  • Talazoparib: Known for its high potency and PARP-trapping activity.[8][9]

This comparative analysis will provide a nuanced understanding of the novel compound's potency, selectivity, and potential advantages or liabilities.

Experimental Design: A Multi-faceted Approach to Verification

Our verification strategy employs a tiered approach, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context. Finally, we will outline key in vitro ADME assays to validate the published druglike properties.

I. Biochemical Potency and Selectivity: Direct PARP Inhibition

The foundational step is to determine the half-maximal inhibitory concentration (IC50) of the novel compound against PARP1 and PARP2 enzymes. This will be achieved using a commercially available colorimetric assay, mirroring the methodology of the original publication to ensure a direct comparison.

This protocol is adapted from the BPS Bioscience PARP1 and PARP2 Colorimetric Assay Kits.[10][11][12]

Materials:

  • Recombinant human PARP1 and PARP2 enzymes (BPS Bioscience or equivalent)

  • PARP1/2 Colorimetric Assay Kit (BPS Bioscience, Cat. #80580, #80581 or equivalent)

  • Test this compound

  • Comparative PARP inhibitors (Olaparib, Niraparib, Rucaparib, Talazoparib)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Histone Coating: Coat a 96-well plate with histone H1.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound and comparator inhibitors in assay buffer.

  • Enzyme Reaction: Add PARP1 or PARP2 enzyme, activated DNA, and the inhibitor solution to the histone-coated wells.

  • Substrate Addition: Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature for 1 hour.

  • Detection: Add streptavidin-HRP and incubate for 30 minutes. Add the colorimetric HRP substrate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

II. Cellular Activity: Assessing PARP Inhibition in a Biological Context

Demonstrating target engagement within a cellular environment is a critical validation step. We will utilize a cell-based assay to measure the inhibition of PARP activity in response to DNA damage.

This protocol quantifies the levels of poly(ADP-ribose) (PAR) in cell lysates following treatment with a PARP inhibitor and induction of DNA damage.[13]

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Cell culture medium and supplements

  • Test this compound and comparator inhibitors

  • DNA-damaging agent (e.g., H₂O₂)

  • Cell lysis buffer

  • Commercial PAR ELISA kit

  • BCA Protein Assay Kit

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the test compound and comparators for 2 hours.

  • DNA Damage Induction: Induce DNA damage by adding H₂O₂ to the wells and incubate for 15 minutes.

  • Cell Lysis: Lyse the cells and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • PAR ELISA: Perform the PAR ELISA according to the manufacturer's instructions.

  • Data Analysis: Normalize the PAR levels to protein concentration and determine the cellular IC50 for each inhibitor.

III. In Vitro ADME Profiling: Verifying Druglike Properties

A key claim for the novel this compound is its favorable ADME profile.[1][2] We will outline protocols for two fundamental in vitro ADME assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Microsomal Stability Assay.

PAMPA is a high-throughput method to predict passive intestinal absorption of compounds.[14][15][16][17][18]

Materials:

  • PAMPA plate system (e.g., from BioAssay Systems)

  • Lecithin in dodecane solution

  • Phosphate buffered saline (PBS)

  • Test compound and comparators

  • 96-well UV plate

  • UV/Vis microplate reader

Procedure:

  • Plate Preparation: Add buffer to the acceptor plate and coat the donor plate membrane with the lecithin/dodecane solution.

  • Compound Addition: Add the test compounds and comparators to the donor plate.

  • Incubation: Assemble the PAMPA sandwich and incubate at room temperature for 16-24 hours.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a UV/Vis plate reader.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) for each compound.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.[1][19][20][21]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • Test compound and comparators

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and the test compound in phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This will allow for a direct, side-by-side evaluation of the novel this compound against the established PARP inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cellular PARP IC50 (nM)PAMPA Permeability (Pe x 10⁻⁶ cm/s)Microsomal Half-life (t½, min)
This compound
Olaparib
Niraparib
Rucaparib
Talazoparib

Table 1: Comparative data summary for the novel this compound and established PARP inhibitors.

Visualizing the Scientific Framework

To further clarify the experimental logic and the underlying biological mechanism, the following diagrams are provided.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Isoquinoline This compound (Inhibitor) Isoquinoline->PARP1 inhibits

Caption: PARP1 signaling pathway and the mechanism of inhibition by this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_ADME In Vitro ADME Biochem_Assay PARP1/2 Colorimetric Assay IC50_Biochem Determine Biochemical IC50 Biochem_Assay->IC50_Biochem Comparison Comparative Analysis & Data Interpretation IC50_Biochem->Comparison Cell_Assay Cell-Based PARP ELISA IC50_Cellular Determine Cellular IC50 Cell_Assay->IC50_Cellular IC50_Cellular->Comparison PAMPA PAMPA ADME_Data Permeability & Stability Data PAMPA->ADME_Data Microsomal Microsomal Stability Assay Microsomal->ADME_Data ADME_Data->Comparison Start Novel this compound & Comparator Inhibitors cluster_Biochemical cluster_Biochemical Start->cluster_Biochemical cluster_Cellular cluster_Cellular Start->cluster_Cellular cluster_ADME cluster_ADME Start->cluster_ADME

Caption: Experimental workflow for the independent verification and comparative analysis.

Conclusion: Towards Robust and Reproducible Science

This guide provides a comprehensive framework for the independent verification of a promising new class of PARP inhibitors. By adhering to these detailed protocols and the principles of comparative analysis, researchers can generate robust and reliable data. This process of independent validation is paramount to the integrity of drug discovery and ensures that only the most promising candidates, underpinned by solid and reproducible science, advance towards clinical development. The ultimate goal is to foster a culture of scientific rigor that accelerates the delivery of novel and effective therapies to patients in need.

References

  • Bakal, S. M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968–1983. [Link]

  • Bakal, S. M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed, 34482781. [Link][1]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link][14]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link][1]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link][20]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link][15]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link][21]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link][23]

  • Slideshare. (n.d.). PAMPA permeability assay. Retrieved from [Link][16]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link][17]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link][18]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link][24]

  • Assay-Protocol. (n.d.). PARP. Retrieved from [Link][25]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link][26]

  • National Center for Biotechnology Information. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules?. Retrieved from [Link][27]

  • ResearchGate. (2025). Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. Retrieved from [Link][28]

  • National Center for Biotechnology Information. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link][2]

  • BPS Bioscience. (n.d.). PARP2 Colorimetric Assay Kit. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link][3]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. Retrieved from [Link][30]

  • ResearchGate. (n.d.). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. Retrieved from [Link][31]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link][32]

  • National Center for Biotechnology Information. (n.d.). Niraparib-induced STAT3 inhibition increases its antitumor effects. Retrieved from [Link][4]

  • BPS Bioscience. (n.d.). PARP2 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link][33]

  • National Center for Biotechnology Information. (n.d.). Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. Retrieved from [Link][6]

  • ResearchGate. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link][34]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link][35]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link][36]

  • National Center for Biotechnology Information. (2015). Treatment with the PARP inhibitor, niraparib, sensitizes colorectal cancer cell lines to irinotecan regardless of MSI/MSS status. Retrieved from [Link][37]

  • BPS Bioscience. (n.d.). PARP2 Colorimetric Assay Kit. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Retrieved from [Link][8]

  • MDPI. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Retrieved from [Link][38]

  • Anticancer Research. (n.d.). Development and Evaluation of Talazoparib Nanoemulsion for Systemic Therapy of BRCA1-mutant Cancer. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Retrieved from [Link][39]

  • National Center for Biotechnology Information. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Retrieved from [Link][7]

  • Frontiers. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Retrieved from [Link][40]

  • BPS Bioscience. (n.d.). Colorimetric Assay Kits. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link][41]

  • National Center for Biotechnology Information. (n.d.). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Retrieved from [Link][42]

  • Scilit. (2017). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Retrieved from [Link][43]

  • Future Medicine. (n.d.). Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Retrieved from [Link][44]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Isoquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. Isoquinoline-4-carboxamide and its parent structures are potent, biologically active molecules integral to many drug discovery programs.[1][2][3] Their utility, however, is matched by potential hazards that demand rigorous and well-understood safety protocols. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of this compound, grounded in the principles of risk assessment and exposure prevention.

The Foundation: Hazard Identification and Risk Assessment

Understanding the "why" behind a safety protocol is critical for its effective implementation. While specific toxicological data for this compound may be limited, a comprehensive review of its parent compound, isoquinoline, and closely related derivatives provides a strong basis for risk assessment. The primary hazards stem from the compound's potential toxicity and irritant properties.

Handling this compound, which is typically a solid, presents risks through several routes of exposure:

  • Inhalation: Aerosolization of fine powder during weighing, transferring, or mixing.

  • Dermal Contact: Direct skin contact with the solid or solutions, which can lead to local irritation and systemic absorption.[4][5]

  • Ocular Contact: Splashes or airborne particles causing serious eye irritation.[6][7]

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

The following table summarizes the hazard classifications for compounds structurally similar to this compound, forming the basis for our PPE recommendations.

Hazard CategoryClassificationAssociated RiskAuthoritative Source
Acute Toxicity (Oral) Category 4Harmful if swallowed.ChemicalBook[6], Sigma-Aldrich[5]
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.ECHEMI[4], Sigma-Aldrich[5]
Skin Corrosion/Irritation Category 2Causes skin irritation.Fisher Scientific[7], Sigma-Aldrich[5]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.ChemicalBook[6], Fisher Scientific[7]
Carcinogenicity (for Isoquinoline) Category 1BMay cause cancer.ECHEMI[4], Synerzine[8]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.Fisher Scientific[7]

Given these potential hazards, a containment-focused approach is mandatory. All operations should be designed to minimize the possibility of the compound escaping its primary container or designated workspace.

Core Directive: A Multi-Layered PPE and Engineering Control Strategy

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure and the quantities being handled. The following workflow illustrates the decision-making process for selecting appropriate controls.

PPE_Selection_Workflow cluster_0 A Task Assessment (e.g., Weighing, Synthesis, Purification) B Is the compound handled in solid (powder) form? A->B C Use Chemical Fume Hood (Primary Engineering Control) B->C Yes D Assess Scale of Operation B->D No (in solution) C->D E Standard PPE (Lab Coat, Goggles, Nitrile Gloves) D->E Small Scale (<1g) Minimal Splash Risk F Enhanced PPE (Add Face Shield, Double Gloves, Chemically Resistant Apron) D->F Large Scale (>1g) or Solution Work G Is there a risk of significant aerosolization or splash? E->G F->G G->F No H Consider Respiratory Protection (N95 or higher) G->H Yes (e.g., Spill Cleanup, Sonication) caption PPE Selection Workflow Donning_Doffing_Sequence cluster_0 Donning (Putting On) cluster_1 Doffing (Taking Off) D1 1. Lab Coat / Apron D2 2. Inner Gloves D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Outer Gloves (cuff over lab coat sleeve) D3->D4 R1 1. Outer Gloves (peel off without touching exterior) R2 2. Lab Coat / Apron (turn inside out) R1->R2 R3 3. Goggles / Face Shield (handle by straps) R2->R3 R4 4. Inner Gloves R3->R4 R5 5. Wash Hands Thoroughly R4->R5 caption PPE Donning & Doffing Sequence

Caption: The correct sequence for putting on and taking off PPE.

Decontamination and Disposal Plan

Effective decontamination and disposal are final, critical steps in the safety workflow.

Personnel Decontamination:

  • Follow the doffing procedure outlined above.

  • Immediately after removing all PPE, wash hands, forearms, and face thoroughly with soap and water. [7][8] Waste Disposal:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour isoquinoline-containing waste down the drain. [5][6][9]* Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be managed for recycling or disposal according to your institution's policies. [6][9]* Regulatory Compliance: All waste must be disposed of through a licensed chemical waste management company, following all local and national regulations. [10]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, a rapid and correct response is critical. All laboratory personnel must know the location and operation of emergency equipment, including safety showers and eyewash stations. [11]

Emergency_Response Start Exposure Event Occurs Type What is the route of exposure? Start->Type Skin SKIN CONTACT Type->Skin Skin Eye EYE CONTACT Type->Eye Eye Inhale INHALATION Type->Inhale Inhalation Ingest INGESTION Type->Ingest Ingestion Skin_Action Immediately go to safety shower. Remove all contaminated clothing while rinsing. Flush affected area for 15 minutes. Seek medical attention. Skin->Skin_Action Eye_Action Immediately go to eyewash station. Hold eyelids open and flush eyes for 15 minutes. Remove contact lenses if present. Seek medical attention. Eye->Eye_Action Inhale_Action Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. Inhale->Inhale_Action Ingest_Action Rinse mouth thoroughly with water. DO NOT induce vomiting. Seek immediate medical attention. Ingest->Ingest_Action caption Emergency Response for Exposure

Caption: Immediate first aid procedures following an exposure event.

After any exposure event, it is mandatory to report the incident to your supervisor and your institution's Environmental Health & Safety (EHS) department. Provide them with the Safety Data Sheet (SDS) for isoquinoline or a related compound to ensure appropriate medical follow-up.

By integrating these detailed protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet: Isoquinoline. Retrieved from [Link]

  • Synerzine. (2018). Safety Data Sheet: Isoquinoline. Retrieved from [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
isoquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.